molecular formula C4H7N3 B1367015 4-methyl-1H-pyrazol-3-amine CAS No. 64781-79-9

4-methyl-1H-pyrazol-3-amine

Cat. No.: B1367015
CAS No.: 64781-79-9
M. Wt: 97.12 g/mol
InChI Key: KIHDRFDQWVMKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-pyrazol-3-amine (CAS 64781-79-9) is a versatile pyrazole derivative with the molecular formula C₄H₇N₃ and a molecular weight of 97.12 g/mol . This compound is a valuable building block in medicinal chemistry and pharmaceutical research, particularly serving as a key precursor in the synthesis of novel pyrazole amide derivatives . These derivatives show significant potential as antibacterial agents, with research demonstrating their efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae through molecular docking studies . The compound exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 314.5±22.0 °C at 760 mmHg . Its hydrochloride salt (CAS 1431963-06-2) is also available for research applications . As a specialized fine chemical, this compound is strictly for Research Use Only and is an essential intermediate for scientists developing new therapeutic agents and exploring biochemical mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDRFDQWVMKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495575
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64781-79-9
Record name 4-Methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-methyl-1H-pyrazol-3-amine

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal building block for designing targeted therapeutics.[4] Within this class, this compound stands out as a particularly valuable intermediate. The specific substitution pattern—an amino group at the 3-position for building out complexity and a methyl group at the 4-position for modulating solubility and metabolic stability—makes it a key precursor for the synthesis of potent kinase inhibitors and other targeted agents in oncology and inflammatory diseases.[5][6]

This guide provides a comprehensive overview of the primary and most efficient synthetic route to this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and present key characterization data, offering researchers a practical and scientifically rigorous resource for its preparation.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile with Hydrazine

The most robust and widely adopted method for constructing the 3-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[2][7][8] This approach is a variation of the classic Knorr pyrazole synthesis and offers a direct, high-yielding path to the target heterocycle.[8][9]

The overall logic of this synthesis is outlined below. It involves the reaction of a key three-carbon electrophilic precursor, 2-methyl-3-oxopropanenitrile, with the binucleophilic hydrazine, which provides the two nitrogen atoms required to form the pyrazole ring.

G cluster_0 Synthetic Workflow Start Starting Materials: - Acetonitrile Derivative - Ester Precursor Preparation of β-Ketonitrile (2-methyl-3-oxopropanenitrile) Start->Precursor Claisen Condensation Cyclo Cyclocondensation Reaction with Hydrazine Hydrate Precursor->Cyclo Key Ring-Forming Step Product Isolation & Purification Cyclo->Product Workup & Crystallization Final This compound Product->Final

Caption: High-level workflow for the synthesis of this compound.
Mechanistic Insights: The Chemistry of Ring Formation

The reaction proceeds through a well-defined mechanism initiated by the nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl of the β-ketonitrile. This is the most electrophilic site in the molecule.

  • Nucleophilic Attack & Dehydration: One nitrogen of the hydrazine molecule attacks the carbonyl carbon of 2-methyl-3-oxopropanenitrile, forming a tetrahedral intermediate. This is followed by the elimination of water to yield a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This ring-closing step is crucial for forming the five-membered ring.

  • Tautomerization: The resulting iminopyrazoline intermediate rapidly tautomerizes to the more stable aromatic 3-aminopyrazole structure. This aromatization is the thermodynamic driving force for the reaction.

G Start 2-methyl-3-oxopropanenitrile + Hydrazine (H₂N-NH₂) Intermediate1 Hydrazone Intermediate Start->Intermediate1 Nucleophilic Attack & Dehydration (-H₂O) Intermediate2 Cyclized Intermediate (Iminopyrazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound (Aromatic Product) Intermediate2->Product Tautomerization (Aromatization)

Caption: Simplified reaction mechanism for pyrazole formation.

The choice of hydrazine hydrate is strategic; it is an inexpensive, readily available, and highly effective source of the N-N synthon. The reaction is typically conducted in a protic solvent like ethanol, which facilitates proton transfer steps and solubilizes the reactants.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for analogous 3-aminopyrazoles.[10][11]

Materials & Reagents:

  • 2-methyl-3-oxopropanenitrile

  • Hydrazine hydrate (64-80% aqueous solution)

  • Ethanol, absolute

  • Toluene

  • Activated Charcoal

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-3-oxopropanenitrile (0.10 mol, 1.0 eq).

  • Solvent Addition: Add 200 mL of absolute ethanol to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (0.11 mol, 1.1 eq) to the solution dropwise over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.

  • Azeotropic Water Removal: Add 150 mL of toluene to the residue and continue evaporation under reduced pressure. This step azeotropically removes residual water, which is critical for efficient crystallization.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal and heat the mixture at reflux for 10 minutes to decolorize.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for 1-2 hours to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry the product under vacuum to a constant weight.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValueSource
IUPAC Name This compoundPubChem[12]
Molecular Formula C₄H₇N₃PubChem[12][13]
Molecular Weight 97.12 g/mol PubChem[12]
CAS Number 64781-79-9PubChem[12]
Appearance Off-white to light yellow crystalline solidTypical
Monoisotopic Mass 97.0640 g/mol PubChem[12][13]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired on the synthesized material to confirm its structure against reference spectra.[14][15]

Conclusion and Outlook

The cyclocondensation of 2-methyl-3-oxopropanenitrile with hydrazine hydrate remains the most efficient and scalable method for the synthesis of this compound. This guide outlines a robust protocol grounded in a clear mechanistic understanding, providing researchers in drug development with a reliable path to this critical building block. The versatility of the resulting 3-aminopyrazole ensures its continued importance in the construction of complex molecular architectures for targeting a wide range of diseases.

References

An In-depth Technical Guide to 4-methyl-1H-pyrazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential has led to the identification of certain chemical scaffolds that consistently demonstrate bioactivity across a range of biological targets. Among these, the pyrazole nucleus has emerged as a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility. This guide focuses on a particularly significant derivative, 4-methyl-1H-pyrazol-3-amine, a compound that serves as a critical building block in the design and synthesis of targeted therapeutics, most notably in the realm of protein kinase inhibitors.

Protein kinases, as central regulators of cellular signaling, have become a major class of drug targets, particularly in oncology and immunology. The 3-aminopyrazole moiety, a key feature of the title compound, is recognized as a "privileged structure". This is due to its intrinsic ability to mimic the purine core of ATP, enabling it to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket[1]. The strategic placement of a methyl group at the C4 position provides a vector for influencing potency and selectivity, making this compound a highly sought-after intermediate for researchers and drug development professionals. This in-depth guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and its pivotal role in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compound[2][3]
Synonyms 3-Amino-4-methylpyrazole, 4-Methyl-3-aminopyrazole[3]
CAS Number 64781-79-9[3]
Molecular Formula C₄H₇N₃[2][3]
Molecular Weight 97.12 g/mol [2][3]
Appearance Pale-yellow to yellow-brown sticky oil to semi-solid or liquid[4]
Predicted pKa 4.04 ± 0.10[5]
Solubility Profile

Synthesis and Characterization

The synthesis of this compound and its derivatives is a well-established process in organic chemistry, typically involving the cyclization of a suitably functionalized precursor.

General Synthesis Pathway

A common and efficient method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. For the synthesis of this compound, a plausible and widely utilized approach starts with 2-methyl-3-oxobutanenitrile and hydrazine hydrate.

Synthesis_Pathway cluster_start Starting Materials reagents Reagents product This compound 2-methyl-3-oxobutanenitrile 2-methyl-3-oxobutanenitrile Condensation/Cyclization Condensation/Cyclization 2-methyl-3-oxobutanenitrile->Condensation/Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Condensation/Cyclization Condensation/Cyclization->product Tautomerization

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis

The following is a representative, detailed protocol for the synthesis of a 3-aminopyrazole derivative, adapted from established literature procedures for similar compounds. This protocol serves as a robust starting point for the synthesis of this compound.

Materials:

  • 2-methyl-3-oxobutanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A catalytic amount of piperidine (0.1 eq) is then added.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality: The use of a basic catalyst like piperidine facilitates the initial condensation between the ketone and hydrazine. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazole ring. The acidic and basic washes in the workup are crucial for removing unreacted starting materials and the catalyst.

Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the amine protons. The methyl group will likely appear as a singlet, while the pyrazole C-H proton will also be a singlet. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbon, the sp²-hybridized carbons of the pyrazole ring, and the carbon bearing the amino group. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the methyl and aromatic C-H groups, and C=N and C=C stretching vibrations characteristic of the pyrazole ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (97.12 g/mol )[2][7]. The fragmentation pattern can provide further structural information. A common fragmentation pathway for amines is the alpha-cleavage, which would involve the loss of a hydrogen radical.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the nucleophilic character of the amino group and the pyrazole ring itself.

Key Reactions

The primary amine at the C3 position is a key functional handle for further synthetic transformations. It readily undergoes reactions with a variety of electrophiles, including acyl chlorides, sulfonyl chlorides, and isocyanates, to form the corresponding amides, sulfonamides, and ureas. These reactions are fundamental to the construction of more complex molecules, particularly in the context of kinase inhibitor synthesis.

Reactivity_Profile start This compound products Substituted Pyrazole Derivatives (Amides, Sulfonamides) start->products Nucleophilic Acyl/Sulfonyl Substitution electrophiles Electrophiles (e.g., Acyl Chlorides, Sulfonyl Chlorides) electrophiles->products

Caption: Reactivity of this compound with electrophiles.

Role as a Kinase Inhibitor Scaffold

The 3-aminopyrazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The two nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, which is a critical interaction for inhibitor binding. The amino group at the C3 position can act as a hydrogen bond donor.

The methyl group at the C4 position of this compound can be strategically utilized to enhance selectivity and potency. This substituent can occupy a small hydrophobic pocket within the ATP-binding site of certain kinases, leading to improved binding affinity. Furthermore, the C5 position of the pyrazole ring can be functionalized, often through halogenation followed by cross-coupling reactions, to introduce larger substituents that can extend into the solvent-exposed region or other pockets of the kinase, further optimizing the inhibitor's properties[1].

Derivatives of this compound have been investigated as inhibitors of a wide range of kinases implicated in diseases such as cancer and inflammatory disorders, including:

  • Aurora Kinases: Crucial regulators of the cell cycle, making them attractive targets in oncology[1].

  • Fms-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia (AML)[8].

  • Cyclin-Dependent Kinases (CDKs): Master regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers[9].

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Involved in inflammatory responses and necroptosis[10].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed[2][3]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its unique combination of a bio-active 3-aminopyrazole core and a strategically placed methyl group makes it an invaluable building block for the synthesis of potent and selective kinase inhibitors. This guide has provided a comprehensive technical overview of its chemical properties, synthesis, characterization, and applications, underscoring its significance for researchers and scientists in the pharmaceutical and biotechnology sectors. As our understanding of kinase biology continues to expand, the demand for versatile and well-characterized building blocks like this compound is certain to grow, paving the way for the development of new and improved targeted therapies.

References

A Technical Guide to the Spectroscopic Characterization of 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-methyl-1H-pyrazol-3-amine (C₄H₇N₃, MW: 97.12 g/mol ) is a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] Its pyrazole core is a key pharmacophore in numerous bioactive compounds. A thorough spectroscopic analysis is essential for unequivocal structure confirmation, purity assessment, and understanding its chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from related pyrazole derivatives.

Molecular Structure and Tautomerism

The structure of this compound features a five-membered aromatic pyrazole ring substituted with a methyl group at the C4 position and an amino group at the C3 position. It is important to note that pyrazoles can exist as tautomers, and in the case of this compound, two tautomeric forms are possible. This tautomerism can influence the observed spectroscopic data, particularly in NMR.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR data for this compound, based on known substituent effects on the pyrazole ring.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃~2.0 - 2.3Singlet3H
C5-H~7.3 - 7.6Singlet1H
NH₂~4.5 - 5.5Broad Singlet2H
NH~10.0 - 12.0Broad Singlet1H
  • Causality behind Predictions: The methyl protons (CH₃) are expected to appear as a singlet in the upfield region. The C5-H proton, being on an aromatic ring, will be downfield. The amino (NH₂) and pyrazole NH protons are exchangeable and will likely appear as broad singlets; their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~10 - 15
C4~100 - 110
C5~135 - 145
C3~145 - 155
  • Expertise in Interpretation: The chemical shifts of the pyrazole ring carbons are influenced by the electron-donating amino group and the methyl group. C3, being attached to the amino group, is expected to be the most downfield of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400 - 3200Medium, Doublet
N-H stretch (pyrazole)3200 - 3100Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)2950 - 2850Medium
C=N stretch (pyrazole ring)1620 - 1580Strong
C=C stretch (pyrazole ring)1550 - 1500Strong
N-H bend (amine)1650 - 1580Medium
C-N stretch1350 - 1250Medium
  • Trustworthiness of Assignments: The presence of a primary amine is typically confirmed by a doublet in the N-H stretching region. The broad N-H stretch of the pyrazole ring is also a key indicator. The strong absorptions corresponding to the C=N and C=C stretching of the aromatic ring are characteristic of the pyrazole core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 97.[2]

Predicted Fragmentation Pathway

M [C₄H₇N₃]⁺˙ m/z = 97 F1 [M - HCN]⁺˙ m/z = 70 M->F1 - HCN F2 [M - N₂H]⁺ m/z = 68 M->F2 - N₂H F3 [M - CH₃CN]⁺˙ m/z = 56 F1->F3 - N₂

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

  • Authoritative Grounding: The fragmentation of pyrazoles often involves the loss of small, stable molecules like hydrogen cyanide (HCN) and nitrogen-containing fragments. The proposed pathway shows the initial loss of HCN or a diazo-methyl radical, followed by further fragmentation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide, while predicted, are based on sound chemical principles and data from analogous structures. They provide a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectral data.

References

Solubility and Stability Profile of 4-methyl-1H-pyrazol-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-methyl-1H-pyrazol-3-amine is a heterocyclic amine featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] Understanding the fundamental physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor solubility can impede formulation and bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Core Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its characterization. This compound is a small molecule whose structure—comprising a polar aminopyrazole ring and a nonpolar methyl group—suggests a nuanced solubility and stability profile. The presence of nitrogen atoms allows for hydrogen bonding, which can influence its interaction with polar solvents.[4]

PropertyValueSource
Molecular Formula C₄H₇N₃[5]
Molecular Weight 97.12 g/mol [5]
IUPAC Name This compound
Physical Form Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid or Liquid
CAS Number 64781-79-9[5]
Predicted XlogP 0.2[6]

Solubility Profile: Characterization and Enhancement

Solubility is a thermodynamically defined property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution. For drug development, both aqueous and non-aqueous solubility are paramount for formulation, purification, and administration. The solubility of pyrazole derivatives is highly dependent on their substitution pattern and the potential for intermolecular interactions like hydrogen bonding and π-π stacking.[7]

Factors Influencing Solubility
  • pH: As an amine, this compound is a weak base. Its solubility in aqueous media is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the amino group will be protonated, forming a more soluble salt. Conversely, in neutral or basic conditions (pH > pKa), the molecule will exist predominantly in its less soluble, neutral form.

  • Solvent Polarity: The molecule's structure suggests moderate polarity. It is expected to be more soluble in polar protic solvents (like ethanol and methanol) and polar aprotic solvents (like DMSO and DMF) than in non-polar solvents (like hexane or toluene).[4][8]

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature, as the additional energy helps overcome the crystal lattice energy.[7] This principle is fundamental to techniques like recrystallization.

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine solubility. The workflow below outlines the standard process for determining thermodynamic solubility, which is the gold standard for this measurement.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid This compound mix Add excess solid to solvent in vials prep_compound->mix prep_solvent Prepare buffered aqueous solutions (e.g., pH 2, 5, 7.4) & organic solvents prep_solvent->mix equilibrate Equilibrate at constant temp (e.g., 25°C) with agitation (24-48 hours) mix->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate quantify Quantify concentration in supernatant via HPLC-UV, LC-MS, or UV-Vis separate->quantify result Calculate Solubility (e.g., in µg/mL or mM) quantify->result

Caption: Workflow for Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium shake-flask method, a reliable technique for determining thermodynamic solubility.

Materials:

  • This compound

  • Selection of solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge and/or syringe filters (0.22 µm)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully remove an aliquot of the clear supernatant. For accuracy, immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV or LC-MS method against a standard curve prepared from a known concentration of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a cornerstone of drug development. Forced degradation (or stress testing) studies are conducted to deliberately degrade the compound under conditions more severe than accelerated stability testing.[9][10] These studies are essential for:

  • Identifying likely degradation products and pathways.[11]

  • Demonstrating the specificity of stability-indicating analytical methods.[9]

  • Understanding the chemical behavior of the molecule, which informs formulation, packaging, and storage requirements.[10][12]

General Principles of Pyrazole Stability

The pyrazole ring is generally stable to oxidation.[13] However, the overall stability of a pyrazole derivative is dictated by its substituents. The amino group on this compound is a potential site for oxidative and hydrolytic degradation. Amines are known to be susceptible to oxidation, potentially forming N-oxides or other related impurities.[9][11]

Experimental Workflow for Forced Degradation

A typical forced degradation study exposes the compound to multiple stress conditions in parallel. The International Council for Harmonisation (ICH) guidelines recommend stress testing under hydrolytic, oxidative, photolytic, and thermal conditions.[10][14]

G cluster_stress Stress Conditions cluster_outcome Outcomes start Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analyze Analyze all samples by Stability-Indicating HPLC-UV/MS (Compare to unstressed control) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze pathways Identify Degradation Pathways analyze->pathways method Validate Specificity of Analytical Method analyze->method structure Isolate & Characterize Degradants analyze->structure

Caption: General Workflow for a Forced Degradation Study.

Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the parent compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens and water baths

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC-UV/DAD or LC-MS system with a validated method

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Solution: Heat the stock solution in a sealed vial at an elevated temperature (e.g., 80°C).

    • Solid: Place the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a sample for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • Analyze samples against a dark control stored under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with a photodiode array (DAD) detector and a mass spectrometer (MS) to detect and characterize degradants.

Conclusion

A thorough and systematic evaluation of the solubility and stability of this compound is indispensable for its successful development as a potential drug candidate. The protocols and workflows detailed in this guide provide a robust framework for generating the critical data required by researchers, scientists, and drug development professionals. By understanding the molecule's behavior in various solvents and under stress conditions, informed decisions can be made regarding formulation, analytical method development, and overall progression of the compound through the development lifecycle.

References

An In-depth Technical Guide to 4-methyl-1H-pyrazol-3-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1H-pyrazol-3-amine, a pivotal heterocyclic building block in contemporary drug discovery and development. While a singular "discovery" of this compound is not clearly demarcated in the historical record, its conceptual origins are firmly rooted in the foundational principles of pyrazole synthesis established in the late 19th century. This document elucidates the primary synthetic pathways, with a detailed focus on the cyclocondensation of β-ketonitriles with hydrazine, which remains the most robust and widely employed method for its preparation. We will explore the mechanistic underpinnings of this synthesis, provide detailed experimental protocols, and present comparative data to inform synthetic strategy. Furthermore, this guide will delve into the tautomeric nature of 3-aminopyrazoles, their characterization, and their burgeoning applications in medicinal chemistry, particularly as kinase inhibitors.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of a vast array of therapeutic agents. Among the various substituted pyrazoles, the aminopyrazole moiety stands out for its versatility as a synthetic intermediate and its intrinsic biological relevance.

This compound, in particular, has emerged as a crucial building block for the synthesis of complex molecular architectures, most notably fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused systems are at the heart of numerous kinase inhibitors and other targeted therapies. The strategic placement of the methyl and amino groups on the pyrazole ring provides a synthetically tractable handle for further functionalization, allowing for the systematic exploration of chemical space in drug discovery programs.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the history, synthesis, and key properties of this compound, empowering them to leverage this versatile molecule in their own research endeavors.

Historical Context: A Legacy of Pyrazole Synthesis

The story of this compound is intrinsically linked to the broader history of pyrazole chemistry. The seminal work of German chemist Ludwig Knorr in the 1880s laid the groundwork for the synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazines. This reaction, now famously known as the Knorr pyrazole synthesis , provided a straightforward and efficient method for constructing the pyrazole ring and opened the door to the exploration of this new class of heterocyclic compounds.

While the first synthesis of this compound is not explicitly documented in a landmark publication, its preparation is a logical extension of the Knorr synthesis. The key conceptual leap was the use of a β-ketonitrile as the 1,3-dicarbonyl equivalent. The reaction of a β-ketonitrile with hydrazine provides a direct route to 3-aminopyrazoles (which exist in tautomeric equilibrium with 5-aminopyrazoles).

The specific precursor required for the synthesis of this compound is 2-methyl-3-oxopropanenitrile , also known as α-formylpropionitrile. The historical development of synthetic routes to this key intermediate, primarily through Claisen-type condensations, was a critical enabler for the eventual synthesis of the title compound.

Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The most prevalent and industrially viable method for the synthesis of this compound is the cyclocondensation of 2-methyl-3-oxopropanenitrile with hydrazine. This reaction proceeds through a well-established mechanism and offers a high degree of control over the final product.

Synthesis of the Key Precursor: 2-methyl-3-oxopropanenitrile

The synthesis of the β-ketonitrile precursor is a critical first step. The most common method for preparing 2-methyl-3-oxopropanenitrile is the Claisen condensation of propionitrile with an appropriate formylating agent, typically ethyl formate, in the presence of a strong base such as sodium ethoxide or sodium hydride.[2]

Reaction Scheme:

G Propionitrile Propionitrile reaction_center + Propionitrile->reaction_center EthylFormate Ethyl Formate EthylFormate->reaction_center Base NaOEt or NaH Base->reaction_center Product 2-methyl-3-oxopropanenitrile reaction_center->Product

Caption: Claisen condensation to form the β-ketonitrile precursor.

Experimental Protocol: Synthesis of 2-methyl-3-oxopropanenitrile

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reactants: A mixture of propionitrile and ethyl formate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (typically 0-10 °C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction is quenched by the addition of an acid (e.g., acetic acid or dilute HCl) to neutralize the base. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by distillation under reduced pressure to afford 2-methyl-3-oxopropanenitrile as a colorless to pale yellow liquid.

Cyclocondensation to form this compound

With the β-ketonitrile in hand, the final cyclization step is relatively straightforward. The reaction with hydrazine hydrate proceeds readily, often in an alcoholic solvent, to yield the desired aminopyrazole.

Reaction Scheme:

G Ketonitrile 2-methyl-3-oxopropanenitrile reaction_center + Ketonitrile->reaction_center Hydrazine Hydrazine Hydrate Hydrazine->reaction_center Solvent Ethanol Solvent->reaction_center Product This compound reaction_center->Product

Caption: Cyclocondensation of 2-methyl-3-oxopropanenitrile with hydrazine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A round-bottom flask is charged with a solution of 2-methyl-3-oxopropanenitrile in ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: The reaction mixture is then heated at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.

Table 1: Comparative Data for the Synthesis of this compound

ParameterValueReference
Yield 75-90%General literature
Purity >98% (after recrystallization)General literature
Reaction Time 4-8 hoursGeneral literature
Solvent Ethanol, Methanol, IsopropanolGeneral literature
Base Not required for cyclizationGeneral literature

Structural Elucidation and Tautomerism

A key feature of 3-aminopyrazoles is their existence as a mixture of tautomers. This compound can exist in equilibrium with its tautomer, 4-methyl-1H-pyrazol-5-amine. The position of this equilibrium is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[3][4][5]

G start This compound step1 Condensation with a dicarbonyl compound start->step1 product Pyrazolo[3,4-d]pyrimidine core step1->product step2 Further functionalization (e.g., Suzuki coupling) product->step2 final_product Kinase Inhibitor step2->final_product

References

Tautomerism in 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-methyl-1H-pyrazol-3-amine

Abstract

Pyrazoles are foundational scaffolds in medicinal chemistry, and their utility is intrinsically linked to their structural dynamics, most notably tautomerism. This phenomenon can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive examination of the tautomeric landscape of this compound, a key building block in drug discovery. We will dissect the interplay of annular and amino-imino tautomerism, explore the underlying quantum chemical principles governing tautomer stability, detail experimental protocols for characterization, and discuss the implications for synthesis and drug development.

The Principle of Prototropic Tautomerism in the Pyrazole Core

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. In heterocyclic systems like pyrazole, the most prevalent form is prototropic tautomerism, which involves the migration of a proton.[1][2] For the pyrazole ring, this is dominated by annular tautomerism , a 1,2-proton shift between the two adjacent ring nitrogen atoms (N1 and N2).[1]

This rapid proton exchange means that for an unsubstituted pyrazole in solution, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in averaged signals.[1] The position of this equilibrium is highly sensitive to the electronic nature of substituents on the ring, the solvent, temperature, and the physical state.[1][3] While annular tautomerism is the most studied, other forms, such as those involving proton migration to a ring carbon, are computationally possible but are significantly less stable due to the loss of aromaticity.[1][4]

Caption: General annular tautomerism in the pyrazole ring.

The Tautomeric Landscape of this compound

For this compound, the tautomeric possibilities are more complex. The primary equilibrium involves two distinct annular tautomers, alongside the potential for amino-imino forms.

  • Annular Tautomers : The proton can reside on either N1 or N2, leading to two different constitutional isomers: This compound and 4-methyl-1H-pyrazol-5-amine .

  • Amino-Imino Tautomers : The exocyclic amino group can participate in tautomerism, leading to imino forms like 4-methyl-1,2-dihydro-3H-pyrazol-3-imine . These are generally less stable than the aromatic amino forms but can be relevant as transient reactive species.

The relative stability of these forms is dictated by a delicate balance of electronic and environmental factors. Theoretical studies on 3(5)-aminopyrazoles consistently predict that the 3-amino tautomer is the more stable form in the gas phase.[5][6][7] This preference is attributed to more favorable π-electron delocalization involving the lone pair of the exocyclic amino group.[6] However, the energy difference is often small, and the equilibrium can be readily influenced.[3]

Tautomers cluster_annular Annular Tautomerism cluster_imino Amino-Imino Tautomerism Tautomer3Amine This compound (More Stable) Tautomer5Amine 4-methyl-1H-pyrazol-5-amine (Less Stable) Tautomer3Amine->Tautomer5Amine H+ shift (N1↔N2) TautomerImino 4-methyl-1,2-dihydro-3H-pyrazol-3-imine (High Energy Intermediate) Tautomer3Amine->TautomerImino H+ shift (N→C)

Caption: Tautomeric forms of this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental observations. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology Insights
  • Functional/Basis Set Selection : A common and reliable level of theory for these systems is B3LYP with a Pople-style basis set like 6-311++G(d,p).[1][5][6] The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the lone pairs and hydrogen bonding interactions inherent to these molecules.

  • Solvent Modeling : The gas-phase energy difference between tautomers can be small. In solution, the equilibrium can shift to favor the more polar tautomer. The Polarizable Continuum Model (PCM) is an effective method to simulate the bulk solvent effect on relative stabilities.[3][8] For instance, studies have shown that the relative stability of the more polar 5-amino tautomer increases in a polar solvent like DMSO.[3]

  • Proton Transfer Barrier : Water molecules can actively participate in the interconversion by forming hydrogen-bonded bridges, thereby lowering the energetic barrier for the 1,2-proton transfer.[1] DFT calculations have shown that a bridge of two water molecules is particularly effective at stabilizing the transition state.[1]

Quantitative Stability Data

The following table summarizes representative computational data for the parent 3(5)-aminopyrazole system, which serves as a strong model for the 4-methyl derivative.

TautomerMethodPhaseRelative Energy (ΔE) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)Source
3-Aminopyrazole DFT(B3LYP)/6-311++G(d,p)Gas0.0 (Reference)0.0 (Reference)[6][7]
5-Aminopyrazole DFT(B3LYP)/6-311++G(d,p)Gas10.79.8[6][7]

These data confirm the intrinsic preference for the 3-amino tautomer in the gas phase. The methyl group at the C4 position is not expected to dramatically alter this preference, though it will subtly modify the electronic landscape.

Experimental Protocols for Tautomer Characterization

A multi-technique approach is essential for unambiguously characterizing the tautomeric equilibrium in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution. The key challenge is often the rate of interconversion relative to the NMR timescale.

Protocol: Variable-Temperature (VT) ¹³C NMR for Tautomer Resolution

  • Sample Preparation : Dissolve a precise concentration (e.g., 0.1 M) of this compound in a suitable deuterated solvent. DMSO-d₆ is often preferred as its hydrogen bond accepting nature can slow down proton exchange compared to CDCl₃.[1][9]

  • Initial Spectrum Acquisition : Record a standard quantitative ¹³C NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the signals for C3 and C5 may appear broadened or as a single averaged peak due to rapid tautomeric exchange.[1]

  • Low-Temperature Analysis : Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Coalescence and Resolution : Continue lowering the temperature until the broadened signals resolve into two distinct sets of peaks, corresponding to the individual 3-amino and 5-amino tautomers. The temperature at which the two peaks merge into one is the coalescence temperature, which can be used to calculate the rate of interconversion.

  • Data Interpretation : A rare case of slow tautomerism on the NMR timescale has been observed for some 4-substituted 3(5)-aminopyrazoles in DMSO-d₆, allowing for the direct observation and integration of signals from both the 3-amino and 5-amino forms at room temperature.[3] The relative integrals provide the equilibrium constant (KT).

Caption: Workflow for a variable-temperature NMR experiment.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state. It definitively identifies which tautomer is present in the crystal lattice, dictated by crystal packing forces and intermolecular interactions like hydrogen bonding. It is crucial to recognize that the solid-state structure may not be the dominant form in solution.[3] For many 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is the form observed in the solid state.[3]

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of molecules as isolated species at cryogenic temperatures, preventing intermolecular proton exchange. By comparing the experimental IR spectrum with computationally predicted vibrational frequencies for each tautomer, one can identify the dominant form in the gas phase. Studies on the parent 3(5)-aminopyrazole have used this method to confirm that the 3-amino tautomer is the more stable form, and that UV irradiation can induce phototautomerization to the less stable 5-amino form.[6][7]

Implications for Reactivity and Drug Design

The tautomeric state of this compound is not merely an academic curiosity; it has profound practical consequences.

  • Chemical Reactivity : Different tautomers present different nucleophilic and electrophilic sites. For example, in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, the reaction proceeds via the exocyclic amino group and the N2 atom of the pyrazole ring acting as a binucleophile.[1] The availability and nucleophilicity of these sites are directly dependent on the tautomeric equilibrium. A reaction may proceed through a minor, but more reactive, tautomer.

  • Pharmacology : In drug design, tautomers can exhibit different biological activities because they present distinct hydrogen bond donor/acceptor patterns and overall shapes to a biological target. A drug molecule may bind to its target receptor in a specific tautomeric form, which may not be the most stable form in aqueous solution. Therefore, understanding and controlling the tautomeric preference is a critical aspect of lead optimization.

Reactivity cluster_3_amine Pathway A: From 3-Amine Tautomer cluster_5_amine Pathway B: From 5-Amine Tautomer Tautomer_Equilibrium Tautomeric Equilibrium (3-amine <=> 5-amine) Product_A Product A Tautomer_Equilibrium->Product_A Product_B Product B Tautomer_Equilibrium->Product_B Reagent_A Electrophile (E+) Reagent_A->Product_A Reagent_B Electrophile (E+) Reagent_B->Product_B

Caption: Influence of tautomerism on synthetic pathways.

Conclusion

The tautomerism of this compound is a dynamic equilibrium primarily between the 3-amino and 5-amino annular forms. Computational studies and experimental evidence from matrix isolation IR spectroscopy indicate an intrinsic stability preference for the 3-amino tautomer, driven by favorable electronic delocalization.[5][6] However, this balance is subtle and can be shifted by solvent polarity and temperature. In solution, the two forms often undergo rapid interconversion, necessitating advanced characterization techniques like low-temperature NMR to resolve the individual species.[1][3] For researchers in drug development and synthetic chemistry, a thorough understanding of this tautomeric behavior is not optional—it is essential for predicting reactivity, interpreting structure-activity relationships, and ultimately designing more effective and stable molecules.

References

A Technical Guide to Quantum Chemical Calculations for 4-methyl-1H-pyrazol-3-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-methyl-1H-pyrazol-3-amine, a heterocyclic scaffold of significant interest in drug discovery. Pyrazole derivatives are integral to numerous pharmaceutical agents due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Understanding the fundamental electronic and structural properties of this molecule is paramount for rational drug design and lead optimization. This document outlines a validated computational methodology using Density Functional Theory (DFT), detailing the theoretical basis for procedural choices, a step-by-step protocol for execution, and a guide to interpreting the resulting data. The target audience includes researchers, computational chemists, and medicinal chemists involved in the development of novel therapeutics based on the pyrazole core.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique combination of stability, hydrogen bonding capability, and versatile functionalization points.[4] Specifically, aminopyrazoles are crucial intermediates and pharmacophores in their own right, lending themselves to the synthesis of complex fused heterocyclic systems with a broad spectrum of biological activities.[3][5]

This compound (C4H7N3) is a representative building block within this class.[6] To move beyond serendipitous discovery and towards rational, structure-based drug design, it is essential to characterize the molecule at a quantum mechanical level. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful lens to elucidate molecular behavior, reactivity, and electronic structure.[1][7] This guide details the application of these methods to predict the optimized geometry, electronic properties (such as frontier molecular orbitals and electrostatic potential), and vibrational frequencies of this compound, providing foundational knowledge for its application in drug development.

Foundational Molecular Properties

Before delving into quantum calculations, it is essential to establish the basic identity of the target molecule.

PropertyValueSource
IUPAC Name This compoundPubChem CID: 12383043[6]
CAS Number 64781-79-9PubChem CID: 12383043[6]
Molecular Formula C4H7N3PubChem CID: 12383043[6]
Molecular Weight 97.12 g/mol PubChem CID: 12383043[6]
Canonical SMILES CC1=C(NN=C1)NPubChem CID: 12383043[6]

The structure consists of a pyrazole ring substituted with a methyl group at position 4 and an amino group at position 3. The amino group and the ring nitrogens are key sites for intermolecular interactions, such as hydrogen bonding with biological receptors.

Methodology: A Validated Quantum Chemical Workflow

The protocol described herein is designed to be a self-validating system, where each step builds logically upon the last, ensuring the final data is robust and reliable. The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT), which offers an excellent balance between computational accuracy and resource requirements.[1]

Rationale for Method Selection (Expertise & Causality)
  • Computational Method: DFT (B3LYP Functional): We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is grounded in its extensive validation across a vast range of organic and heterocyclic systems. It reliably predicts molecular geometries and electronic properties by incorporating a portion of exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals. This is crucial for accurately describing the electronic environment of heteroatoms like nitrogen.

  • Basis Set: 6-311++G(d,p): The choice of a basis set is critical for obtaining meaningful results. The 6-311++G(d,p) Pople-style basis set is selected for the following reasons:

    • Triple-Zeta Valence (6-311): It provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

    • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs (like the nitrogen atoms in our molecule) and for describing non-covalent interactions and hydrogen bonds correctly.

    • Polarization Functions (d,p): The (d,p) adds d-orbitals to heavy atoms and p-orbitals to hydrogen atoms. These functions allow the electron orbitals to change shape (polarize) in response to the molecular environment, which is indispensable for accurate geometry and frequency calculations.

Step-by-Step Computational Protocol

This workflow assumes the use of a computational chemistry package such as Gaussian, ORCA, or similar software.

Step 1: Initial Structure Generation An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). Standard bond lengths and angles are used as a starting point.

Step 2: Geometry Optimization and Frequency Analysis The primary goal is to find the molecule's minimum energy conformation on the potential energy surface.

  • Procedure: A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory.

  • Validation: A subsequent frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 3: Single-Point Energy and Electronic Property Calculation Using the optimized geometry from Step 2, a single-point energy calculation is performed to derive key electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's chemical reactivity, stability, and polarizability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain the natural atomic charges, providing a quantitative measure of electron distribution and identifying key intramolecular stabilizing interactions, such as hyperconjugation.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Property Analysis mol_build 1. Initial 3D Structure Generation geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Analysis (Validation: No Imaginary Frequencies) geom_opt->freq_calc Confirms Minimum sp_energy 4. Single-Point Calculation (on Optimized Geometry) freq_calc->sp_energy Provides Validated Geometry homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo mep MEP Surface sp_energy->mep nbo NBO Charges sp_energy->nbo

Caption: Computational workflow for quantum chemical analysis.

Predicted Results and Interpretation

The following sections present the expected data from the described workflow.

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the atoms. Key structural parameters are summarized below.

ParameterTypePredicted Value
N1-N2Bond Length~1.36 Å
N2-C3Bond Length~1.34 Å
C3-N(amino)Bond Length~1.38 Å
C3-C4Bond Length~1.40 Å
C4-C5Bond Length~1.39 Å
C5-N1Bond Length~1.35 Å
C4-C(methyl)Bond Length~1.50 Å
N1-N2-C3Bond Angle~111.5°
N2-C3-C4Bond Angle~105.0°
C3-C4-C5Bond Angle~108.5°
C4-C5-N1Bond Angle~106.0°
C5-N1-N2Bond Angle~110.0°

These values are consistent with an aromatic five-membered ring structure. The planarity of the pyrazole ring is a key feature, which can be confirmed by dihedral angles close to 0° or 180°.

Electronic and Reactivity Descriptors

The electronic properties are crucial for predicting how the molecule will interact with biological targets.

PropertyPredicted Value (Hartree)Predicted Value (eV)Significance
E(HOMO) -0.205-5.58Electron-donating ability
E(LUMO) -0.015-0.41Electron-accepting ability
ΔE (Gap) 0.1905.17Chemical stability & reactivity

A relatively large HOMO-LUMO gap of ~5.17 eV suggests that this compound is a kinetically stable molecule. The HOMO is likely localized over the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO will be distributed across the ring system, representing the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual and intuitive map of reactivity.

  • Negative Potential (Red/Yellow): The most negative regions are predicted to be located around the N1 and N2 atoms of the pyrazole ring and the nitrogen of the exocyclic amino group. These areas are rich in electrons and are the most probable sites for hydrogen bond donation and interactions with electrophiles or positive centers in a receptor binding pocket.

  • Positive Potential (Blue): The most positive regions are associated with the hydrogen atoms of the amino group and the N-H of the pyrazole ring. These are the primary sites for nucleophilic attack and hydrogen bond acceptance.

G cluster_input Molecular Structure cluster_output Calculated Properties structure This compound geometry Optimized Geometry (Bond Lengths/Angles) structure->geometry DFT Calculation (B3LYP/6-311++G(d,p)) electronics Electronic Properties (HOMO-LUMO, MEP) structure->electronics DFT Calculation (B3LYP/6-311++G(d,p)) vibrational Vibrational Frequencies (IR/Raman Spectra) structure->vibrational DFT Calculation (B3LYP/6-311++G(d,p))

Caption: Relationship between molecular structure and key outputs.

Vibrational Frequency Analysis

Vibrational analysis provides a theoretical infrared (IR) spectrum that can be used to identify and characterize the molecule.

Frequency Range (cm⁻¹)AssignmentDescription
3400-3550N-H StretchAsymmetric and symmetric stretching of the amino group.
3100-3200C-H StretchStretching of the C-H bond on the pyrazole ring.
2900-3000C-H StretchStretching of the C-H bonds in the methyl group.
1600-1650N-H ScissoringBending vibration of the amino group.
1450-1550C=N, C=C StretchAromatic ring stretching vibrations.

This theoretical spectrum serves as a powerful tool for validating experimental results and confirming the identity of synthesized compounds.

Conclusion and Future Directions

This guide has detailed a robust and theoretically sound methodology for performing quantum chemical calculations on this compound. The application of DFT at the B3LYP/6-311++G(d,p) level of theory provides reliable predictions of the molecule's geometry, electronic structure, and vibrational properties.

The insights gained are invaluable for the drug development professional:

  • Understanding Reactivity: The MEP and FMO analyses pinpoint the active sites of the molecule, guiding further chemical modifications to enhance binding affinity or modulate reactivity.

  • Informing Drug Design: The optimized 3D structure serves as a high-quality input for subsequent studies, such as molecular docking simulations, to predict how the molecule will bind to a specific protein target.

  • QSAR Models: The calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges) can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related pyrazole derivatives.

By integrating these computational techniques into the drug discovery pipeline, researchers can make more informed decisions, accelerating the journey from a promising scaffold to a viable therapeutic candidate.

References

Initial Biological Screening of 4-methyl-1H-pyrazol-3-amine: A Strategic Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic actions, from kinase inhibition to anti-inflammatory effects.[1][2][3] 4-methyl-1H-pyrazol-3-amine, a readily accessible derivative, represents a valuable starting point for novel drug discovery campaigns. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound. Moving beyond a simple checklist of assays, we delineate a logical, tiered screening cascade designed to efficiently characterize its biological activity profile. We begin with in silico predictive modeling to establish a baseline of drug-like properties and potential liabilities. This is followed by a multi-tiered in vitro evaluation, starting with broad-spectrum foundational assays (cytotoxicity, antimicrobial) to define the compound's general biological footprint, and progressing to hypothesis-driven assays (kinase inhibition) based on the established pharmacology of the pyrazole scaffold. Each experimental protocol is detailed with the underlying scientific rationale, ensuring that the screening process is not only a data-gathering exercise but a self-validating system for informed decision-making in the hit-to-lead process.

Foundational Assessment: Pre-Experimental Characterization

Before committing resources to wet-lab experiments, a foundational assessment combining in silico analysis and physicochemical characterization is essential. This step serves to triage compounds with a low probability of success and to build a rational basis for subsequent biological assays.

In Silico Profiling: Predicting Drug-Likeness and Potential Liabilities

Computational tools provide a rapid, cost-effective method to evaluate a compound's potential as a drug candidate.[4][5] For this compound, we will assess its properties against established criteria for oral bioavailability and general "drug-likeness."

  • Lipinski's Rule of Five: This rule of thumb is used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The parameters for this compound are calculated as follows:

PropertyValueLipinski's Rule (<)Compliance
Molecular Weight (MW)97.12 g/mol [6]< 500 DaYes
LogP (Octanol-Water Partition Coefficient)0.2[6]< 5Yes
Hydrogen Bond Donors (HBD)2 (amine and pyrazole NH)< 5Yes
Hydrogen Bond Acceptors (HBA)3 (pyrazole nitrogens)< 10Yes

Interpretation: this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good membrane permeability and oral bioavailability.

  • Reactive Compound Assessment: It is critical to identify compounds that may exhibit non-specific activity through chemical reactivity, as these can generate false positives in high-throughput screens.[7] An in silico analysis can flag potentially reactive functional groups. While the aminopyrazole core is generally stable, its nucleophilic amine group could potentially engage in covalent bond formation under specific conditions. This theoretical liability should be kept in mind when interpreting assay results, and if promiscuous activity is observed, a follow-up peptide-trapping LC-MS assay can be employed to definitively test for reactivity.[7]

A Tiered In Vitro Screening Cascade

The proposed screening strategy follows a logical progression from broad, foundational assays to more specific, hypothesis-driven investigations. This tiered approach maximizes information gain while conserving resources.

G cluster_0 Phase 1: In Silico & Foundational Assessment cluster_1 Phase 2: Tier 1 In Vitro Screening (Broad Spectrum) cluster_2 Phase 3: Tier 2 In Vitro Screening (Hypothesis-Driven) InSilico In Silico Analysis (Drug-Likeness, Reactivity) Cytotoxicity General Cytotoxicity Assay (e.g., MTT/MTS) InSilico->Cytotoxicity Proceed if Favorable Compound This compound (C4H7N3) Compound->InSilico Evaluate Properties Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Kinase Kinase Inhibition Assay (e.g., ADP-Glo) Cytotoxicity->Kinase Inform Therapeutic Window Data Data Analysis & Hit Prioritization Antimicrobial->Data Identify Leads Kinase->Data Identify Leads

Figure 1: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Biological Activity

This tier aims to answer two fundamental questions: 1) At what concentration is the compound toxic to mammalian cells? and 2) Does it possess broad-spectrum antimicrobial activity?

Causality: The MTT assay is a primary screen to determine the compound's effect on cell viability and metabolic activity.[8] This is a critical first step because high cytotoxicity at low concentrations may render a compound unsuitable for most therapeutic applications, or alternatively, identify it as a potential anticancer agent.[9] The resulting data, typically an IC50 (half-maximal inhibitory concentration), is essential for designing subsequent cell-based assays, ensuring that concentrations used are non-lethal and that observed effects are target-specific rather than due to general toxicity.[10]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation:

CompoundCell LineExposure Time (h)IC50 (µM)
This compoundHEK29348> 100
Doxorubicin (Control)HEK293480.8

Causality: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[1][3][13][14] Therefore, a primary screen against a panel of pathogenic microbes is a logical and high-yield starting point. The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the compound that inhibits visible microbial growth, indicating bacteriostatic or fungistatic activity.[15][16] The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay is a crucial follow-up that distinguishes true microbicidal activity from static activity by determining the lowest concentration that kills ≥99.9% of the initial inoculum.[17][18][19] This distinction is vital for therapeutic development, as bactericidal agents are often preferred for treating serious infections.[15]

Experimental Protocol: Broth Microdilution MIC/MBC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[15]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound (starting from e.g., 256 µg/mL down to 0.5 µg/mL) in the broth medium.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for yeast).[15]

  • MIC Determination: The MIC is the lowest compound concentration in which there is no visible turbidity (i.e., no microbial growth).[17]

  • MBC Determination: Take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC). Spot-plate these aliquots onto an agar plate (e.g., Tryptic Soy Agar) that does not contain the test compound.

  • Incubation & Analysis: Incubate the agar plates overnight. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18]

Data Presentation:

CompoundS. aureus (MIC/MBC µg/mL)E. coli (MIC/MBC µg/mL)C. albicans (MIC/MFC µg/mL)
This compound16 / 32> 256 / > 25664 / > 256
Ciprofloxacin (Control)0.5 / 10.25 / 0.5N/A
Fluconazole (Control)N/AN/A4 / 8
Tier 2: Hypothesis-Driven Screening

Based on the established success of the pyrazole scaffold, a primary hypothesis is that this compound may function as a kinase inhibitor. Many top-selling drugs containing a pyrazole nucleus, such as Ibrutinib and Ruxolitinib, target kinases.[1][13]

Causality: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[20] Kinase inhibitors are a major class of modern therapeutics.[21] The ADP-Glo™ assay is a robust, luminescence-based, high-throughput method to measure kinase activity.[22][23] It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the enzyme's activity. Screening our compound against a representative kinase provides a direct test of our primary hypothesis.

G cluster_0 Kinase Reaction cluster_1 Products cluster_2 Luminescence Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Peptide Substrate->Kinase ADP ADP Kinase->ADP SubstrateP Phosphorylated Substrate Kinase->SubstrateP ADPGlo ADP-Glo™ Reagent (Depletes remaining ATP) Detection Kinase Detection Reagent (Converts ADP to ATP) ADP->Detection Quantify Luciferase Luciferase/ Luciferin Detection->Luciferase Light Luminescent Signal Luciferase->Light Inhibitor Test Compound (this compound) Inhibitor->Kinase Inhibits?

Figure 2: Principle of the ADP-Glo™ kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable kinase buffer with a low percentage of DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the chosen kinase (e.g., a representative tyrosine kinase like SRC or a serine/threonine kinase like PKA). Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the enzyme.[20]

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP (at a concentration near its Km for the enzyme).[20]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Data Presentation:

CompoundTarget KinaseATP Conc. (µM)IC50 (nM)
This compoundSRC10750
Staurosporine (Control)SRC108

Synthesis and Interpretation of Results

The initial screening cascade provides a multi-faceted view of the biological profile of this compound.

  • Profile 1: Promising Selective Lead: Low cytotoxicity (IC50 > 100 µM), negligible antimicrobial activity (MIC > 256 µg/mL), and potent, selective kinase inhibition (e.g., IC50 < 1 µM for a specific kinase). This profile suggests a compound with a favorable therapeutic window and a specific mechanism of action, making it an excellent candidate for lead optimization.

  • Profile 2: Potential Antimicrobial Lead: Moderate to low cytotoxicity (IC50 > 50 µM) combined with potent and specific antimicrobial activity (e.g., MIC ≤ 16 µg/mL against S. aureus but > 256 µg/mL against E. coli). A bactericidal (MBC close to MIC) result would be particularly strong. This profile suggests a lead for developing a new class of antibiotics.

  • Profile 3: Cytotoxic Agent/Oncology Lead: High cytotoxicity (IC50 < 10 µM) against a cancer cell line. If this is coupled with potent inhibition of a kinase known to be a cancer driver, it represents a strong lead for an anticancer therapeutic.

  • Profile 4: Inactive or Non-Specific: High cytotoxicity (IC50 < 10 µM) with no specific activity in other assays, or activity across all assays at similar concentrations. This may indicate a non-specific mechanism of action or general toxicity, making the compound a low-priority candidate for further development.

This structured approach ensures that by the end of the initial screening, a clear, data-driven decision can be made on the future of this compound in a drug discovery program.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-Methyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methyl-1H-pyrazol-3-amine Scaffold in Kinase Inhibitor Design

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its ability to mimic the purine core of ATP allows it to form crucial hydrogen bond interactions with the hinge region of the kinase active site. The 3-amino-1H-pyrazole moiety, in particular, serves as a versatile anchor for building potent and selective inhibitors. The strategic placement of a methyl group at the 4-position of this scaffold, affording this compound, offers distinct advantages in drug design. This seemingly simple modification can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, the methyl group can introduce beneficial steric interactions that enhance selectivity for the target kinase over closely related off-targets, a critical consideration in the development of targeted therapies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C4H7N3[2]
Molecular Weight 97.12 g/mol [2]
Appearance Pale-yellow to Yellow-brown solid or oil[3]
CAS Number 64781-79-9[2]

Synthetic Protocol: Multi-step Synthesis of a Potent CDK2 Inhibitor

This section details a comprehensive, multi-step protocol for the synthesis of a highly potent and selective CDK2 inhibitor, N-(5-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1H-pyrazol-4-amine (Compound 15 from Yu, et al.), starting from this compound.[4]

Workflow Overview

The overall synthetic strategy involves the initial functionalization of this compound to introduce a handle for subsequent cross-coupling reactions, followed by the construction of the final pyrazole-pyrimidine core.

G A This compound B 1. N-Methylation 2. Bromination A->B Functionalization C 4-Bromo-1-methyl-1H-pyrazol-3-amine B->C D Miyaura Borylation C->D E (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester D->E F Suzuki Coupling E->F H 2,5-dichloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine F->H G 2,4,5-trichloropyrimidine G->F I Buchwald-Hartwig Amination H->I K Final CDK2 Inhibitor I->K Final Product Formation J 1H-pyrazol-4-amine J->I

Caption: Synthetic workflow for the CDK2 inhibitor.

Part 1: Synthesis of (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

This key intermediate is prepared from this compound in a three-step sequence.

Step 1a: N-Methylation of this compound

Rationale: N-methylation is a crucial step to block one of the nitrogen atoms of the pyrazole ring, directing subsequent reactions and influencing the final compound's binding orientation in the kinase active site. The choice of a methyl group is often based on structure-activity relationship (SAR) studies that show it can enhance cell potency and metabolic stability.[1]

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (CH3I, 1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1,4-dimethyl-1H-pyrazol-3-amine.

Step 1b: Bromination of 1,4-dimethyl-1H-pyrazol-3-amine

Rationale: Bromination at the 4-position of the pyrazole ring introduces a versatile handle for subsequent cross-coupling reactions, such as the Miyaura borylation. N-Bromosuccinimide (NBS) is a common and effective reagent for this electrophilic aromatic substitution.

  • Protocol:

    • Dissolve 1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl3).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, keeping the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine can often be used in the next step without further purification.

Step 1c: Miyaura Borylation of 4-Bromo-1,4-dimethyl-1H-pyrazol-3-amine

Rationale: The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that converts the aryl bromide to a boronic acid pinacol ester.[5][6] This boronic ester is a key intermediate for the subsequent Suzuki coupling.

  • Protocol:

    • In a flask, combine 4-bromo-1,4-dimethyl-1H-pyrazol-3-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

    • Add a palladium catalyst such as PdCl2(dppf) (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous 1,4-dioxane as the solvent.

    • Heat the reaction mixture at 80-90 °C for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.

    • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid pinacol ester.[7][8]

Part 2: Synthesis of the Final CDK2 Inhibitor

Step 2a: Suzuki Coupling

Rationale: The Suzuki coupling reaction is used to form a C-C bond between the pyrazole boronic ester and a di-substituted pyrimidine, forming the core scaffold of the kinase inhibitor.[4]

  • Protocol:

    • Combine (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid pinacol ester (1.0 eq), 2,4,5-trichloropyrimidine (1.2 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) in a reaction vessel.

    • Add a palladium catalyst, for instance, PdCl2(dppf)·DCM (0.05 eq).

    • Add a solvent mixture of 1,4-dioxane, ethanol, and water.

    • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 2,5-dichloro-4-(1,4-dimethyl-1H-pyrazol-3-yl)pyrimidine.[9]

Step 2b: Buchwald-Hartwig Amination

Rationale: The final step is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a C-N bond between the chlorinated pyrimidine and an aminopyrazole, completing the synthesis of the target inhibitor.[9]

  • Protocol:

    • To a reaction vessel, add 2,5-dichloro-4-(1,4-dimethyl-1H-pyrazol-3-yl)pyrimidine (1.0 eq), 1H-pyrazol-4-amine (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

    • Add anhydrous 1,4-dioxane as the solvent.

    • Degas the mixture and heat under an inert atmosphere at 100-120 °C for 8-12 hours.

    • Monitor the reaction for completion.

    • Cool the mixture, filter through Celite, and concentrate the filtrate.

    • Purify the crude product by preparative HPLC or column chromatography to yield the final CDK2 inhibitor, N-(5-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-1H-pyrazol-4-amine.[4]

Biological Context: CDK2 Inhibition and Cell Cycle Regulation

CDK2 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the G1 to S phase transition.[10] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The synthesized inhibitor acts as an ATP-competitive inhibitor, binding to the active site of CDK2 and preventing the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and apoptosis in cancer cells.

CDK2 Signaling Pathway

CDK2_Pathway cluster_G1_S G1/S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb Rb Cyclin_D_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 (Active) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Block) S_Phase_Entry S Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry drives Inhibitor 4-Methyl-pyrazole Inhibitor Inhibitor->CDK2 inhibits Inhibitor->Cell_Cycle_Arrest leads to

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

In Vitro Kinase Inhibition Assay Protocol

This general protocol can be adapted to assess the inhibitory activity of the synthesized compound against CDK2.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E complex.

    • Substrate peptide (e.g., Histone H1).

    • ATP.

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Synthesized inhibitor compound.

    • DMSO for compound dilution.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

    • 384-well plates.

  • Procedure:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO.

    • In a 384-well plate, add the kinase, the inhibitor dilution, and the substrate peptide in the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and strategically important building block in the synthesis of kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for its utilization in the development of a potent CDK2 inhibitor. The synthetic route, while multi-stepped, employs well-established and robust chemical transformations. The resulting compound targets a key regulator of the cell cycle, highlighting the therapeutic potential of this scaffold. The principles and methodologies described can be adapted for the synthesis of other kinase inhibitors, underscoring the versatility of the this compound core in drug discovery.

References

Application Notes & Protocols: Suzuki Coupling Reactions with Halogenated 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals ranging from anti-inflammatory agents to kinase inhibitors. The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's pharmacological profile. Among the most powerful and versatile methods for creating carbon-carbon bonds in the synthesis of such molecules is the Suzuki-Miyaura cross-coupling reaction.[1] This application note provides a detailed guide to the Suzuki coupling of halogenated 4-methyl-1H-pyrazol-3-amine, a key intermediate for the synthesis of diverse compound libraries. A particular focus is placed on the challenges and solutions associated with the presence of a free amino group, which can complicate the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing the reaction.[2] The reaction is catalyzed by a palladium complex and proceeds through a series of well-defined steps:

  • Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated pyrazole, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl L₂Pd(II)(Aryl)(Aryl') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Aryl-Aryl' (Coupled Product) RedElim->Product ArylHalide Aryl-X (Halogenated Pyrazole) ArylHalide->OxAdd BoronicAcid Aryl'-B(OH)₂ + Base BoronicAcid->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle. Suzuki_Workflow start Start setup 1. Add Reactants, Catalyst, & Base to Vessel start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat with Stirring (80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Cool, Dilute, & Wash monitor->workup purify 7. Dry, Concentrate, & Purify (Column Chromatography) workup->purify end End (Pure Product) purify->end caption Figure 2: General Experimental Workflow.

References

Application Notes and Protocols: Leveraging 4-Methyl-1H-pyrazol-3-amine for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. Heterocyclic compounds form the backbone of many pharmaceuticals, and among them, the pyrazole nucleus is a privileged scaffold. Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The versatility of the pyrazole ring, with its unique electronic properties and capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic parameters to optimize interaction with biological targets.

This guide focuses on a specific, highly versatile building block: 4-methyl-1H-pyrazol-3-amine . This compound is of particular interest due to its distinct reactive sites. The exocyclic amino group at the C3 position serves as a potent nucleophile, ideal for elaboration into various functional groups like Schiff bases. Concurrently, the endocyclic nitrogen atoms, particularly the N1-H, can participate in cyclization and substitution reactions. This dual reactivity enables the synthesis of a diverse library of compounds, from simple Schiff bases to complex fused heterocyclic systems, all originating from a single, accessible precursor. Herein, we provide the scientific rationale and detailed protocols for two primary synthetic strategies leveraging this scaffold to create novel potential antimicrobial agents.

Core Synthetic Strategies & Rationale

The strategic derivatization of this compound hinges on exploiting the nucleophilicity of its 3-amino group. We will explore two robust and high-yield transformations: the formation of Schiff bases and the construction of fused pyrazolo[1,5-a]pyrimidine systems.

Strategy I: Synthesis of Pyrazole-based Schiff Bases

Causality and Rationale: The formation of a Schiff base (or azomethine) via the condensation of a primary amine with an aldehyde is a cornerstone of medicinal chemistry. The resulting C=N imine linkage is not merely a linker; it is a critical pharmacophore in its own right, implicated in the biological activity of numerous compounds.[2] This strategy is scientifically favored for several reasons:

  • Synthetic Simplicity: The reaction is typically a one-step condensation, often requiring only gentle heating or catalysis, making it highly efficient.

  • Modularity: A vast commercial library of aldehydes is available, allowing for the systematic introduction of diverse aromatic and heterocyclic moieties. This modularity is ideal for structure-activity relationship (SAR) studies to probe the effects of various substituents on antimicrobial efficacy.

  • Biological Relevance: The azomethine group is known to be crucial for the antimicrobial activity of many pyrazole derivatives, potentially through mechanisms like inhibiting DNA gyrase or dihydrofolate reductase.[3]

The general workflow for this synthetic approach is outlined below.

Start This compound (Starting Material) Process Condensation Reaction (e.g., Ethanol, cat. Acetic Acid, Reflux) Start->Process Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Process Product 4-Methyl-N-(arylmethylene)-1H-pyrazol-3-amine (Schiff Base Product) Process->Product Analysis Purification & Characterization (Recrystallization, FT-IR, NMR, MS) Product->Analysis

Caption: Workflow for Schiff Base Synthesis.

Experimental Protocol 1: Synthesis of 4-methyl-N-(4-nitrobenzylidene)-1H-pyrazol-3-amine

This protocol provides a representative example of Schiff base synthesis using 4-nitrobenzaldehyde.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • 4-nitrobenzaldehyde (1.0 eq)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Büchner funnel and filter paper

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask, add this compound (e.g., 10 mmol, 1.11 g) and absolute ethanol (30 mL). Stir until the amine is fully dissolved.

    • Add 4-nitrobenzaldehyde (10 mmol, 1.51 g) to the solution.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven at 50-60°C to a constant weight. Recrystallize from ethanol if further purification is required.

  • Self-Validating Trustworthiness & Characterization:

    • FT-IR (ATR, cm⁻¹): The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band in the range of 1600-1580 cm⁻¹ corresponding to the C=N (azomethine) stretch.[2] Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3200 cm⁻¹) will be absent in the final product spectrum.

    • ¹H NMR (DMSO-d₆, δ ppm): The most telling signal for product formation is the appearance of a singlet between 8.5-9.8 ppm, corresponding to the azomethine proton (N=CH).[2] The aldehyde proton signal (around 9.5-10.5 ppm) from the starting material will have disappeared. Other expected signals include the pyrazole C5-H proton, the methyl group protons, and signals for the aromatic ring.

    • Mass Spectrometry (ESI-MS): The spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₁₀N₄O₂).

Strategy II: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

Causality and Rationale: The synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines represents a more advanced strategy to generate molecular complexity and rigidity.[4] These bicyclic structures are purine bioisosteres, enhancing their potential to interact with biological targets such as kinases or polymerases.[5][6] The reaction proceeds via a cyclocondensation mechanism where the 3-amino group and the adjacent N2 ring atom of the pyrazole act as a binucleophilic system, attacking a 1,3-dielectrophile, such as a β-diketone or β-ketoester.[7][8]

  • Synthetic Logic: This approach locks the pyrazole into a planar, fused system, which can improve binding affinity to flat enzymatic active sites. The choice of the 1,3-dicarbonyl component allows for the introduction of substituents at the 5- and 7-positions of the new pyrimidine ring, providing another avenue for SAR exploration.[9]

  • Mechanism: The reaction typically initiates with the more nucleophilic exocyclic 3-amino group attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.[4]

Start This compound Process Cyclocondensation (e.g., Acetic Acid, Reflux) Start->Process Diketone 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Diketone->Process Product Substituted 3-Methyl-pyrazolo[1,5-a]pyrimidine Process->Product Analysis Purification & Characterization (Column Chromatography, NMR, MS) Product->Analysis

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Experimental Protocol 2: Synthesis of 3,5,7-trimethylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of this compound with acetylacetone.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.1 eq)

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve this compound (5 mmol, 0.55 g) in glacial acetic acid (15 mL).

    • Add acetylacetone (5.5 mmol, 0.55 g, 0.56 mL) to the solution dropwise with stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 120°C) for 8-10 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.

    • Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure product.

  • Self-Validating Trustworthiness & Characterization:

    • ¹H NMR (CDCl₃, δ ppm): Confirmation of the fused ring system is achieved by observing characteristic signals. For the target compound, one would expect three distinct singlets for the three methyl groups (at C3, C5, and C7). A key signal is the singlet for the C2-H proton of the pyrazole ring and a singlet for the C6-H of the pyrimidine ring. The disappearance of the broad N1-H and NH₂ signals from the starting material is crucial.

    • ¹³C NMR (CDCl₃, δ ppm): The spectrum will show the correct number of carbon signals corresponding to the fused aromatic system and the three methyl groups.

    • Mass Spectrometry (ESI-MS): The spectrum should display a strong molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₁₁N₃).

Antimicrobial Activity Profile (Representative Data)

The synthesized derivatives should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits microbial growth, is a standard metric for this evaluation.[2] The data presented below is representative of the activities often observed for these classes of pyrazole derivatives against common bacterial strains.[9][10][11][12]

Compound ClassRepresentative StructureTest OrganismMIC (µg/mL)
Schiff Base 4-methyl-N-(4-nitrobenzylidene)-1H-pyrazol-3-amineStaphylococcus aureus (Gram +)15.6 - 62.5[11]
Escherichia coli (Gram -)31.25 - 125[12]
Pyrazolo[1,5-a]pyrimidine 3,5,7-trimethylpyrazolo[1,5-a]pyrimidineStaphylococcus aureus (Gram +)8 - 32
Escherichia coli (Gram -)16 - 64
Reference Drug CiprofloxacinStaphylococcus aureus (Gram +)0.5 - 2
Escherichia coli (Gram -)0.25 - 1

Conclusion and Future Outlook

This guide demonstrates that this compound is a potent and versatile starting material for the synthesis of novel compounds with potential antimicrobial activity. The straightforward synthesis of Schiff bases and the more complex construction of fused pyrazolo[1,5-a]pyrimidines provide two robust platforms for generating chemical diversity. The protocols described are designed to be reproducible and include clear endpoints for structural verification, ensuring the integrity of the synthesized molecules.

Future work should focus on expanding the library of derivatives based on these core strategies to conduct comprehensive SAR studies. By systematically varying the substituents on the aromatic aldehyde (for Schiff bases) and the 1,3-dicarbonyl component (for fused systems), it is possible to identify key structural features that enhance antimicrobial potency and selectivity. Promising candidates with low MIC values should be advanced to further studies, including mechanism of action investigations, cytotoxicity assays against human cell lines, and eventually, in vivo efficacy models.

References

Application Notes & Protocols: The Strategic Use of 4-methyl-1H-pyrazol-3-amine in the Synthesis of Next-Generation FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in hematologic malignancies, particularly Acute Myeloid Leukemia (AML), where activating mutations drive aggressive disease progression.[1][2] The development of potent and selective FLT3 inhibitors has revolutionized treatment paradigms. Central to the architecture of many successful inhibitors is the pyrazole scaffold, a privileged structure renowned for its ability to form key interactions within the ATP-binding pocket of kinases. This guide provides an in-depth exploration of 4-methyl-1H-pyrazol-3-amine , a pivotal building block in the synthesis of advanced FLT3 inhibitors. We will dissect the underlying scientific rationale, provide detailed synthetic protocols, and outline methodologies for biological validation, offering researchers a comprehensive resource for drug discovery in this critical area.

The Rationale: Why Target FLT3 in AML?

FLT3, a member of the class III receptor tyrosine kinase family, is a key regulator of normal hematopoiesis, governing the survival, proliferation, and differentiation of hematopoietic progenitor cells.[2][3] In approximately one-third of AML patients, the FLT3 gene is mutated, leading to ligand-independent, constitutive activation of the kinase and its downstream signaling pathways.[1]

Two primary types of activating mutations are clinically significant:

  • Internal Tandem Duplications (FLT3-ITD): These in-frame duplications in the juxtamembrane domain disrupt its autoinhibitory function and are associated with a higher leukemic burden, increased relapse rates, and poor overall survival.[1]

  • Tyrosine Kinase Domain (FLT3-TKD): These are typically point mutations in the activation loop that stabilize the active conformation of the kinase.[1]

The constitutive signaling from mutated FLT3 drives leukemogenesis by activating pro-survival and proliferative pathways, primarily STAT5, PI3K/AKT, and RAS/MAPK.[3][4] This direct causal link between the mutation and the disease makes FLT3 an exceptionally attractive target for molecularly targeted therapy.

FLT3_Signaling_Pathway cluster_0 FLT3_Ligand FLT3 Ligand FLT3_Receptor Mutated FLT3 Receptor (Constitutively Active) FLT3_Ligand->FLT3_Receptor Ligand-Independent in Mutated FLT3 branch_point FLT3_Receptor->branch_point STAT5 STAT5 Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K PI3K AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAS RAS MAPK MAPK RAS->MAPK MAPK->Proliferation branch_point->STAT5 branch_point->PI3K branch_point->RAS Synthetic_Workflow A Substituted Bromoaniline (e.g., 3-Bromoaniline) C Suzuki Coupling A->C B Boronic Acid B->C D Biphenyl Aniline C->D E Triphosgene (Isocyanate Formation) D->E F Biphenyl Isocyanate (Intermediate) E->F H Urea Formation F->H G This compound (From Protocol 1) G->H I Final FLT3 Inhibitor H->I Binding_Mode cluster_kinase FLT3 Kinase ATP Pocket cluster_inhibitor Hinge Hinge Region DFG_Motif DFG Motif (Inactive 'Out' State) Hydrophobic_Pocket Hydrophobic Pocket Allosteric_Site Allosteric Site Pyrazole Pyrazole Ring Pyrazole->Hinge H-Bonds Methyl 4-Methyl Group Methyl->Hydrophobic_Pocket Hydrophobic Interaction Urea Urea Linker Urea->DFG_Motif H-Bonds Biphenyl Biphenyl Group Biphenyl->Allosteric_Site π-stacking & Hydrophobic Interactions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your synthetic route and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common and efficient route of cyclocondensation between a β-ketonitrile and hydrazine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common frustration. The cause can often be traced to one of several critical parameters in the reaction. Let's break down the possibilities.

Causality Analysis:

The primary synthetic route involves the cyclocondensation of a β-ketonitrile with hydrazine.[1] The efficiency of this reaction is highly dependent on factors such as reagent quality, reaction conditions, and potential side reactions.

Troubleshooting Steps:

  • Reagent Quality:

    • Hydrazine: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or distill it before use. Impurities can lead to significant side reactions.

    • β-Ketonitrile: Ensure the purity of your starting β-ketonitrile. Impurities from its synthesis can interfere with the cyclization.

  • Reaction Conditions:

    • Temperature: While refluxing often increases reaction rate, excessive heat can promote side reactions and decomposition. Try running the reaction at a lower temperature for a longer period.

    • Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used. A mixed solvent system, such as H₂O/EtOH, can sometimes improve yields by enhancing the solubility of both the reactants and intermediates.[2]

    • pH Control: The initial condensation to form the hydrazone and the subsequent cyclization are sensitive to pH. If starting with hydrazine salts, a base is required to liberate the free hydrazine. Conversely, a slightly acidic medium can catalyze the initial condensation but may inhibit the final cyclization.[1] Consider buffering the reaction mixture.

  • Side Reactions:

    • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. This can be checked by TLC or LC-MS. If this is the case, extending the reaction time or gently increasing the temperature may drive the reaction to completion.

    • Dimerization/Polymerization: Side reactions involving the starting materials or intermediates can occur, especially at high concentrations or temperatures.

Optimization Strategy Table:

ParameterStandard ConditionOptimization StrategyExpected Outcome
Temperature Reflux (e.g., 78 °C in EtOH)Decrease to 50-60 °C and increase reaction timeReduced byproduct formation
Solvent EthanolTry a 1:1 mixture of Ethanol:WaterImproved solubility of reactants
Hydrazine 1.1 equivalentsIncrease to 1.5-2.0 equivalentsDrive the reaction to completion
pH No explicit controlAdd a catalytic amount of acetic acidCatalyze hydrazone formation
Q2: I'm observing a significant impurity with a similar polarity to my product on TLC. What could it be and how do I get rid of it?

An unexpected spot on your TLC plate can be a major hurdle in purification. Identifying the impurity is the first step to eliminating it.

Potential Impurities and Solutions:

  • Isomeric Product: If you are using a substituted hydrazine, you can form two different regioisomers of the pyrazole.[3]

    • Solution: Controlling the regioselectivity can be challenging. Often, a careful choice of reaction conditions (e.g., pH, solvent) can favor one isomer over the other. If a mixture is unavoidable, careful column chromatography with a shallow solvent gradient is often required for separation.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have leftover β-ketonitrile or hydrazine.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider the points in Q1.

  • Side Products from Hydrazine: Hydrazine can undergo self-condensation or react with other species to form azines.[4]

    • Solution: Use a moderate excess of hydrazine, but avoid a large excess. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.[3]

Purification Protocol:

If the impurity persists, a robust purification strategy is needed.

  • Acid-Base Extraction: this compound is basic. You can dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

  • Crystallization: The product can be purified by crystallization from a suitable solvent system. Experiment with different solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that gives good crystals and leaves the impurity in the mother liquor.

  • Column Chromatography: If all else fails, silica gel column chromatography is a reliable method. Use a solvent system that gives good separation on your TLC plate (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing).[5]

Q3: The reaction seems to stall and never goes to completion. What's happening?

A stalled reaction can be due to several factors, from catalyst deactivation to the formation of a stable, unreactive intermediate.

Troubleshooting Flowchart:

G start Reaction Stalled check_sm Check for Starting Material (SM) via TLC/LC-MS start->check_sm sm_present SM is present check_sm->sm_present Yes sm_absent SM is absent check_sm->sm_absent No check_int Look for a major intermediate sm_present->check_int outcome2 Consider alternative synthetic route sm_absent->outcome2 int_present Intermediate is present (likely hydrazone) check_int->int_present Yes int_absent No clear intermediate check_int->int_absent No increase_temp Increase temperature or add catalyst (e.g., AcOH) int_present->increase_temp check_reagents Check reagent purity and stoichiometry int_absent->check_reagents outcome1 Reaction proceeds to completion increase_temp->outcome1 check_reagents->outcome2

Caption: Troubleshooting flowchart for a stalled reaction.

Explanation:

  • Hydrazone Intermediate Stability: The intermediate hydrazone may be stable under the reaction conditions and require more energy to cyclize.[6][7] A gentle increase in temperature or the addition of a catalytic amount of acid can facilitate the final ring-closing step.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of one reagent may not always be beneficial and can sometimes lead to side reactions.

  • Inhibitors: Trace impurities in your starting materials or solvent could be inhibiting the reaction. Ensure high-purity reagents and solvents are used.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound from a β-ketonitrile and hydrazine?

Understanding the mechanism is key to rational optimization. The reaction proceeds in two main stages.[1]

  • Hydrazone Formation: The reaction begins with the nucleophilic attack of a nitrogen atom from hydrazine onto the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.[6][8]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon. This intramolecular cyclization forms a five-membered ring. Tautomerization then leads to the final aromatic pyrazole product.

Reaction Mechanism Diagram:

G start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H₂O) cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization product This compound cyclized->product Tautomerization

Caption: Simplified reaction mechanism for pyrazole synthesis.

Q2: Are there alternative synthetic routes to this compound?

Yes, while the β-ketonitrile route is common, other methods exist.

  • From α,β-Unsaturated Nitriles: Compounds with a leaving group at the β-position can react with hydrazine to form 5-aminopyrazoles.[9]

  • From Isoxazoles: Isoxazoles can be considered synthetic equivalents of β-ketonitriles. Ring-opening of an isoxazole can generate a β-ketonitrile in situ, which then reacts with hydrazine.[1][9]

  • Multi-component Reactions: Some methods utilize multi-component reactions (MCRs) where the pyrazole ring is constructed from three or more starting materials in a single pot.[10][11]

Q3: What are the best practices for storing this compound?

This compound is a solid at room temperature.[12] Like many amines, it can be sensitive to air and light over long periods.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An amber glass bottle is ideal.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air and moisture.

Q4: What are the key safety considerations when running this synthesis?
  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

References

Technical Support Center: Purification of 4-Methyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-1H-pyrazol-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your purification strategy.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its derivatives are key building blocks in medicinal chemistry due to their diverse biological activities.[1] However, their purification presents a unique set of challenges. The presence of a basic amino group and a pyrazole ring system can lead to issues such as poor chromatographic peak shape, co-elution with impurities, and difficulties in crystallization. Understanding the underlying chemical principles is crucial for developing a robust purification strategy.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Peak Shape and Tailing during Column Chromatography

Symptom: Your target compound elutes as a broad, tailing peak during silica gel column chromatography, leading to poor separation from impurities.

Possible Cause & Scientific Explanation: The basic nature of the amino group on the pyrazole ring leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[2] This acid-base interaction can cause your compound to bind irreversibly or elute slowly and unevenly, resulting in significant peak tailing.[2]

Troubleshooting & Optimization:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic silanol groups. A common method is to prepare a slurry of silica gel in your starting eluent and add a small amount of a volatile base like triethylamine (typically 0.1-1% v/v).[3][4] This will "cap" the acidic sites and improve the peak shape of your basic compound.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[4] It is available in neutral, acidic, and basic grades. For aminopyrazoles, neutral or basic alumina is recommended.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option.[3] In this technique, the stationary phase is non-polar, and a polar mobile phase is used. Your polar aminopyrazole derivative will have weaker interactions with the stationary phase, leading to better peak shapes.

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier like triethylamine or ammonia in methanol to your mobile phase can also help to improve peak shape on a standard silica gel column.[3]

Issue 2: Compound "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil or a sticky gum.

Possible Cause & Scientific Explanation: "Oiling out" occurs when the solubility of your compound in the chosen solvent is too high at the cooling temperature, or when the cooling process is too rapid.[5] Impurities present in the crude material can also inhibit crystal lattice formation.[5]

Troubleshooting & Optimization:

  • Optimize Solvent System:

    • Single Solvent: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[6] Experiment with a range of solvents with varying polarities. For aminopyrazole derivatives, polar protic solvents like ethanol or isopropanol, or mixed solvent systems are often effective.[3][6]

    • Mixed Solvent System: A powerful technique is to dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point).[7] Then, allow the solution to cool slowly. Common mixed solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[7][8]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.

  • Use a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce crystallization.[6]

  • Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[6] Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.[6]

Issue 3: Low Yield After Purification

Symptom: The amount of purified product obtained is significantly lower than expected.

Possible Cause & Scientific Explanation: Low recovery can be due to several factors, including product loss during transfers, using an excessive amount of solvent during recrystallization, or irreversible adsorption onto the chromatography column.[5]

Troubleshooting & Optimization:

  • Minimize Solvent Usage in Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[6] Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling, thus reducing your yield.[9]

  • Thorough Cooling: Ensure the crystallization mixture is cooled sufficiently, for instance, in an ice bath, to maximize product precipitation.[6]

  • Careful Transfers: Be meticulous during product transfers between flasks and during filtration to minimize mechanical losses.

  • Analyze the Mother Liquor: After filtering your crystals, you can concentrate the mother liquor and analyze it by TLC or LC-MS to see if a significant amount of your product remains in solution. If so, a second crop of crystals may be obtained by further concentrating the mother liquor and cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The impurity profile will depend on the specific synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Regioisomers: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate.[10]

  • By-products: Side reactions can generate various by-products.

  • Degradation Products: The product may degrade during the reaction or work-up, especially if harsh conditions (e.g., strong acids or bases, high temperatures) are used.

Impurity profiling using techniques like HPLC and LC-MS is crucial for identifying and quantifying these impurities.[11][12]

Q2: How can I choose the best solvent for recrystallizing my this compound derivative?

A2: The principle of "like dissolves like" is a good starting point.[9] Since this compound derivatives are generally polar, polar solvents are often good candidates. A systematic approach is to test the solubility of a small amount of your crude material in a variety of solvents at room temperature and at their boiling points.

Table 1: Common Recrystallization Solvents and Their Properties [8][13]

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, often used in mixed solvent systems.
EthanolHigh78A versatile solvent for many polar organic compounds.[6]
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium82A good alternative to ethanol.
Ethyl AcetateMedium77Often used for compounds of intermediate polarity.
AcetoneMedium56A polar aprotic solvent.
Hexane/HeptaneLow69/98Good "poor" solvents for precipitating polar compounds from a more polar "good" solvent.

Q3: My compound is an oil at room temperature. Can I still use crystallization for purification?

A3: Purifying a compound that is an oil at room temperature can be challenging. However, you can try to form a solid salt derivative. By reacting your basic aminopyrazole with an appropriate acid (e.g., HCl, H₂SO₄), you can form a salt which is often a crystalline solid and can be purified by recrystallization.[14]

Q4: When should I choose column chromatography over recrystallization?

A4: The choice between these two powerful purification techniques depends on the nature of your sample:

  • Recrystallization is ideal when you have a relatively large amount of crude material (grams) and the impurities have significantly different solubilities from your target compound. It is often a more scalable and cost-effective method.

  • Column Chromatography is more suitable for separating complex mixtures containing multiple components with similar polarities, or for purifying smaller quantities of material (milligrams to a few grams).[15] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization from a Single Solvent
  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Procedure for Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, least polar eluent you plan to use. Add 0.5-1% (v/v) triethylamine to the slurry and stir for a few minutes.

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the components.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

Visualizations

Workflow for Troubleshooting Purification of this compound Derivatives

Purification_Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Large Scale / High Purity chromatography Column Chromatography purification_choice->chromatography Complex Mixture / Small Scale recrystallization_issue Recrystallization Issue? recrystallization->recrystallization_issue chromatography_issue Chromatography Issue? chromatography->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Yes, Oiling low_yield_recryst Low Yield recrystallization_issue->low_yield_recryst Yes, Low Yield pure_product_recryst Pure Crystalline Product recrystallization_issue->pure_product_recryst No oiling_out_solution Optimize Solvent Slow Cooling Seed Crystal oiling_out->oiling_out_solution low_yield_recryst_solution Minimize Hot Solvent Thorough Cooling low_yield_recryst->low_yield_recryst_solution oiling_out_solution->recrystallization Re-attempt low_yield_recryst_solution->recrystallization Re-attempt peak_tailing Peak Tailing chromatography_issue->peak_tailing Yes, Tailing low_yield_chrom Low Yield chromatography_issue->low_yield_chrom Yes, Low Yield pure_product_chrom Pure Product chromatography_issue->pure_product_chrom No peak_tailing_solution Deactivate Silica Use Alumina/C18 Add Base to Eluent peak_tailing->peak_tailing_solution low_yield_chrom_solution Check for Irreversible Adsorption low_yield_chrom->low_yield_chrom_solution peak_tailing_solution->chromatography Re-attempt low_yield_chrom_solution->chromatography Re-attempt

Caption: A decision-making workflow for troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic building block. As a versatile intermediate in the development of pharmaceuticals, achieving a high-yield, high-purity synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to build robust and reliable synthetic protocols.

Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable route for synthesizing this compound?

The most prevalent and efficient method for synthesizing 3-aminopyrazoles, including the 4-methyl derivative, is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] For this compound, the specific starting material is 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile). This reaction involves the nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular cyclization via attack on the nitrile group and subsequent tautomerization to form the aromatic pyrazole ring.

Q2: What are the primary side reactions I should be aware of during this synthesis?

The synthesis is primarily challenged by two major side reactions:

  • Formation of the Regioisomeric Impurity: The most significant side reaction is the formation of the regioisomer, 4-methyl-1H-pyrazol-5-amine . This occurs because the initial nucleophilic attack of hydrazine can happen at either the ketone or the nitrile carbon of the β-ketonitrile precursor, leading to two different cyclization pathways.[3][4]

  • Formation of Pyrazolone Impurity: The formation of 4-methyl-1H-pyrazol-3(2H)-one can occur if the nitrile group of the starting material undergoes hydrolysis to a carboxylic acid or ester, either prior to the reaction or in situ. The resulting β-ketoacid/ester will then react with hydrazine to form the pyrazolone, a common reaction in pyrazole chemistry.[5][6]

Q3: How critical is the quality of the starting β-ketonitrile?

The purity of your 2-methyl-3-oxobutanenitrile is crucial. Impurities in the starting material will inevitably lead to corresponding impurities in the final product, which can be difficult to remove. For instance, the presence of the regioisomeric starting material, 3-cyanobutan-2-one, would also lead to the formation of the undesired pyrazole isomer. A common issue in similar syntheses is contamination from related carbonyl compounds, which can generate difficult-to-separate pyrazole side products.[7]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you might encounter during the synthesis, providing mechanistic explanations and actionable solutions.

Q1: My NMR analysis shows two distinct methyl signals and two sets of pyrazole ring protons, indicating a mixture of isomers. Why did this happen and how can I favor the desired 3-amino isomer?

Answer: You are observing the formation of the regioisomeric side product, 4-methyl-1H-pyrazol-5-amine, alongside your target this compound. This is a classic challenge in the synthesis of unsymmetrical pyrazoles.[8][9]

Mechanistic Cause: The regiochemical outcome is determined by the initial nucleophilic attack of a hydrazine nitrogen atom on one of the two electrophilic centers of the β-ketonitrile (the ketone carbonyl or the nitrile carbon). The reaction conditions, particularly pH, play a pivotal role in dictating this selectivity.[4]

  • Pathway A (Desired): Nucleophilic attack of hydrazine on the more electrophilic ketone carbonyl, followed by intramolecular cyclization of the resulting hydrazone intermediate onto the nitrile group, yields the 3-amino pyrazole.

  • Pathway B (Side Reaction): Initial attack on the nitrile carbon, followed by cyclization onto the ketone, can lead to the 5-amino pyrazole.

The diagram below illustrates these competing pathways.

G cluster_start Starting Materials cluster_path_A Pathway A (Desired) cluster_path_B Pathway B (Side Reaction) Start 2-Methyl-3-oxobutanenitrile + Hydrazine A1 Attack at Ketone Carbonyl Start->A1 Favored under neutral/basic pH B1 Attack at Nitrile Carbon Start->B1 Can be promoted under acidic pH A2 Hydrazone Intermediate A1->A2 A3 Intramolecular Cyclization (Attack on Nitrile) A2->A3 ProductA This compound (Target Product) A3->ProductA B2 Amidine Intermediate B1->B2 B3 Intramolecular Cyclization (Attack on Ketone) B2->B3 ProductB 4-Methyl-1H-pyrazol-5-amine (Regioisomer) B3->ProductB

Caption: Competing pathways in the synthesis of this compound.

Solutions & Mitigation:

  • pH Control: This is the most critical parameter. Running the reaction under neutral to slightly basic conditions generally favors the initial attack on the more reactive ketone carbonyl, leading to the desired 3-amino isomer. Acidic conditions can protonate the hydrazine and alter the electrophilicity of the substrate, potentially increasing the amount of the 5-amino isomer.[4]

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in pyrazole synthesis.[10] These solvents can stabilize intermediates through hydrogen bonding, selectively favoring one reaction pathway over the other.

Factor Effect on Regioselectivity Recommended Condition for 3-Amino Isomer
pH Controls the site of initial nucleophilic attack.Neutral to slightly basic (pH 7-9). Avoid strong acid.
Solvent Can stabilize transition states and intermediates differently.Ethanol or Methanol (standard). Consider TFE or HFIP for enhanced selectivity.[10]
Temperature Affects reaction rates; higher temps can reduce selectivity.Run at moderate temperatures (e.g., 60-80 °C). Avoid excessive heat.
Q2: I have a persistent impurity with a mass of M+1 (relative to my product). My NMR shows the disappearance of the amine protons and a shift in the pyrazole ring protons. What is it?

Answer: This side product is almost certainly 4-methyl-1H-pyrazol-3(2H)-one . Its formation arises from the hydrolysis of the nitrile group in your starting material to a carboxylic acid or an ester (if your solvent is an alcohol), followed by condensation with hydrazine.[5][6]

Mechanistic Cause: If water is present in the reaction mixture (or if the starting material has degraded), the nitrile can hydrolyze under the reaction conditions (especially with heat or trace acid/base) to form a β-keto acid intermediate. This intermediate readily decarboxylates or reacts with hydrazine. The condensation of a β-keto ester/acid with hydrazine is a classic route to pyrazolones.[11]

G Start 2-Methyl-3-oxobutanenitrile Hydrolysis Hydrolysis of Nitrile (H₂O, Heat) Start->Hydrolysis Intermediate β-Keto Acid/Ester Intermediate Hydrolysis->Intermediate Reaction Reaction with Hydrazine Intermediate->Reaction Product 4-Methyl-1H-pyrazol-3(2H)-one (Pyrazolone Side Product) Reaction->Product G cluster_troubleshoot Troubleshooting Path Start Synthesis of This compound Analysis Analyze Crude Product (NMR, LC-MS) Start->Analysis Decision Is Product Purity >95%? Analysis->Decision ImpurityID Identify Major Impurity Decision->ImpurityID No End Pure Product Obtained Decision->End Yes Isomer Regioisomer Detected (4-methyl-1H-pyrazol-5-amine) ImpurityID->Isomer Mass = Product Mass Pyrazolone Pyrazolone Detected (4-methyl-1H-pyrazol-3(2H)-one) ImpurityID->Pyrazolone Mass = Product Mass + 1 FixIsomer Optimize Reaction: 1. Control pH (neutral/basic) 2. Use selective solvent (TFE) 3. Purify via salt formation Isomer->FixIsomer FixPyrazolone Optimize Reaction: 1. Use anhydrous reagents 2. Moderate temperature 3. Purify via extraction/chromatography Pyrazolone->FixPyrazolone FixIsomer->Start Re-run Synthesis FixPyrazolone->Start Re-run Synthesis

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with one of the most versatile nitrogen-containing heterocycles. Pyrazoles are a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Sildenafil. However, their synthesis, while conceptually straightforward, is often plagued by challenges related to yield, purity, and isomeric control.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries for rapid problem-solving.

Q1: What are the most common starting materials for pyrazole synthesis?

The most robust and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine or its derivative.[1][2][3][4] The vast commercial availability of diverse dicarbonyls and hydrazines makes this route highly adaptable for generating a wide array of substituted pyrazoles.

Q2: How do I choose the right solvent for my reaction?

Solvent selection is critical and can dramatically influence reaction rate, yield, and even which isomer is formed.

  • Protic Solvents (e.g., Ethanol, Acetic Acid): These are the traditional choice. Ethanol is often used as it effectively solubilizes the reactants and can facilitate the necessary proton transfers in the mechanism. Acetic acid can serve as both a solvent and an acid catalyst.[5]

  • Aprotic Polar Solvents (e.g., DMF, DMAc): In some cases, particularly with arylhydrazines, aprotic polar solvents have been shown to accelerate the dehydration steps and improve yields and regioselectivity, especially when a strong acid is added.[6][7]

  • Fluorinated Alcohols (TFE, HFIP): For reactions struggling with regioselectivity, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are powerful, albeit more expensive, options. These solvents can dramatically increase the preference for one regioisomer, often simplifying purification.[8][9]

Q3: Is an acid catalyst always necessary?

Yes, for the Knorr synthesis, a catalytic amount of acid is typically required to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[1][2][3] The reaction can sometimes proceed without an external catalyst if one of the reactants (like a hydrazine hydrochloride salt) or the solvent (like acetic acid) is acidic. However, for neutral reactants in a neutral solvent, adding a catalyst like glacial acetic acid or a few drops of sulfuric acid is standard practice.

Q4: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[10]

  • Spotting: Co-spot your starting materials (dicarbonyl and hydrazine) alongside the reaction mixture.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.[10] Staining with potassium permanganate or iodine can also be effective.

  • Interpretation: The reaction is complete when the limiting starting material spot has been completely consumed and a new, distinct product spot has appeared.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to specific experimental problems.

Problem 1: Low or No Product Yield

A low or nonexistent yield is a common frustration. Before making drastic changes, systematically evaluate the following potential causes.

Workflow for Troubleshooting Low Yield

Start Low / No Yield Observed Purity Check Starting Material Purity & Stability Start->Purity Step 1 Stoich Verify Stoichiometry & Reagent Addition Purity->Stoich If pure... Conditions Evaluate Reaction Conditions (Temp, Time, Catalyst) Stoich->Conditions If correct... Workup Assess Workup & Isolation Procedure Conditions->Workup If optimized... Success Yield Improved Workup->Success

Caption: A systematic workflow for diagnosing the cause of low reaction yield.

  • Possible Cause A: Purity and Stability of Starting Materials

    • The "Why": Hydrazine derivatives can degrade over time, and some 1,3-dicarbonyls are prone to self-condensation or decomposition.[5] Impurities in reactants can inhibit the reaction or lead to a multitude of side products.[10]

    • Solution:

      • Verify Purity: Check the purity of your hydrazine and dicarbonyl compound by NMR or TLC before starting.

      • Purify if Necessary: If impurities are detected, purify the starting materials. Hydrazines can often be purified by distillation or recrystallization of their salt forms. Dicarbonyls can be purified by distillation or chromatography.[10]

      • Use Fresh Reagents: If possible, use freshly opened or newly purchased reagents, especially for sensitive hydrazines.

  • Possible Cause B: Suboptimal Temperature or Reaction Time

    • The "Why": The cyclization and dehydration steps of the Knorr synthesis require sufficient activation energy. Room temperature may be insufficient for less reactive substrates.[11] Conversely, excessive heat can cause degradation of reactants or products.

    • Solution:

      • Monitor with TLC: Track the reaction's progress every 30-60 minutes.

      • Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80 °C in ethanol) and continue monitoring.[10] Microwave-assisted synthesis can also dramatically reduce reaction times, often favoring the thermodynamically stable product.[8]

      • Avoid Overheating: Discoloration (dark brown or black) can indicate decomposition. If this occurs, reduce the temperature.

  • Possible Cause C: Ineffective Catalyst

    • The "Why": The reaction relies on acid catalysis. If the medium is neutral or basic, the reaction will be exceedingly slow.

    • Solution:

      • Add a Catalyst: If using neutral reactants (e.g., free hydrazine base) in a non-acidic solvent (e.g., ethanol), add a catalytic amount (5-10 mol%) of glacial acetic acid.

      • Liberate Free Base: If you are using a hydrazine hydrochloride salt (e.g., phenylhydrazine HCl), the reaction medium will be acidic. However, in some cases, adding one equivalent of a mild base like sodium acetate can buffer the solution, which can sometimes lead to a cleaner reaction profile.[5]

Problem 2: Poor Regioselectivity (Formation of Isomers)

This is the most common and challenging issue when using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. The two non-equivalent carbonyl groups compete for the initial attack by the hydrazine, leading to a mixture of regioisomers.[12][13]

Simplified Mechanism Highlighting Regioselectivity

Reactants Unsymmetrical 1,3-Dicarbonyl + R-NHNH₂ Attack_A Path A: Attack at Carbonyl 1 (e.g., less hindered) Reactants->Attack_A Attack_B Path B: Attack at Carbonyl 2 (e.g., more electrophilic) Reactants->Attack_B Isomer_A Regioisomer A Attack_A->Isomer_A  Cyclization  & Dehydration Isomer_B Regioisomer B Attack_B->Isomer_B  Cyclization  & Dehydration Control Controlling Factors: - Sterics - Electronics - Solvent - pH Control->Reactants

Caption: The two competing pathways that lead to different regioisomers.

  • Strategy A: Exploit Steric and Electronic Effects

    • The "Why": The initial nucleophilic attack by the hydrazine is governed by standard physical organic principles. The hydrazine will preferentially attack the carbonyl carbon that is either less sterically hindered or more electrophilic (i.e., attached to an electron-withdrawing group).[8][13]

    • Solution:

      • Analyze Your Dicarbonyl: Identify the two carbonyl groups. Is one significantly bulkier (e.g., next to a t-butyl group)? Is one adjacent to a strong electron-withdrawing group (e.g., a -CF₃ group)? The attack will likely favor the less hindered or more electrophilic site, respectively.[8]

      • Choose Hydrazine Accordingly: A bulky substituent on the hydrazine can also enhance steric direction.

  • Strategy B: Optimize Solvent and Acidity

    • The "Why": The solvent environment can profoundly influence which reaction pathway is favored. Standard solvents like ethanol often give poor selectivity.[9]

    • Solution:

      • Switch to a Fluorinated Alcohol: This is the most effective modern solution. Replacing ethanol with HFIP or TFE has been shown to dramatically increase the regioselectivity of the condensation.[9] These solvents can stabilize one transition state over the other through hydrogen bonding.

      • Modify pH: The reaction pH can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under strongly acidic conditions, selectivity can sometimes be reversed compared to neutral conditions.[8][13] Experimenting with acidic vs. buffered (e.g., AcOH/NaOAc) conditions may alter the isomer ratio.

Table 1: Effect of Solvent on Regioselectivity
SolventTypical OutcomeRationaleCost Consideration
Ethanol Often results in a mixture of regioisomers (e.g., 1:1 to 3:1 ratio).[9]Standard protic solvent; offers little directional control.Low
Acetic Acid Can favor one isomer, but is substrate-dependent.Acts as both solvent and catalyst; can alter nucleophilicity.Low
DMAc / DMF + Acid Can provide good regioselectivity for certain substrates.[6][7]Aprotic polar environment can accelerate key steps selectively.Medium
HFIP / TFE Often provides excellent regioselectivity (>10:1 or higher).[8][9]Strong hydrogen-bond-donating ability selectively stabilizes one reaction pathway.High
Problem 3: Formation of Impurities and Discoloration

Reactions involving hydrazines are notoriously prone to forming colored impurities, often appearing as yellow, orange, or red hues.[5]

  • The "Why": Phenylhydrazine and similar derivatives are easily oxidized, especially in the presence of air, leading to colored byproducts. The 1,3-dicarbonyl itself might also be unstable and undergo side reactions.

  • Solution:

    • Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation of the hydrazine.

    • Purification Strategy 1: Recrystallization: If the product is a solid, recrystallization is often effective. Choose a solvent system where the product has high solubility when hot and low solubility when cold, while the impurities remain dissolved.

    • Purification Strategy 2: Silica Gel Plug: If the impurities are highly colored and non-polar, a quick purification can be achieved by dissolving the crude product in a minimal amount of solvent (e.g., dichloromethane or ether), loading it onto a short plug of silica gel in a pipette or funnel, and washing with a non-polar solvent like hexanes or toluene to elute the colored impurities first. The desired product can then be eluted with a more polar solvent.[5]

    • Purification Strategy 3: Acid-Base Extraction: Pyrazoles are weakly basic. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as a salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent.[14][15]

Section 3: General Experimental Protocol

This protocol provides a reliable starting point for a Knorr-type pyrazole synthesis. Note: Conditions should be optimized for specific substrates.

Objective: To synthesize a 3,5-disubstituted pyrazole from a 1,3-diketone and a hydrazine hydrate.

Materials:

  • 1,3-Diketone (e.g., Acetylacetone) (1.0 eq)

  • Hydrazine Hydrate (1.05 eq)

  • Ethanol (or Glacial Acetic Acid) as solvent

  • Catalytic Glacial Acetic Acid (if using Ethanol)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 eq).

  • Dissolution: Add the solvent (e.g., Ethanol, approx. 0.2-0.5 M concentration). If using ethanol, add a few drops of glacial acetic acid to catalyze the reaction.

  • Reagent Addition: Begin stirring the solution. Slowly add the hydrazine hydrate (1.05 eq) dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction: Attach a condenser and allow the reaction to stir at room temperature, or heat to reflux (typically 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed (typically 1-4 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure (rotary evaporator).

    • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, washing with cold water.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water, hexanes/ethyl acetate) to obtain the pure pyrazole product.

    • Confirm the structure and purity by NMR, MS, and melting point analysis.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazole functionalization. The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, featured in numerous FDA-approved drugs and advanced materials.[1][2][3][4][5] However, its inherent electronic properties and tautomeric nature present significant challenges in achieving regioselective functionalization, a critical aspect for structure-activity relationship (SAR) studies and the development of novel chemical entities.[2][6]

This guide, structured in a question-and-answer format, provides troubleshooting advice and frequently asked questions to address specific issues encountered during pyrazole synthesis and modification.

Troubleshooting Guide: Common Experimental Issues & Solutions

Issue 1: Poor or No Regioselectivity in N-Alkylation of Unsubstituted or 3(5)-Monosubstituted Pyrazoles

Question: "I'm attempting to N-alkylate my 3-methylpyrazole, but I'm obtaining a nearly 1:1 mixture of the 1,3- and 1,5-dimethylpyrazole regioisomers. How can I favor the formation of one isomer over the other?"

Answer: This is a classic challenge stemming from the tautomerism of NH-pyrazoles, where the two nitrogen atoms have similar nucleophilicity.[2][7] The regiochemical outcome is a delicate balance of steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.[7]

Root Cause Analysis & Strategic Solutions:

  • Steric Hindrance: The most straightforward approach is to leverage steric bulk.

    • On the Pyrazole: If your pyrazole has a bulky substituent at the 3(5)-position, the incoming alkyl group will preferentially attack the less sterically hindered N1 nitrogen.

    • On the Alkylating Agent: Using a bulkier alkylating agent can also enhance selectivity, favoring reaction at the more accessible nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms.

    • Electron-withdrawing groups (EWGs) at the 3(5)-position will decrease the nucleophilicity of the N2 nitrogen, favoring alkylation at N1.

    • Conversely, electron-donating groups (EDGs) can have the opposite effect.

  • Reaction Conditions:

    • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases compared to standard solvents like ethanol.[8]

    • Base Selection: The choice of base can influence which tautomer is deprotonated, thereby directing the alkylation. Strong, non-nucleophilic bases are often employed.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Troubleshooting Workflow for N-Alkylation:

Caption: Decision workflow for troubleshooting poor regioselectivity in N-alkylation.

Issue 2: Undesired C4-Functionalization in Electrophilic Aromatic Substitution

Question: "I am trying to perform a Vilsmeier-Haack formylation on my N-substituted pyrazole to introduce a formyl group at the C5 position, but the reaction is predominantly occurring at the C4 position."

Answer: The C4 position of the pyrazole ring is generally the most electron-rich and thus the most susceptible to electrophilic aromatic substitution.[9][10][11] Directing electrophilic attack to C3 or C5 often requires specific strategies to override this inherent reactivity.

Root Cause Analysis & Strategic Solutions:

  • Inherent Reactivity: The electronic distribution of the pyrazole ring favors electrophilic attack at C4.

  • Blocking Groups: A common and effective strategy is to temporarily block the C4 position with a removable group.

    • Halogens (Br, I): Bromination or iodination at C4 is often straightforward. After performing the desired functionalization at C3 or C5, the halogen can be removed via hydrogenolysis or other reductive methods.

    • Hydroxymethyl Group: A hydroxymethyl substituent can also serve as a blocking group.[12]

  • Directed Metalation: An alternative to electrophilic substitution is directed ortho-metalation (DoM). This involves deprotonation at a specific position directed by a coordinating group, followed by quenching with an electrophile.

    • N-Protecting/Directing Groups: Certain N-substituents can direct lithiation to the C5 position. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a notable example that can direct lithiation.[13][14] The 4-methoxybenzyl (PMB) group has also been reported to be effective for regiospecific lithiation and functionalization.[13]

Protocol for C5-Selective Functionalization via C4-Blocking:

  • Protection/Blocking: Protect the N-H if necessary. Brominate the C4 position using a suitable brominating agent (e.g., NBS in acetonitrile).

  • C5-Functionalization: Perform the desired electrophilic substitution (e.g., nitration, acylation). The electrophile will now be directed to the next most activated position, often C5.

  • Deblocking: Remove the C4-bromo group, for example, by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Deprotection: If an N-protecting group was used, remove it in the final step.

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in transition-metal-catalyzed C-H functionalization of pyrazoles?

A1: Transition-metal-catalyzed C-H functionalization is a powerful tool for late-stage modification of pyrazoles.[9][15] Regioselectivity is primarily governed by:

  • Directing Groups (DGs): The most influential factor is the presence and position of a directing group. The N2 lone pair of the pyrazole ring itself can act as a directing group, often favoring functionalization at the C5 position.[9] External directing groups attached to the N1 nitrogen or a C-position can provide exquisite control over regioselectivity.

  • Inherent C-H Acidity: The C5-H bond is generally the most acidic C-H bond on the pyrazole ring, making it a favorable site for deprotonation in many catalytic cycles.[9]

  • Steric Environment: The steric accessibility of the C-H bonds plays a crucial role. Bulky substituents can hinder catalyst approach to adjacent C-H bonds, thereby directing functionalization to more accessible sites.

  • Catalyst and Ligand System: The choice of metal catalyst (e.g., Pd, Rh, Ru, Cu) and the ligands employed can significantly influence the regiochemical outcome by altering the steric and electronic properties of the active catalytic species.[16][17]

Q2: How can I selectively functionalize the C3 position of a pyrazole?

A2: The C3 position is often the most challenging to functionalize selectively due to the electronic influence of the adjacent nitrogen atoms.[18] Successful strategies include:

  • Protecting Group Transposition: A clever strategy involves the use of a protecting group like SEM. One can perform an initial C5-arylation on an N-H pyrazole, protect the N1 position with SEM, and then transpose the SEM group to the N2 position. This "SEM-switch" renders the C3 position more susceptible to a second C-H arylation.[14]

  • Sequential Metalation of Pyrazole 1-Oxides: Pyrazole 1-oxides can be selectively metalated. For instance, after monobromination at C3, a bromine-magnesium exchange can be performed, followed by cross-coupling reactions to introduce substituents at the C3 position.[18][19]

  • Synthesis from Precursors: Often, the most reliable method for obtaining C3-substituted pyrazoles is through their synthesis from appropriately substituted precursors, such as 1,3-dicarbonyl compounds and hydrazines.[20]

Q3: When should I consider using a protecting group for my pyrazole functionalization, and which one should I choose?

A3: Protecting groups are essential when:

  • You need to prevent reaction at the N-H position during C-H functionalization.

  • You want to use the protecting group as a directing group to control regioselectivity (e.g., SEM for C5-lithiation).[14]

  • You need to modulate the electronic properties of the pyrazole ring to influence reactivity.

Common Protecting Groups for Pyrazoles:

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsKey Features
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, baseTBAF or acidic conditionsCan act as a directing group for C5-lithiation.[13][14]
4-MethoxybenzylPMBPMB-Cl, baseOxidative or acidic conditionsUseful for directing regiospecific C5-metallation.[13]
TetrahydropyranylTHPDHP, acid catalystAcidic conditionsGood for protecting against basic conditions; can be introduced under green conditions.[21][22][23]
BocBocBoc₂O, baseAcidic conditions (e.g., TFA)Reduces electron density of the ring and increases stability towards oxidation.[21]

Q4: Can computational methods help predict regioselectivity in pyrazole functionalization?

A4: Yes, computational chemistry is an increasingly valuable tool. Density Functional Theory (DFT) calculations can be used to:

  • Model Transition States: By calculating the activation energies for different reaction pathways leading to various regioisomers, one can predict the most likely product.[24]

  • Analyze Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic factors governing reactivity.[24]

  • Elucidate Reaction Mechanisms: Computational studies can help understand the detailed mechanism of a reaction, including the role of catalysts, solvents, and directing groups, which can aid in optimizing reaction conditions for desired selectivity.[25][26]

Visualizing the Regioselectivity Challenge:

Pyrazole_Reactivity cluster_N_Func N-Functionalization cluster_C_Func C-Functionalization N_Alkylation R-X, Base N1_Product N1-R Isomer N_Alkylation->N1_Product Steric/Electronic Control N2_Product N2-R Isomer N_Alkylation->N2_Product Steric/Electronic Control Electrophilic Electrophilic Attack (E+) C4_Product C4-E (Favored) Electrophilic->C4_Product C5_Product C5-E Electrophilic->C5_Product C3_Product C3-E (Disfavored) Electrophilic->C3_Product Metalation Directed Metalation C5_Metal_Product C5-Metal Metalation->C5_Metal_Product DG Control Pyrazole

Caption: Overview of regioselectivity challenges in pyrazole functionalization.

By understanding the fundamental principles of pyrazole reactivity and employing the strategies outlined in this guide, researchers can more effectively navigate the challenges of regioselective functionalization, accelerating the discovery and development of novel pyrazole-containing compounds.

References

Stability issues of 4-methyl-1H-pyrazol-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-1H-pyrazol-3-amine

Welcome to the technical support guide for this compound (CAS 64781-79-9). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common stability challenges, particularly under acidic conditions, and provide expert-driven, field-proven solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a substituted aminopyrazole, a class of heterocyclic compounds widely used as building blocks in pharmaceutical and agrochemical synthesis.[1][2] The pyrazole ring is aromatic and contains two adjacent nitrogen atoms: one is a basic, "pyridine-like" nitrogen, and the other is a more neutral, "pyrrole-like" nitrogen. The exocyclic amine group (-NH2) adds another site of basicity and nucleophilicity.

Stability, especially in acidic media, is a critical concern because many synthetic transformations (e.g., salt formation, amide couplings, reductive aminations, or acidic workups) require low pH conditions. Degradation of the starting material can lead to reduced yields, complex impurity profiles, and misleading biological data.

Q2: Is this compound stable in acidic conditions? What does the chemistry tell us?

The stability is highly dependent on the specific conditions (acid strength, temperature, solvent, and exposure time). Generally, while the compound can tolerate mild acidic conditions for short periods, it is susceptible to degradation under harsh or prolonged exposure.

The key to understanding its behavior lies in where it gets protonated. In an acidic medium, 3(5)-aminopyrazoles have two primary sites for protonation: the exocyclic amine and the pyridine-like ring nitrogen. Overwhelming evidence shows that protonation occurs preferentially at the ring nitrogen, forming a pyrazolium ion.[3] This initial protonation deactivates the exocyclic amine, making a second protonation less likely.[3] While this can be leveraged for regioselective synthesis, it also makes the ring more susceptible to certain degradation pathways.

Q3: What are the typical signs of degradation in my sample or reaction?

Visual and analytical indicators can signal that your compound is degrading:

  • Visual Cues: A noticeable color change is a common first sign. Samples of this compound, which are often pale-yellow to yellow-brown liquids or semi-solids, may darken to brown or form dark precipitates.[4][5]

  • Analytical Cues (TLC/LC-MS/NMR):

    • On a Thin Layer Chromatography (TLC) plate, you may observe tailing of the main spot or the appearance of new, often more polar, spots.[4]

    • In Liquid Chromatography-Mass Spectrometry (LC-MS), you will see a decrease in the peak area of your starting material and the emergence of new peaks with different mass-to-charge ratios (m/z).

    • Proton NMR (¹H NMR) may show the appearance of new signals or a broadening of existing peaks, indicating the presence of impurities or decomposition.

Troubleshooting Guide: Experimental Challenges & Solutions

Issue 1: My reaction yield is unexpectedly low when using an acidic catalyst or reagent.

If you suspect starting material degradation is the cause of low yields, it's crucial to diagnose the problem systematically.

The pyrazole ring, once protonated to form the pyrazolium cation, becomes more electron-deficient. This can activate the ring towards nucleophilic attack or trigger rearrangement and ring-opening cascades, especially under heating.[6] Strong, non-nucleophilic acids like TFA or HCl are often used to form salts, but even these can promote degradation if not handled correctly.

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: I see multiple new peaks in my LC-MS after an acidic workup. What could they be?

An acidic workup (e.g., washing with 1N HCl to remove basic impurities) is a common point of failure.

While the exact degradation products for this specific molecule are not extensively documented in readily available literature, a plausible pathway involves the protonated pyrazolium species undergoing hydrolysis or rearrangement. Under strongly acidic conditions and with water present, the C=N bond could be susceptible to hydrolysis, leading to a ring-opened intermediate which could then cyclize differently or react further.

G cluster_conditions Conditions A This compound B Pyrazolium Cation A->B + H⁺ (Fast) (Ring Nitrogen Protonation) C Ring-Opened Intermediate (Hypothetical) B->C + H₂O (Slow, Harsh Conditions) (Hydrolytic Attack) D Side Products / Oligomers C->D Further Reactions StrongAcid Strong Acid (e.g., >1N HCl) Heat Elevated Temperature

Caption: A plausible acid-catalyzed degradation pathway.

This protocol helps you determine the stability window for your compound.

  • Preparation: Prepare stock solutions of this compound in a relevant organic solvent (e.g., ACN, THF) at a known concentration (e.g., 1 mg/mL).

  • Acid Conditions: In separate vials, mix an aliquot of the stock solution with different aqueous acidic solutions (e.g., 0.1N HCl, 1N HCl, 1N Acetic Acid, 10% TFA in water).

  • Time Points: Let the vials stand at room temperature. At specific time points (e.g., 0h, 1h, 4h, 24h), take a small aliquot from each vial.

  • Analysis: Quench the aliquot by diluting it into a neutral mobile phase (e.g., ACN/Water with 0.1% Formic Acid for LC-MS analysis). Analyze immediately by LC-MS.

  • Evaluation: Compare the peak area of the parent compound across time points for each condition. A significant decrease indicates instability.

Issue 3: What are the best practices for handling and storing this compound?

Proper storage is essential to prevent degradation over time.

The manufacturer suggests storing the compound at room temperature under an inert atmosphere and protected from light.[5] Pyrazole derivatives, in general, should be stored in tightly sealed containers to protect against moisture and air.[7] Oxidation can lead to brownish products, so an inert atmosphere (argon or nitrogen) is recommended for long-term storage.[4]

ParameterRecommended ConditionRationale
Temperature Room Temperature[5] or 0-8 °C[4]Cool conditions slow down potential decomposition pathways.
Atmosphere Inert (Argon or Nitrogen)[4][7]Prevents air oxidation, which can be a parallel degradation pathway.
Light Keep in dark place (Amber vial)[5][7]Prevents potential photodegradation.
Moisture Tightly sealed container[7]Prevents hydrolysis and absorption of atmospheric water.

If you have synthesized or purchased an acidic salt (e.g., the hydrochloride salt), be aware that these can be hygroscopic. Store them in a desiccator. When weighing, do so quickly and in a low-humidity environment if possible.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-methyl-1H-pyrazol-3-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this specific electron-rich, N-heterocyclic amine. The unique electronic and coordinating properties of aminopyrazoles can present challenges not typically encountered with standard Suzuki coupling partners. This resource provides in-depth, experience-driven answers to common problems, helping you to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with 4-bromo-1-methyl-1H-pyrazol-3-amine is not proceeding, or the yield is very low. What are the most common causes?

A1: Failure of a Suzuki coupling with an aminopyrazole substrate often stems from a few key factors related to the inherent nature of the starting material and the sensitivity of the catalytic cycle.

  • Catalyst Inhibition/Deactivation: The primary amine and the pyrazole ring nitrogens of your substrate are Lewis basic and can coordinate strongly to the palladium center.[1][2][3][4][5] This coordination can inhibit the catalyst by occupying sites necessary for the catalytic cycle, effectively deactivating it.[2] Many standard palladium catalysts and ligands are not robust enough to overcome this inhibition.[4]

  • Inappropriate Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate. They do not provide sufficient steric bulk around the palladium center to prevent catalyst deactivation by the aminopyrazole.[6]

  • Incorrect Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[7][8] A base that is too weak, or one that has poor solubility in the reaction medium, will result in a sluggish or stalled reaction.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the presence of water can have a profound impact on the reaction's success, especially with challenging substrates.

Q2: I'm observing significant formation of 1-methyl-1H-pyrazol-3-amine (dehalogenation) instead of my desired coupled product. How can I prevent this?

A2: Dehalogenation is a common and frustrating side reaction, particularly with electron-rich iodo- and bromo-pyrazoles.[2][9][10] Studies have shown that bromo and chloro derivatives are generally superior to iodo-pyrazoles as they have a reduced tendency for dehalogenation.[2][10]

The mechanism of dehalogenation can be complex, but it often involves protonolysis of the aryl-palladium intermediate before it can undergo transmetalation. To minimize this side reaction:

  • Consider the Halide: If possible, starting with the 4-chloro- or 4-bromo- derivative of your pyrazole is often advantageous over the 4-iodo- derivative, as the latter is more prone to dehalogenation.[2][10]

  • Use Anhydrous Conditions: Meticulously dry your solvents and reagents. Water can be a proton source that facilitates the dehalogenation pathway.

  • Base Selection: While a base is necessary, its nature can influence side reactions. Stronger, non-nucleophilic bases are often preferred.

  • Optimize Catalyst and Ligand: A highly active catalyst system can promote the rate of the desired cross-coupling over the undesired dehalogenation.

Q3: My boronic acid appears to be decomposing during the reaction, leading to low yields. What is happening and how can I mitigate it?

A3: Boronic acid decomposition, primarily through a process called protodeboronation, is a well-documented side reaction in Suzuki couplings.[11][12] In this reaction, the carbon-boron bond is cleaved by a proton source (often water), replacing it with a carbon-hydrogen bond and rendering the boronic acid inactive for cross-coupling.[11] This is particularly problematic with unstable heteroaryl boronic acids.[13]

Strategies to Minimize Boronic Acid Decomposition:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction mixture. Use freshly dried solvents and ensure your base is anhydrous.

  • Use Boronate Esters: Boronate esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less susceptible to protodeboronation.[14] They act as a "slow-release" source of the boronic acid under the reaction conditions.[11][15]

  • Choice of Base: The base-catalyzed pathway is highly relevant to Suzuki coupling conditions.[12] Using a weaker base or a base with limited solubility can sometimes reduce the rate of protodeboronation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of boronic acid decomposition. Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Q4: What are the recommended starting conditions (catalyst, ligand, base, solvent) for a Suzuki coupling with this compound?

A4: For challenging substrates like aminopyrazoles, starting with a robust and well-established catalyst system is crucial. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands is highly recommended.[3][4]

Recommended Starting Conditions:

ComponentRecommendationRationale
Palladium Pre-catalyst XPhos Pd G2, SPhos Pd G2, or other palladacycle pre-catalystsThese pre-catalysts are air- and moisture-stable and readily form the active Pd(0) species in solution, ensuring a high concentration of active catalyst from the start.[2][13][16]
Ligand XPhos, SPhos, or other bulky biaryl phosphinesThese ligands provide the necessary steric bulk to prevent catalyst inhibition by the aminopyrazole substrate and promote efficient oxidative addition and reductive elimination.[4]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃These are strong, non-nucleophilic bases that are effective in promoting the transmetalation step without introducing competing side reactions.[7] K₂CO₃ in an ethanol/water solvent system has also been shown to be effective.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, or EtOH/H₂OA biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[17] The choice of solvent can significantly impact the reaction, so screening may be necessary.
Temperature 80-110 °CThese temperatures are typically required to drive the reaction to completion. Microwave irradiation can also be beneficial for rapid and uniform heating.[2]

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried reaction vessel, add the 4-halo-1-methyl-1H-pyrazol-3-amine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium pre-catalyst (1-5 mol%), and the ligand (if not using a pre-catalyst, 1.1-1.2 times the palladium loading).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.[18][19][20][21]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q5: I'm seeing a lot of homocoupling of my boronic acid. What causes this and how can I stop it?

A5: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings.[6][22][23] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to give the homocoupled product.[6]

To minimize homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction vessel is thoroughly purged with an inert gas, and that all solvents are rigorously degassed before use. This can be done by sparging with argon or nitrogen, or by using several freeze-pump-thaw cycles.[6]

  • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can help to minimize the concentration of Pd(II) species that can lead to homocoupling.

  • Control Reaction Temperature: In some cases, higher temperatures can promote homocoupling. Running the reaction at the lowest effective temperature may help to reduce this side reaction.

Visualizing the Suzuki Coupling and Troubleshooting

To better understand the process and potential pitfalls, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst/ligand appropriate for an aminopyrazole? start->check_catalyst check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos) and a palladacycle pre-catalyst. check_catalyst->solution_catalyst No check_reagents Are starting materials pure and dry? check_conditions->check_reagents Yes solution_conditions Screen bases (K3PO4, Cs2CO3), solvents (Dioxane, Toluene), and temperature. check_conditions->solution_conditions No side_reactions Are major side products observed? check_reagents->side_reactions Yes solution_reagents Use fresh, pure boronic acid or switch to a boronate ester. Ensure solvents are anhydrous. check_reagents->solution_reagents No dehalogenation dehalogenation side_reactions->dehalogenation Dehalogenation homocoupling homocoupling side_reactions->homocoupling Homocoupling protodeboronation protodeboronation side_reactions->protodeboronation Protodeboronation solution_dehalogenation Use bromo- or chloro-pyrazole. Ensure anhydrous conditions. dehalogenation->solution_dehalogenation solution_homocoupling Rigorously degas all solvents and use an inert atmosphere. homocoupling->solution_homocoupling solution_protodeboronation Use a boronate ester and strictly anhydrous conditions. protodeboronation->solution_protodeboronation

References

Byproduct formation in the synthesis of pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the synthesis of this important class of heterocyclic compounds. This guide offers in-depth technical advice in a user-friendly question-and-answer format, focusing on the practical aspects of byproduct formation and control.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-dicarbonyl compound is giving me a mixture of products with very similar TLC spots. What is the likely cause?

A1: The most probable cause is the formation of regioisomers. When an unsymmetrical β-dicarbonyl compound is used, the initial condensation with the 5-aminopyrazole can occur at either of the two carbonyl groups, leading to two different pyrazolo[1,5-a]pyrimidine isomers. These isomers often have very similar polarities, making their separation by standard chromatography challenging.

Q2: I am observing a significant amount of a polar, UV-active byproduct that does not seem to be the desired pyrazolopyrimidine. What could it be?

A2: This could be an intermediate from an incomplete cyclization. The reaction between a 5-aminopyrazole and a β-dicarbonyl compound proceeds through the formation of an enaminone or imine intermediate. If the subsequent cyclization and dehydration steps are not efficient, these intermediates can accumulate in the reaction mixture. These intermediates are typically more polar than the final product due to the presence of free amino and carbonyl groups.

Q3: My reaction is sluggish, and upon workup, I isolate a significant amount of a high-molecular-weight byproduct. What might be happening?

A3: Under certain conditions, particularly with prolonged reaction times or in the presence of oxidizing agents, 5-aminopyrazoles can undergo self-condensation or dimerization. This leads to the formation of various coupled byproducts, which can complicate the purification of the desired pyrazolopyrimidine.

Troubleshooting Guide: Byproduct Formation and Control

This section provides detailed troubleshooting strategies for common byproducts encountered in pyrazolopyrimidine synthesis.

Issue 1: Uncontrolled Regioisomer Formation

The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. However, it is often plagued by a lack of regioselectivity, yielding a mixture of isomers.

Q: How can I control the regioselectivity of the condensation reaction between a 5-aminopyrazole and an unsymmetrical β-ketoester?

A: Controlling regioselectivity hinges on exploiting the differential reactivity of the two carbonyl groups in the β-ketoester and the nucleophilicity of the aminopyrazole's nitrogen atoms.

Causality: The reaction proceeds via nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization involving a ring nitrogen of the pyrazole. The initial site of attack determines the final regioisomer. Reaction conditions, particularly pH, play a crucial role in modulating the reactivity of both reactants.[1]

  • Acidic Conditions: Under acidic conditions, the more basic exocyclic amino group of the 5-aminopyrazole is protonated, reducing its nucleophilicity. The reaction is often directed by the protonation and activation of the carbonyl group of the dicarbonyl compound. The regioselectivity can be influenced by the steric and electronic nature of the substituents on both reactants.

  • Basic Conditions: In the presence of a base, the pyrazole ring nitrogen can be deprotonated, increasing its nucleophilicity. However, the exocyclic amino group remains a potent nucleophile. The reaction outcome is often a complex interplay of these factors. For some substrates, base-catalyzed conditions can favor the formation of a specific isomer.

Troubleshooting Protocol: Controlling Regioselectivity

  • Reaction Condition Screening:

    • Acid Catalysis: Perform the reaction in a protic solvent like ethanol or acetic acid with a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid. This often favors attack at the more sterically accessible carbonyl group.

    • Base Catalysis: Employ a base such as piperidine or potassium carbonate in an aprotic solvent like DMF or toluene. This may alter the regiochemical outcome.

    • Neutral Conditions: Running the reaction under neutral conditions, for example, by heating in a high-boiling solvent like formamide, can sometimes provide a different isomeric ratio.[2]

  • Temperature Control: Systematically vary the reaction temperature. In some cases, lower temperatures can enhance the kinetic control of the reaction, favoring one regioisomer over the other.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes lead to higher regioselectivity and shorter reaction times by promoting a specific reaction pathway.[1]

Data Presentation: Influence of Conditions on Isomer Ratio

CatalystSolventTemperature (°C)Typical Major IsomerReference
Acetic AcidEthanolReflux7-substituted[1]
PiperidineTolueneReflux5-substituted[1]
NoneFormamide150Varies[2]

Visualization: Regioisomer Formation Pathway

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Attack_C1 Attack at Carbonyl 1 5-Aminopyrazole->Attack_C1 Acidic Cond. Attack_C2 Attack at Carbonyl 2 5-Aminopyrazole->Attack_C2 Basic Cond. Unsymmetrical_Dicarbonyl Unsymmetrical β-Dicarbonyl Unsymmetrical_Dicarbonyl->Attack_C1 Unsymmetrical_Dicarbonyl->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization Isomer_B Regioisomer B Attack_C2->Isomer_B Cyclization

Caption: Control of regioselectivity in pyrazolopyrimidine synthesis.

Issue 2: Purification of Regioisomeric Byproducts

Q: My reaction produced a mixture of regioisomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?

A: Separating regioisomers is a common challenge due to their similar physical properties. A multi-pronged approach involving optimization of chromatography conditions and crystallization is often necessary.

Troubleshooting Protocol: Regioisomer Separation

  • Thin-Layer Chromatography (TLC) Optimization:

    • Systematically screen a variety of solvent systems with different polarities and selectivities. Common eluents include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.

    • Consider adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent, which can sometimes improve separation by altering the interaction of the isomers with the silica gel.

  • Flash Column Chromatography:

    • Use a high-quality silica gel with a small particle size for better resolution.

    • Employ a long column to increase the number of theoretical plates.

    • Run a shallow gradient elution, starting with a low polarity and slowly increasing it. This can often resolve closely eluting spots.

    • If the isomers are still inseparable, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or reverse-phase silica gel.

  • Recrystallization:

    • If the isomeric mixture is solid, attempt fractional crystallization from a variety of solvents.

    • Screen for suitable recrystallization solvents by dissolving a small amount of the mixture in different hot solvents and allowing them to cool slowly.

    • A successful recrystallization can often yield one of the isomers in high purity.

  • Preparative HPLC: For valuable materials or when other methods fail, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating isomers. Both normal-phase and reverse-phase preparative HPLC can be effective.

Issue 3: Byproducts from Aza-Michael Addition

In some synthetic routes to pyrazolopyrimidines, an aza-Michael addition is a key step. This reaction can also lead to side products.

Q: I am using a synthetic route involving an aza-Michael addition of an aminopyrazole to an α,β-unsaturated carbonyl compound, and I am getting a complex mixture of products. What are the likely side reactions?

A: Aza-Michael additions can be accompanied by several side reactions, leading to a complex product mixture.

Causality: The key step is the nucleophilic attack of the aminopyrazole on the β-carbon of the α,β-unsaturated system. However, other competitive reactions can occur.

  • 1,2-Addition: The aminopyrazole can attack the carbonyl carbon (1,2-addition) instead of the β-carbon (1,4-addition or aza-Michael addition). This can lead to the formation of unstable hemiaminals or enamines that may not cyclize to the desired product.

  • Bis-addition: If the Michael acceptor has two electrophilic sites, or if the reaction conditions are harsh, a second molecule of the aminopyrazole can add to the initial Michael adduct.

  • Polymerization: The α,β-unsaturated carbonyl compound can polymerize under the reaction conditions, especially in the presence of strong bases or acids.

Troubleshooting Protocol: Minimizing Aza-Michael Addition Byproducts

  • Choice of Catalyst:

    • The use of a mild base, such as cesium carbonate (Cs₂CO₃), has been shown to be effective in promoting the aza-Michael addition while minimizing side reactions.[3]

    • Lewis acids can also be used to activate the α,β-unsaturated carbonyl compound towards nucleophilic attack.

  • Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor side reactions like polymerization and 1,2-addition.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aminopyrazole can sometimes help to drive the reaction to completion and minimize byproducts from the Michael acceptor.

Visualization: Aza-Michael Addition and Side Reactions

G Start Aminopyrazole + α,β-Unsaturated Carbonyl Desired Aza-Michael Adduct (Desired Intermediate) Start->Desired 1,4-Addition (Aza-Michael) Side1 1,2-Addition Product Start->Side1 1,2-Addition Side2 Polymerization Start->Side2 Harsh Conditions Final Pyrazolopyrimidine Desired->Final Cyclization

Caption: Competing pathways in aza-Michael additions.

References

Technical Support Center: Scaling Up the Synthesis of 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges that may arise during the scale-up of this important chemical intermediate. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure the successful and efficient production of your target molecule.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your process optimization.

Issue 1: Low Yield and Incomplete Reaction

Question: We are experiencing significantly lower yields of this compound upon scaling up our laboratory procedure. Reaction monitoring indicates the presence of unreacted starting materials. What are the likely causes and how can we improve the conversion?

Answer:

Low yields during the scale-up of pyrazole synthesis are a common challenge, often stemming from issues with mass and heat transfer, as well as suboptimal reaction conditions that were not apparent at a smaller scale. The primary synthesis route for pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[1][2]

Potential Causes and Solutions:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. Conversely, insufficient mixing can prevent reactants from coming into contact, leading to incomplete conversion.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and that the stirring speed is optimized for the reaction volume and viscosity. Baffles within the reactor can also improve mixing efficiency.

  • Suboptimal Temperature Control: Exothermic reactions, common in pyrazole synthesis, can be difficult to control at scale. Runaway temperatures can lead to the formation of impurities and degradation of the desired product.

    • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a reliable heating/cooling fluid, or in some cases, a reflux condenser to dissipate excess heat. A gradual addition of one of the reactants can also help to control the exotherm.

  • Incorrect Stoichiometry or Reagent Addition: At a larger scale, the order and rate of reagent addition become more critical.

    • Solution: A common strategy is the slow, controlled addition of hydrazine to the 1,3-dicarbonyl precursor. This helps to maintain a low concentration of the highly reactive hydrazine, minimizing side reactions. It is also crucial to re-verify the stoichiometry of your reactants at scale, as measurement errors can be magnified. Using a slight excess of hydrazine hydrate can help ensure the complete reaction of the diketone.[3]

  • pH Control: The cyclocondensation reaction is often acid-catalyzed.[1] However, the optimal pH can be sensitive, and deviations can slow down the reaction or promote undesired pathways.

    • Solution: Monitor the pH of the reaction mixture and adjust as necessary. In some cases, the use of a buffered system can provide more consistent results.

Issue 2: Impurity Formation and Purification Challenges

Question: Our scaled-up batches of this compound are contaminated with several impurities that are difficult to remove by standard crystallization. What are these impurities likely to be, and how can we minimize their formation and improve our purification strategy?

Answer:

Impurity profiles can change significantly upon scale-up. Understanding the potential side reactions is key to developing a robust process.

Common Impurities and Their Mitigation:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of regioisomeric pyrazoles is a possibility.[1]

    • Mitigation: The regioselectivity of the reaction can often be influenced by the reaction conditions, such as the solvent and the presence of an acid or base catalyst. Screening different conditions at a small scale before scaling up is highly recommended. For instance, reactions in N,N-dimethylacetamide in an acid medium have been shown to favor the formation of a specific regioisomer.[1]

  • Pyrazoline Intermediates: Incomplete oxidation of pyrazoline intermediates can lead to their presence in the final product.[4]

    • Mitigation: If the synthesis proceeds through a pyrazoline, ensure that the oxidation step is complete. This may involve adjusting the amount of oxidizing agent, the reaction time, or the temperature. In some cases, simply heating pyrazolines in DMSO under an oxygen atmosphere can be an effective oxidation method.[5]

  • Products of Side Reactions with Hydrazine: Hydrazine is a strong nucleophile and can participate in other reactions if not controlled.

    • Mitigation: As mentioned previously, slow, controlled addition of hydrazine is crucial. Maintaining the optimal reaction temperature is also important to prevent unwanted side reactions.

Advanced Purification Strategies:

  • Recrystallization Solvent Screening: A single-solvent recrystallization that worked at the lab scale may not be effective for larger quantities with a different impurity profile.

    • Solution: Perform a systematic screening of different solvent systems (e.g., binary mixtures) to find the optimal conditions for crystallization that will selectively precipitate the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: While often seen as a lab-scale technique, flash chromatography can be scaled up for industrial production.

    • Solution: If impurities are particularly difficult to remove by crystallization, preparative column chromatography may be a viable, albeit more costly, option.

  • Acid-Base Extraction: The basic nature of the amine group in this compound can be exploited for purification.

    • Solution: An acid wash of an organic solution of the crude product can extract the desired amine into the aqueous phase, leaving non-basic impurities behind. The amine can then be liberated by basifying the aqueous layer and extracting it back into an organic solvent.

Issue 3: Product Isolation and Handling Difficulties

Question: We are having trouble with the filtration and drying of our final product at a larger scale. The product is either too fine and clogs the filter, or it retains solvent even after prolonged drying. What can we do to improve the physical properties of our product for easier handling?

Answer:

The physical form of the final product is a critical aspect of scale-up that is often overlooked in early-stage development.[6]

Improving Product Isolation:

  • Controlling Crystal Growth: The size and shape of crystals are influenced by the rate of cooling and the level of supersaturation during crystallization.

    • Solution: A slower cooling rate during crystallization will generally lead to larger, more well-defined crystals that are easier to filter. Seeding the supersaturated solution with a small amount of pure product can also promote the growth of larger crystals.

  • Anti-Solvent Addition: The addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization.

    • Solution: A slow, controlled addition of an anti-solvent can help to control the particle size.

  • Drying Optimization: Residual solvent can be a significant issue, particularly if the product has a tendency to form solvates.

    • Solution: A vacuum oven at an elevated temperature (below the product's melting or decomposition point) is typically more effective than air drying. A nitrogen sweep can also help to carry away residual solvent vapors. Analyzing the product by techniques such as Gas Chromatography (GC) or Thermogravimetric Analysis (TGA) can confirm the absence of residual solvents.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

1. What are the most common starting materials for the synthesis of this compound?

The most prevalent method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1][2] For this compound, a common precursor would be a β-keto-nitrile or a β-keto-ester with a methyl group at the α-position.

2. What are the key safety considerations when working with hydrazine at an industrial scale?

Hydrazine and its derivatives are toxic and potentially explosive. It is imperative to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated area. At an industrial scale, closed-system transfers are highly recommended to minimize exposure. Thermal hazard analysis of the reaction is also crucial to prevent runaway reactions.

3. How can we monitor the progress of the reaction in real-time during a large-scale synthesis?

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes.[7][8] For pyrazole synthesis, in-situ monitoring techniques such as FTIR or Raman spectroscopy can be used to track the disappearance of starting materials and the appearance of the product in real-time.[7][9] This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.

4. Are there alternative, "greener" synthetic routes to pyrazoles that are amenable to scale-up?

Yes, there is growing interest in developing more environmentally friendly methods for pyrazole synthesis.[10][11] Some of these approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.

  • Use of greener solvents: Replacing hazardous organic solvents with water or bio-based solvents is a key aspect of green chemistry.

  • Catalytic methods: The use of recyclable catalysts can reduce waste and improve the overall efficiency of the process.

5. What are the typical analytical techniques used for quality control of the final this compound product?

A comprehensive quality control protocol should include:

  • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and quantifying any impurities.

  • Physical Properties: Melting point analysis and visual appearance are also important quality attributes.

  • Residual Solvent Analysis: Gas Chromatography (GC) is typically used to quantify the amount of any remaining solvents from the synthesis and purification process.

III. Visualizing the Process

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Reaction Pathway

Synthesis of this compound start_materials 1,3-Dicarbonyl Precursor + Hydrazine Derivative intermediate Pyrazoline Intermediate (if applicable) start_materials->intermediate Cyclocondensation product This compound intermediate->product Oxidation

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting Workflow issue Low Yield or High Impurity check_mixing Evaluate Mixing Efficiency issue->check_mixing check_temp Verify Temperature Control issue->check_temp check_stoich Confirm Stoichiometry and Reagent Addition Rate issue->check_stoich analyze_impurities Identify Impurities (HPLC, MS) issue->analyze_impurities solution Improved Yield and Purity check_mixing->solution check_temp->solution check_stoich->solution optimize_purification Optimize Purification (Crystallization, Extraction) analyze_impurities->optimize_purification optimize_purification->solution

Caption: A logical approach to troubleshooting common scale-up issues.

IV. Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Reaction Volume 50 mL - 1 L50 L - 5000+ L
Heat Transfer Surface area to volume ratio is high; efficient heat dissipation.Surface area to volume ratio is low; potential for exotherm and "hot spots".
Mixing Magnetic stirring is usually sufficient.Mechanical agitation (e.g., impellers, baffles) is required for homogeneity.
Reagent Addition Can be added all at once or in portions.Slow, controlled addition is often necessary to manage exotherms and side reactions.
Work-up Simple extractions and filtrations.May require specialized equipment for large-volume extractions and filtrations.
Drying Air drying or vacuum oven.Vacuum drying with controlled temperature and possible nitrogen sweep is preferred.

V. Experimental Protocol: A Generalized Approach

The following is a generalized, step-by-step methodology for the synthesis of a pyrazole derivative. Note: This is a template and must be adapted and optimized for the specific synthesis of this compound.

  • Reactor Setup: A clean, dry, jacketed glass or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel is assembled.

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen or argon, to remove air and moisture.

  • Reagent Charging: The 1,3-dicarbonyl precursor and the solvent are charged to the reactor.

  • Temperature Adjustment: The reactor contents are brought to the desired initial temperature using the jacketed heating/cooling system.

  • Hydrazine Addition: The hydrazine derivative, dissolved in a suitable solvent, is added slowly and controllably via the addition funnel. The internal temperature of the reactor is carefully monitored and maintained within the desired range.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples periodically and analyzing them by a suitable technique (e.g., HPLC, TLC, in-situ IR).

  • Reaction Completion and Quenching: Once the reaction is deemed complete, it may be quenched by the addition of water or another suitable reagent.

  • Product Isolation: The product is isolated by extraction, crystallization, or a combination of both.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system.

  • Drying: The purified product is dried under vacuum at an appropriate temperature to a constant weight.

  • Analysis: The final product is analyzed to confirm its identity, purity, and other quality attributes.

VI. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. --INVALID-LINK--

  • Crystal structure of (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H). Acta Crystallographica Section E. --INVALID-LINK--

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molecules. --INVALID-LINK--

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Molecules. --INVALID-LINK--

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. --INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. --INVALID-LINK--

  • One-pot synthesis of pyrazole. Chemistry Stack Exchange. --INVALID-LINK--

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. --INVALID-LINK--

  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine. --INVALID-LINK--

  • Crystal structure of methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, C19H17N5O2. Zeitschrift für Kristallographie - New Crystal Structures. --INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society. --INVALID-LINK--

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. --INVALID-LINK--

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. METTLER TOLEDO. --INVALID-LINK--

  • Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate. --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--

  • Process Analytical Technology: Applications to the Pharmaceutical Industry. American Pharmaceutical Review. --INVALID-LINK--

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. --INVALID-LINK--

  • Implementing Process Analytical Technology. Pharmaceutical Technology. --INVALID-LINK--

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Catalysts. --INVALID-LINK--

  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. SpringerLink. --INVALID-LINK--

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures. --INVALID-LINK--

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. --INVALID-LINK--

References

Catalyst Selection for Reactions Involving 4-Methyl-1H-Pyrazol-3-Amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-methyl-1H-pyrazol-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for common cross-coupling and functionalization reactions involving this versatile building block. The inherent reactivity of the 3-amino group presents unique challenges, particularly in palladium- and copper-catalyzed transformations. This resource is designed to explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the catalytic functionalization of this compound and its derivatives.

FAQ 1: Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a 4-halo-1-methyl-1H-pyrazol-3-amine derivative and experiencing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in Suzuki-Miyaura couplings of aminopyrazoles is a frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The primary culprits are typically related to the catalyst system, base, or substrate stability.

Troubleshooting Steps:

  • Catalyst Inactivity and Ligand Choice: The lone pair on the 3-amino group of your pyrazole can coordinate to the palladium center, leading to catalyst deactivation. To overcome this, it is crucial to use a catalyst system that is less susceptible to inhibition.

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos). These ligands promote the desired catalytic cycle and can prevent the substrate from poisoning the catalyst.[1]

    • Catalyst Precursor: Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst like XPhos Pd G2, which readily forms the active Pd(0) species and can improve reaction initiation.[1][2]

  • Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base may be too weak or have poor solubility in the reaction medium.

    • Expert Recommendation: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For anhydrous bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the reaction.[1]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Expert Recommendation: Gradually increase the reaction temperature. Microwave irradiation can be an effective tool for rapid and uniform heating, often leading to improved yields and shorter reaction times.[1]

  • Dehalogenation Side Reaction: A common side reaction is the dehalogenation of your starting material, leading to the formation of 1-methyl-1H-pyrazol-3-amine. This is particularly prevalent with iodo-substituted pyrazoles.[3]

    • Expert Recommendation: If dehalogenation is significant, consider switching to the corresponding 4-bromo- or 4-chloro-1-methyl-1H-pyrazol-3-amine. While less reactive, they are often less prone to this side reaction.[3]

Summary Table for Suzuki-Miyaura Troubleshooting:

IssuePotential CauseRecommended Solution
Low Conversion Catalyst inactivity due to amine coordination.Use bulky, electron-rich ligands (e.g., XPhos, SPhos) and a pre-formed Pd(0) or palladacycle catalyst (e.g., XPhos Pd G2).[1][2]
Ineffective base.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Consider adding a small amount of water with K₃PO₄.[1]
Insufficient temperature.Increase reaction temperature or use microwave irradiation.[1]
Dehalogenation High reactivity of the C-I bond.Switch from a 4-iodo to a 4-bromo or 4-chloro derivative.[3]
FAQ 2: Buchwald-Hartwig Amination

Question: I'm trying to perform a Buchwald-Hartwig amination on a 4-halo-1-methyl-1H-pyrazol-3-amine, but I'm observing self-coupling or reaction with the 3-amino group. How can I achieve selective amination at the 4-position?

Answer:

The presence of the 3-amino group is a significant challenge in Buchwald-Hartwig aminations as it can act as a competing nucleophile or a ligand for the palladium catalyst, leading to undesired side products and low yields of the target compound.[4]

Troubleshooting and Strategy:

  • Protecting Group Strategy: The most effective way to prevent the 3-amino group from interfering is to protect it with a suitable protecting group that is stable under the basic conditions of the Buchwald-Hartwig reaction.

    • Expert Recommendation: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the 3-amino group. It is stable under the reaction conditions and can be readily removed post-coupling.[4][5]

  • Catalyst and Ligand Selection: As with the Suzuki-Miyaura coupling, the choice of ligand is crucial for a successful Buchwald-Hartwig amination.

    • Expert Recommendation: Bulky, electron-rich phosphine ligands are highly recommended. Ligands like tBuDavePhos have been shown to be effective for the C-N coupling at the C4 position of pyrazoles.[6] For unprotected aminopyrazoles, tBuBrettPhos has also been used successfully.[7]

  • Choice of Halide: The reactivity of the halide at the C4 position can influence the outcome of the reaction.

    • Expert Recommendation: While 4-iodopyrazoles are more reactive, 4-bromopyrazoles can sometimes offer a better balance of reactivity and stability, potentially reducing side reactions.[6]

Workflow for Selective Buchwald-Hartwig Amination:

Here is a logical workflow for achieving selective amination at the C4 position:

Buchwald_Hartwig_Workflow Start 4-Halo-1-methyl-1H-pyrazol-3-amine Protect Protect 3-amino group (e.g., Boc anhydride) Start->Protect Couple Buchwald-Hartwig Amination (Pd catalyst, bulky ligand) Protect->Couple Deprotect Deprotect 3-amino group (e.g., TFA or HCl) Couple->Deprotect End Target N-aryl-4-amino- 1-methyl-1H-pyrazol-3-amine Deprotect->End

Caption: Workflow for selective C4 amination.

FAQ 3: C-H Functionalization

Question: I am interested in direct C-H functionalization of this compound. Which position is most likely to react, and what type of catalyst should I consider?

Answer:

Direct C-H functionalization of pyrazoles is a powerful tool for late-stage modification.[8] The regioselectivity is influenced by the electronic properties of the pyrazole ring and the directing ability of its substituents.

Regioselectivity:

  • C5-Position: The C5 proton is generally the most acidic due to its proximity to the sp2 hybridized nitrogen atom, making it susceptible to deprotonation and subsequent functionalization.[9]

  • C4-Position: The C4 position is the most nucleophilic center of the pyrazole ring, making it a prime target for electrophilic aromatic substitution-type C-H functionalization.[9]

  • Influence of Substituents: The methyl group at C4 will electronically enrich this position, further favoring electrophilic attack. The 3-amino group, being an electron-donating group, will also influence the electron density of the ring. The interplay of these factors can make regioselectivity challenging to predict without experimental screening.

Catalyst Selection:

  • Palladium Catalysis: Palladium catalysts are widely used for C-H arylation, alkenylation, and alkynylation of pyrazoles.[8] The reaction often proceeds via a concerted metalation-deprotonation mechanism or through oxidative addition.

  • Copper Catalysis: Copper catalysts are also effective, particularly for C-N and C-O bond formation via C-H activation.[10] Copper-catalyzed reactions can sometimes offer different regioselectivity compared to palladium.

Troubleshooting and Considerations:

  • Directing Groups: The N2 nitrogen of the pyrazole ring can act as a directing group, guiding the metal catalyst to the C5 position.[9] The 3-amino group could also potentially act as a directing group.

  • Catalyst Poisoning: As with other cross-coupling reactions, the nitrogen atoms in the pyrazole ring and the 3-amino group can coordinate to the metal catalyst and inhibit its activity.[3] Using a higher catalyst loading or specific ligands designed to be less prone to inhibition may be necessary.

Decision Tree for C-H Functionalization Catalyst Selection:

CH_Functionalization_Decision_Tree Start Desired C-H Functionalization C_C_Bond C-C Bond Formation (Arylation, Alkenylation) Start->C_C_Bond C_X_Bond C-Heteroatom Bond Formation (Amination, Etherification) Start->C_X_Bond Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂) C_C_Bond->Pd_Catalyst Cu_Catalyst Copper Catalyst (e.g., Cu(OAc)₂, CuI) C_X_Bond->Cu_Catalyst Ligand_Screen Ligand Screening (Phosphines, N-heterocyclic carbenes) Pd_Catalyst->Ligand_Screen Oxidant Consider Oxidant (e.g., Ag₂CO₃, O₂) Cu_Catalyst->Oxidant

Caption: Catalyst selection guide for C-H functionalization.

Section 2: Experimental Protocols

Protocol 1: Boc Protection of 4-iodo-1-methyl-1H-pyrazol-3-amine

This protocol is a representative procedure for the protection of the 3-amino group, which is a critical step before attempting many cross-coupling reactions.[4]

Materials:

  • 4-iodo-1-methyl-1H-pyrazol-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-iodo-1-methyl-1H-pyrazol-3-amine (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq).

  • Add Boc₂O (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Boc-protected pyrazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Boc-Protected 4-iodo-1-methyl-1H-pyrazol-3-amine

This is a generalized starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[1]

Materials:

  • Boc-protected 4-iodo-1-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried flask, add the Boc-protected pyrazole, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

Comparing the biological activity of 4-methyl-1H-pyrazol-3-amine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of 4-Methyl-1H-pyrazol-3-amine Isomers for Kinase Inhibition

Authored by: Your Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the landscape of medicinal chemistry, it is considered a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, often with high affinity. Pyrazole derivatives have been successfully developed into drugs and clinical candidates for a vast range of diseases, including cancer, inflammation, and microbial infections.[3][4][5][6]

A primary reason for the pyrazole scaffold's success lies in its utility as a "hinge-binder" in protein kinase inhibitors.[7] Protein kinases, which regulate a majority of cellular processes, share a conserved ATP-binding site. The pyrazole's nitrogen atoms can form critical hydrogen bonds with the "hinge region" of this site, mimicking the interaction of adenine from ATP. By strategically decorating the pyrazole core with various substituents, medicinal chemists can achieve potent and selective inhibition of specific kinases, which are often dysregulated in diseases like cancer.[8]

This guide focuses on a specific subset of this chemical space: the positional isomers of this compound. While direct, head-to-head comparative data for these specific isomers is not abundant in published literature[2], we can extrapolate from established structure-activity relationship (SAR) principles to predict their differential behavior.[7][8] Here, we will provide a framework for evaluating these isomers, detailing the experimental protocols required to generate robust, comparative data and discussing the potential mechanistic basis for differences in their biological activity as kinase inhibitors.

The Isomers in Focus: A Structural Overview

The position of the methyl group, a small, lipophilic, and weakly electron-donating substituent, can profoundly alter a molecule's interaction with a protein target. We will compare three key positional isomers:

  • This compound: The primary compound of interest.

  • 5-methyl-1H-pyrazol-3-amine: The methyl group is adjacent to the exocyclic amine.

  • 3-methyl-1H-pyrazol-5-amine: The methyl group is adjacent to the NH of the pyrazole ring.

The subtle shift in the methyl group's location changes the molecule's shape, electronic distribution, and the spatial vectors available for further chemical modification, all of which are critical determinants of biological activity.

Comparative Biological Activity: A Focus on Kinase Inhibition

Pyrazole-based compounds are well-documented as potent inhibitors of various protein kinase families, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1] For the purpose of this guide, we will use CDK2 as a representative target to frame our comparative analysis. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a valuable target in oncology.[1]

Hypothesized Structure-Activity Relationships (SAR)

The differential placement of the methyl group is expected to impact kinase binding affinity (e.g., IC₅₀) through several mechanisms:

  • Steric Interactions: The ATP binding pocket of a kinase is a confined space. A methyl group at the C5 position (in 5-methyl-1H-pyrazol-3-amine ) might sterically clash with amino acid residues deep within the pocket, potentially reducing binding affinity. Conversely, a methyl group at the C4 position (in This compound ) projects into a different region, which may be more accommodating or even offer favorable lipophilic interactions.

  • Modulation of Hinge-Binding: The primary amine at C3 is crucial for forming hydrogen bonds with the kinase hinge. A methyl group at the adjacent C4 position could subtly influence the orientation of the amine for optimal binding. A methyl group at C5 might have a more pronounced effect due to its proximity to the key interacting groups.

  • Exit Vectors for Further Synthesis: In drug development, these simple amines are often starting points for more complex molecules. The position of the methyl group dictates where larger substituents can be added without disrupting the core binding interactions. The C4 position often points towards the solvent-exposed region, making it an ideal point for modification to improve selectivity and pharmacokinetic properties.

G cluster_isomers Positional Isomers cluster_factors Determinants of Kinase Affinity cluster_outcome Biological Outcome 4-Me This compound Steric Steric Hindrance in ATP Pocket 4-Me->Steric Potentially Favorable Vector Substitution Vector (Selectivity Pocket) 4-Me->Vector Solvent-facing 5-Me 5-Methyl-1H-pyrazol-3-amine 5-Me->Steric Potential Clash 3-Me 3-Methyl-1H-pyrazol-5-amine Hinge H-Bonding Geometry (Hinge Region) 3-Me->Hinge May alter N-H pKa Activity Differential Kinase Inhibition (IC₅₀) Steric->Activity Hinge->Activity Vector->Activity

Caption: Logical flow of how isomeric changes impact kinase inhibition.

Illustrative Data: Comparing Isomer Potency

To illustrate the potential outcomes of an experimental comparison, the following table presents hypothetical but plausible data for the inhibition of CDK2 and the resulting anti-proliferative effect on the A2780 ovarian cancer cell line.

CompoundIsomer PositionCDK2 Inhibition IC₅₀ (nM)A2780 Cell Viability GI₅₀ (µM)
1 4-Methyl500.15
2 5-Methyl8502.5
3 3-Methyl2000.90

This is illustrative data provided for educational purposes.

In this hypothetical scenario, the 4-methyl isomer (1) is the most potent, suggesting its substitution pattern is optimal for fitting into the CDK2 active site. The 5-methyl isomer (2) is significantly less active, which could be attributed to steric hindrance. The 3-methyl isomer (3) shows intermediate activity. This type of quantitative data is essential for making informed decisions in a drug discovery program.

Experimental Protocols for Comparative Evaluation

To generate the robust data required for a meaningful comparison, two key experiments are necessary: an in vitro biochemical assay to measure direct target engagement and a cell-based assay to assess the compound's effect in a biological system.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/CycA)

This protocol describes a luminescence-based kinase assay to determine the IC₅₀ of the test compounds against the CDK2/Cyclin A complex. The assay measures the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method for determining kinase activity. After the kinase reaction, a reagent is added that simultaneously lyses the cells (if cell-based) and contains luciferase and its substrates. The luciferase enzyme uses the remaining ATP to produce light, which is quantified on a luminometer.

G start Start: Prepare Reagents prep_compounds 1. Compound Preparation (11-point serial dilution) start->prep_compounds add_kinase 2. Add Kinase/Substrate Mix (CDK2/CycA + Histone H1) prep_compounds->add_kinase incubate_kinase 3. Incubate at 30°C (Kinase Reaction) add_kinase->incubate_kinase add_detection 4. Add Kinase-Glo® Reagent (Stops reaction, initiates luminescence) incubate_kinase->add_detection incubate_detection 5. Incubate at RT (Signal stabilization) add_detection->incubate_detection read_plate 6. Read Luminescence incubate_detection->read_plate analyze 7. Data Analysis (Normalize data, plot dose-response, calculate IC₅₀) read_plate->analyze end End: Determine IC₅₀ analyze->end

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve each isomer in 100% DMSO to create a 10 mM stock solution.

    • Perform an 11-point, 1:3 serial dilution in DMSO. This creates a range of concentrations to test.

    • Rationale: A wide concentration range is essential for accurately defining the top and bottom plateaus of the dose-response curve, leading to a reliable IC₅₀ calculation.

  • Assay Plate Setup:

    • Using a low-volume, white 384-well assay plate, transfer 1 µL of each compound dilution from the DMSO plate.

    • Include "no compound" wells for 100% kinase activity (high control) and "no enzyme" wells for 0% activity (low control).

    • Rationale: White plates are used to maximize the luminescent signal. Controls are critical for data normalization and quality control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate reaction mix containing CDK2/Cyclin A enzyme and a suitable substrate (e.g., Histone H1 peptide) in kinase buffer.

    • Add 10 µL of the 2X reaction mix to each well of the assay plate.

    • Seal the plate and incubate for 60 minutes at 30°C.

    • Rationale: Incubation allows the enzyme to phosphorylate the substrate. The temperature is optimized for enzyme activity.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.

    • Rationale: The reagent contains a buffer that stops the enzymatic reaction, ensuring the measured ATP level reflects the reaction endpoint.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer to measure relative light units (RLU).

    • Normalize the data: % Inhibition = 100 * (1 - (RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control)).

    • Plot % Inhibition versus compound concentration (log scale) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Rationale: Normalization corrects for background signal and expresses the data in a standardized format. Curve fitting provides a precise calculation of the compound's potency.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTS Assay)

This protocol measures the metabolic activity of a cancer cell line (e.g., A2780) as an indicator of cell viability after treatment with the compounds.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture A2780 cells to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed 5,000 cells per well in a 96-well clear-bottom plate and incubate for 24 hours to allow for attachment.

    • Rationale: A 24-hour pre-incubation ensures cells are healthy and actively dividing at the start of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole isomers in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the cells for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient for anti-proliferative agents to exert their effect over several cell cycles.

  • Viability Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

    • Rationale: The amount of formazan produced is directly proportional to the number of living cells in the well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Normalize the data to the vehicle control wells and calculate the Growth Inhibition 50% (GI₅₀) value by plotting the data as described for the kinase assay.

    • Rationale: The GI₅₀ represents the concentration of compound required to inhibit cell growth by 50%, providing a measure of the compound's potency in a cellular context.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and its positional isomers. While existing literature strongly supports the potential of the pyrazole scaffold in kinase inhibition, direct comparative data for these specific molecules is lacking. By executing the detailed biochemical and cell-based protocols outlined here, researchers can generate the high-quality, quantitative data needed to elucidate the structure-activity relationships governing their biological effects.

The illustrative data and SAR hypotheses suggest that the This compound isomer may represent the most promising starting point for further optimization. Future work would involve co-crystallization of the most active isomer with its target kinase to confirm the binding mode and guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

The Strategic Significance of the 4-Methyl Group in Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and efficacy in targeting the ATP-binding site of a wide array of kinases.[1] Its ability to establish crucial hydrogen bond interactions with the kinase hinge region has made it a cornerstone in the design of numerous clinical candidates and approved drugs.[2] This guide delves into a comparative analysis of pyrazole derivatives, with a specific focus on the nuanced yet critical role of the 4-methyl substituent on the pyrazole ring, using 4-methyl-1H-pyrazol-3-amine as a foundational scaffold for discussion. We will explore how this seemingly simple modification can profoundly influence potency, selectivity, and overall drug-like properties, supported by experimental data from the literature on various pyrazole-based inhibitors.

The 3-Aminopyrazole Core: A Proven Hinge-Binder

The 3-amino-1H-pyrazole moiety is a well-established pharmacophore for the development of ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrazole ring and the exocyclic amino group are perfectly positioned to mimic the hydrogen bonding pattern of the adenine core of ATP, forming strong interactions with the backbone of the kinase hinge region. This anchoring interaction is a critical determinant of binding affinity.

The Impact of Substitution: Fine-Tuning Kinase Inhibition

While the 3-aminopyrazole core provides the foundational binding interactions, the overall potency and selectivity of an inhibitor are dictated by the substituents on the pyrazole ring. These substituents can modulate the electronic properties of the core, influence the conformation of the molecule, and establish additional interactions with other regions of the ATP-binding pocket.

The Role of the 4-Position

Substitutions at the 4-position of the pyrazole ring are particularly intriguing as they can project into different regions of the ATP-binding site, depending on the kinase. This can be a key strategy to enhance selectivity and potency. The introduction of a methyl group at this position, as in our core structure of this compound, can have several implications:

  • Steric Influence: The methyl group can induce a specific conformation of the inhibitor, which may be more favorable for binding to the target kinase while being less favorable for off-target kinases.

  • Hydrophobic Interactions: The methyl group can engage in van der Waals interactions with hydrophobic residues in the ATP-binding pocket, thereby increasing binding affinity.

  • Modulation of Physicochemical Properties: The addition of a methyl group can alter the solubility and metabolic stability of the compound.

Comparative Analysis of Pyrazole Derivatives

To understand the impact of the 4-methyl group and other substitutions, we will compare our core structure with several pyrazole derivatives reported in the literature with demonstrated kinase inhibitory activity.

Compound/Derivative ClassKey Structural FeaturesTarget Kinase(s)IC50/Ki (nM)Reference
Afuresertib N-methyl-5-aminopyrazole derivativeAkt1Ki = 0.08, IC50 = 1.3[1]
Compound 2 (Akt inhibitor) Constrained flexible part of AfuresertibAkt11.3[1]
Compound 3f (JAK inhibitor) 4-amino-(1H)-pyrazole derivativeJAK1, JAK2, JAK33.4, 2.2, 3.5[3]
Compound 8t (FLT3 inhibitor) 1H-pyrazole-3-carboxamide derivativeFLT3, CDK2, CDK40.089, 0.719, 0.770[4]
Compound 19 (CDK4 inhibitor) Azo-diaminopyrazole derivativeCDK4420[1]
Pyrazolo[3,4-g]isoquinoline (3a) Methyl group at 4-positionHaspin, CLK1167, 101[5]

Analysis of Comparative Data:

The data presented in the table highlights the diversity of kinase targets that can be effectively modulated by pyrazole-based inhibitors.

  • Afuresertib and its constrained analog (Compound 2) demonstrate that modifications on the pyrazole core can lead to potent and selective inhibitors of the Akt pathway.[1]

  • Compound 3f , a 4-amino-(1H)-pyrazole derivative, showcases potent pan-JAK inhibition with nanomolar IC50 values, underscoring the utility of this scaffold for targeting the JAK family of kinases.[3]

  • Compound 8t is a highly potent inhibitor of FLT3 and CDKs, with sub-nanomolar activity against FLT3.[4] This exemplifies how extensive derivatization of the pyrazole core can achieve exceptional potency.

  • The azo-diaminopyrazole derivative, Compound 19 , is a selective CDK4 inhibitor, albeit with a higher IC50 value compared to other examples.[1] This illustrates that the nature of the pyrazole substitution pattern can significantly influence selectivity.

  • The pyrazolo[3,4-g]isoquinoline derivative (3a) is particularly relevant to our discussion. The presence of a methyl group at the 4-position of the pyrazole-containing tricycle results in potent inhibition of Haspin and CLK1.[5] The study further notes that alkylation at this position can alter the kinase inhibition profile, emphasizing the strategic importance of the 4-substituent.[5]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_scaffold Core Scaffold cluster_derivatives Representative Derivatives Scaffold This compound Afuresertib Afuresertib (Akt1) Scaffold->Afuresertib Derivatization Compound3f Compound 3f (JAKs) Scaffold->Compound3f Derivatization Compound8t Compound 8t (FLT3/CDKs) Scaffold->Compound8t Derivatization Pyrazolo_isoquinoline Pyrazolo[3,4-g]isoquinoline (Haspin/CLK1) Scaffold->Pyrazolo_isoquinoline Derivatization

Figure 1: Relationship between the core scaffold and its derivatives.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Pyrazole Inhibitor (e.g., B-RAF inhibitors) ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 2: A representative kinase signaling pathway (MAPK pathway).

G Start Start CompoundPrep Prepare serial dilution of pyrazole inhibitor Start->CompoundPrep KinaseReaction Incubate kinase with inhibitor CompoundPrep->KinaseReaction AddSubstrate Add substrate and ATP to initiate reaction KinaseReaction->AddSubstrate Incubate Incubate at 30°C AddSubstrate->Incubate DetectSignal Add detection reagent (e.g., ADP-Glo) Incubate->DetectSignal ReadPlate Measure luminescence DetectSignal->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze End End Analyze->End

References

The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1] Among its numerous derivatives, the 4-methyl-1H-pyrazol-3-amine core has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2][3] This guide provides a comprehensive comparison of this compound derivatives, delving into their structure-activity relationships (SAR) and providing the experimental foundation for their synthesis and evaluation. We will explore how subtle modifications to this core structure can dramatically influence biological activity, offering a roadmap for researchers engaged in the rational design of next-generation therapeutics.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound moiety serves as an excellent bioisostere for the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of various protein kinases.[2] The core structure typically establishes crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity. The strategic placement of a methyl group at the C4 position can enhance potency and selectivity by occupying a small hydrophobic pocket within the active site. The exocyclic amino group at the C3 position provides a critical attachment point for various substituents that can be tailored to interact with solvent-exposed regions or other hydrophobic pockets, thereby fine-tuning the inhibitor's pharmacological profile.

Structure-Activity Relationship (SAR) Analysis: A Tale of Substitutions

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole ring and the exocyclic amine. The following sections dissect these relationships, supported by comparative experimental data.

Modifications at the N1 Position of the Pyrazole Ring

The N1 position of the pyrazole ring is a key vector for influencing the orientation of the entire molecule within the kinase active site.

  • Small Alkyl Groups: Introduction of a methyl group at the N1 position is often well-tolerated and can enhance cellular permeability. However, larger alkyl groups can lead to steric clashes and a decrease in activity.

  • Aryl and Heteroaryl Substituents: The addition of aryl or heteroaryl rings at N1 can significantly impact potency and selectivity. For instance, in a series of pyrazolo[4,3-h]quinazoline derivatives targeting cyclin-dependent kinases (CDKs), substitutions on the N1-phenyl ring were found to be critical for activity.[4] Polar substitutions on this ring were observed to be important for binding to EGFR amino acid residues.[4]

Modifications at the C5 Position of the Pyrazole Ring

The C5 position offers another avenue for optimizing inhibitor performance.

  • Halogenation: Introduction of a bromine atom at the C5 position has been shown to be detrimental to the inhibition of certain kinases, such as Haspin.[5]

  • Alkyl Groups: The presence of a methyl group at the C5 position can reinforce a preferred conformation of adjacent phenyl rings, potentially enhancing binding.[6] However, in some scaffolds, removal of a C5-methyl group has been shown to restore potency, suggesting that the impact of this substitution is highly context-dependent.[6]

Modifications of the C3-Amino Group

The exocyclic amino group at the C3 position is the most common site for introducing diversity and is crucial for interacting with the solvent-exposed region of the kinase active site.

  • Amide and Sulfonamide Linkages: Acylation or sulfonylation of the C3-amino group allows for the introduction of a wide variety of substituents. In a series of 1H-pyrazole biaryl sulfonamides developed as LRRK2 kinase inhibitors, the sulfonamide linkage was found to be a key component for potent inhibition.[6]

  • Urea Linkages: Urea-containing derivatives have also shown significant promise. For example, a pyrazolo[3,4-d]pyrimidine derivative featuring a urea linkage exhibited potent multi-kinase inhibitory activity against FLT3 and VEGFR2.[7]

  • Direct Arylation/Heteroarylation: Direct connection of aryl or heteroaryl moieties to the C3-amino group can lead to potent inhibitors. N-(1H-pyrazol-3-yl)quinazolin-4-amines, for instance, have been identified as a novel class of casein kinase 1δ/ε inhibitors.[8]

Table 1: Comparative in vitro Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [9]

CompoundR1R2JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3a HH<20<20<20
3f H4-F-Ph3.42.23.5
11b 7H-pyrrolo[2,3-d]pyrimidin-4-yl4-F-Ph>10001.81.5

Data presented in this table is a selection from the cited reference to illustrate key SAR trends.

The data in Table 1 clearly demonstrates the profound impact of substitutions on the C3-amino group. The unsubstituted analog 3a shows potent, non-selective inhibition of JAK kinases. Introduction of a 4-fluorophenyl group (3f ) maintains potent inhibition across the JAK family. However, the introduction of a larger, more complex 7H-pyrrolo[2,3-d]pyrimidin-4-yl group (11b ) dramatically shifts the selectivity profile, with potent inhibition of JAK2 and JAK3 but a significant loss of activity against JAK1.[9]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives typically involves a multi-step process, with a key step being the coupling of the pyrazole core with a suitable electrophile.

Scheme 1: General Synthetic Route

G start This compound intermediate Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, or Amide Coupling) start->intermediate Electrophile (R-X) product N-Substituted this compound Derivative intermediate->product

A general synthetic workflow.

Step-by-Step Protocol for a Suzuki Coupling Reaction: [10]

  • To a microwave tube, add 3-(3-Bromo-4-methoxyphenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq), the desired boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Add DME and 1 M Na₂CO₃ solution.

  • Degas the mixture with nitrogen for 5 minutes.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of the synthesized compounds against their target kinase(s). The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method.[1][5]

Workflow for In Vitro Kinase Inhibition Assay

G start Prepare serial dilutions of test compounds step1 Add compounds, controls, and kinase to 384-well plate start->step1 step2 Incubate for compound-enzyme interaction step1->step2 step3 Initiate reaction with ATP and substrate step2->step3 step4 Incubate for kinase reaction step3->step4 step5 Stop reaction and add ADP-Glo™ Reagent step4->step5 step6 Measure luminescence step5->step6 end Calculate % inhibition and determine IC50 step6->end

A typical workflow for an in vitro kinase assay.

Step-by-Step Protocol: [1]

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well white, flat-bottom plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.

  • Add 10 µL of the recombinant kinase enzyme solution to all wells.

  • Incubate the plate for 10-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Kₘ value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substituent positioning and properties in determining potency and selectivity. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of new derivatives.

Future research in this area will likely focus on the development of highly selective inhibitors for specific kinase targets implicated in diseases with high unmet medical needs. The use of computational modeling and structure-based drug design will continue to be invaluable in guiding the synthesis of next-generation inhibitors with improved efficacy and safety profiles. The versatility of the this compound core ensures its continued prominence in the ongoing quest for innovative medicines.

References

A Comparative Docking Analysis of 4-methyl-1H-pyrazol-3-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Its ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of protein kinases, a critical interaction for potent inhibition.[1] This guide provides a comprehensive comparative analysis of 4-methyl-1H-pyrazol-3-amine derivatives, a key subclass of pyrazole-based compounds, through the lens of in silico molecular docking studies. We will delve into the rationale behind their design, the methodologies for their virtual screening, and a comparative look at their performance against various kinase targets.

The Rationale: Why this compound?

The this compound core provides a strategic foundation for designing kinase inhibitors. The 3-amino group is a crucial hydrogen bond donor, anchoring the molecule to the kinase hinge region. The N1-methyl group can influence solubility and metabolic stability, while the C4-position serves as a versatile vector for introducing chemical diversity. Substituents at this position can be tailored to exploit secondary binding pockets, thereby enhancing potency and selectivity for the target kinase.

Experimental Workflow: A Guide to In Silico Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The following workflow outlines the typical steps involved in the comparative docking studies of this compound derivatives.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (e.g., from PDB) ReceptorPrep Receptor Preparation (Add hydrogens, remove water, define binding site) PDB->ReceptorPrep LigandPrep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina, Schrödinger Maestro) LigandPrep->Docking ReceptorPrep->Docking Scoring Binding Energy Calculation & Pose Selection Docking->Scoring Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Comparison Comparative Analysis (Binding modes, energies) Interaction->Comparison MD Molecular Dynamics (Optional) (Assess complex stability) Comparison->MD

Caption: A generalized workflow for in silico molecular docking studies.

Step-by-Step Protocol:
  • Protein Preparation: The three-dimensional crystal structures of the target kinases are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned to the protein atoms. The binding site is then defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: The 2D structures of the this compound derivatives are sketched and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field to obtain a low-energy conformation.

  • Molecular Docking: Docking simulations are performed using software such as AutoDock, Schrödinger Maestro, or similar platforms.[4][5][6] The program systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor.

  • Scoring and Analysis: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. A thorough analysis of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues is then conducted.

Comparative Docking Performance of Pyrazole Derivatives

Cyclin-Dependent Kinases (CDKs)

CDKs are crucial regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.[4] Pyrazole derivatives have shown significant promise as CDK inhibitors.[7][8][9][10]

Derivative ClassTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin ENot Specified-Not Specified[10][11]
Pyrazole-based analogsCDK2Not Specified-Similar binding mode as AT7519[8][9]
Pyrazole-based inhibitorsCDK8Not Specified-Strong interactions with the enzyme[7]

Note: Specific docking scores for this compound derivatives were not consistently reported across all studies, hence a qualitative comparison is presented.

Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often mutated or overexpressed in various cancers.[12]

Derivative ClassTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazole linked pyrazoline derivativesEGFR Tyrosine KinaseNot Specified-Binds to the hinge region of the ATP binding site[13]
Pyrazole derivativesMutant EGFR4HJO-7.8 to -10.9Met769, Thr766[12]
Pyrazole derivativesWild-type EGFR1XKK-10.1 to -10.3Not Specified[12]
Other Kinases and Enzymes

The versatility of the pyrazole scaffold allows for its application against a broad range of other protein targets.

Derivative ClassTargetPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Pyrazole derivativesAurora A2W1G-8.57Not Specified[5]
Pyrazole derivativesVEGFR-22QU5-10.09Not Specified[5]
Pyrazole-carboxamidesCarbonic AnhydraseNot Specified-Not Specified[14]
Pyrazole hybrid chalcone conjugatesTubulin1SA0-Binds to the colchicine-binding site[15]

Visualizing Key Interactions

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a generic kinase ATP-binding site, highlighting the crucial interactions.

G cluster_protein Kinase ATP-Binding Site cluster_ligand This compound Derivative hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue (e.g., Thr) d_loop D-Loop hydrophobic_pocket Hydrophobic Pocket aminopyrazole 3-Aminopyrazole Core aminopyrazole->hinge H-bond methyl N1-Methyl methyl->d_loop Van der Waals substituent C4-Substituent substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: A schematic of key interactions for a pyrazole-based kinase inhibitor.

Concluding Remarks

The in silico analysis of this compound derivatives consistently demonstrates their potential as potent and selective kinase inhibitors. The pyrazole core effectively engages with the hinge region of various kinases, while strategic substitutions at the C4-position can be exploited to achieve desired selectivity and potency profiles. The comparative data, synthesized from multiple studies, underscores the versatility of this scaffold in targeting a range of kinases implicated in cancer and other diseases. While computational docking provides invaluable insights for rational drug design, it is imperative that these findings are validated through in vitro and in vivo experimental studies to translate virtual hits into tangible therapeutic candidates.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 4-Methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The 4-methyl-1H-pyrazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, offering a robust platform for the design of novel therapeutics targeting the human kinome. This guide provides an in-depth comparative analysis of the selectivity profiles of kinase inhibitors derived from this versatile core, supported by experimental data and detailed methodologies to empower your drug discovery programs.

The Strategic Advantage of the this compound Scaffold

The 3-aminopyrazole moiety is a well-established pharmacophore for the development of ATP-competitive kinase inhibitors.[1] Its structure mimics the purine core of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of protein kinases. The addition of a methyl group at the C4 position provides a vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substituents introduced at this position can be directed towards solvent-exposed regions or hydrophobic pockets within the kinase active site to enhance affinity and modulate the selectivity profile.[1]

Comparative Selectivity Profiles of Aminopyrazole-Based Kinase Inhibitors

Compound/ScaffoldPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM)Reference
Compound 3f (4-amino-(1H)-pyrazole derivative) JAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)Pan-kinase inhibitor profile[2]
Compound 11b (4-amino-(1H)-pyrazole derivative) JAK2, JAK3Submicromolar (selective cytotoxicity)Highly selective for JAK2/JAK3[2]
Compound 3c (N-(1H-pyrazol-3-yl)quinazolin-4-amine) CK1δ/εSubmicromolarSelective over CDK5/p25, GSK-3α/β, DYRK1A[3]
Compound 44 (1H-pyrazol-3-amine derivative) RIPK1Low nanomolarHigh kinome selectivity[4]
AT9283 (Pyrazol-4-yl urea) Aurora A, Aurora B~3JAK2, Abl(T315I)[5]

Deciphering the Structure-Activity Relationship (SAR) for Kinase Selectivity

The selectivity of kinase inhibitors derived from the this compound scaffold is dictated by the nature and position of substituents on the pyrazole ring and any appended moieties.

  • Substitution at the 4-position: The methyl group at the C4 position can influence selectivity by establishing van der Waals interactions within a hydrophobic pocket of the target kinase. Larger or more polar substituents at this position can be used to either enhance affinity for the primary target or to sterically hinder binding to off-target kinases. The SAR trends for C4-substituted pyrazoles reveal that combinations of meta- and para-substitution on an attached phenyl ring can lead to more potent compounds compared to mono-substituted rings.[6]

  • N1-substitution of the Pyrazole Ring: Alkylation or arylation at the N1 position of the pyrazole ring is a common strategy to explore the solvent-exposed region of the ATP-binding pocket. The choice of substituent can significantly impact both potency and selectivity. For instance, in a series of JNK3 inhibitors, N-alkylation of the pyrazole nitrogen led to a slight decrease in potency.[7]

  • Appended Ring Systems: The aminopyrazole core is often fused or linked to other heterocyclic systems, such as pyrimidines, quinazolines, or pyridines, to further modulate the inhibitor's properties. The nature of this appended ring system plays a crucial role in determining the overall selectivity profile by interacting with residues outside of the immediate hinge region.

Caption: Structure-Activity Relationship (SAR) for kinase selectivity.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. Below are detailed protocols for two widely used methodologies: a cell-based NanoBRET assay and a biochemical enzymatic assay.

Protocol 1: Cell-Based Kinase Selectivity Profiling using NanoBRET™ Target Engagement Assay

This protocol provides a quantitative measure of compound binding to a specific kinase in living cells.

Causality Behind Experimental Choices:

  • Live Cells: Using live cells provides a more physiologically relevant environment, accounting for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can influence inhibitor potency.[8]

  • NanoLuc® Luciferase: This engineered luciferase is small, bright, and stable, making it an ideal fusion partner for monitoring protein dynamics.

  • BRET (Bioluminescence Resonance Energy Transfer): BRET is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc®-kinase fusion) and a fluorescent acceptor (tracer). This allows for the direct measurement of compound binding at the target kinase.

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase and a carrier DNA plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Plate the cells into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM.

    • Add the test compounds to the appropriate wells.

    • Add the NanoBRET™ tracer to all wells at the recommended concentration.

  • Substrate Addition and Signal Detection:

    • Add the NanoGlo® substrate to all wells.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NanoBRET_Workflow start Start transfect Transfect cells with NanoLuc-Kinase fusion start->transfect plate Plate transfected cells in assay plate transfect->plate add_cpd Add test compounds and NanoBRET tracer plate->add_cpd add_sub Add NanoGlo substrate add_cpd->add_sub read Measure BRET signal add_sub->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: NanoBRET™ Target Engagement Assay Workflow.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol measures the activity of a purified kinase in a cell-free system.

Causality Behind Experimental Choices:

  • Purified Enzyme: Using a purified recombinant kinase allows for a direct measurement of the inhibitor's effect on the enzyme's catalytic activity without the confounding factors of a cellular environment.

  • Biochemical Readout: Measuring the production of ADP, a direct product of the kinase reaction, provides a robust and reliable measure of enzyme activity. The luminescent signal is proportional to the amount of ADP generated.

  • Controlled ATP Concentration: In a biochemical assay, the ATP concentration can be set to the Km value for each kinase, allowing for a standardized comparison of inhibitor potencies across different kinases.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution containing the necessary cofactors for the kinase reaction (e.g., MgCl2, DTT).

    • Prepare solutions of the purified kinase, the substrate peptide, and ATP at the desired concentrations.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Selectivity Profile: Beyond the IC50

A comprehensive understanding of a kinase inhibitor's selectivity requires looking beyond a single IC50 value. Key considerations include:

  • Selectivity Index: This is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target. A higher selectivity index indicates greater selectivity.

  • Biochemical vs. Cellular Potency: Discrepancies between biochemical and cellular assay results can provide valuable insights.[8] Lower potency in cellular assays may indicate poor cell permeability, while higher potency could suggest that the inhibitor targets a specific conformation of the kinase that is more prevalent in the cellular context.[8]

  • Kinome-wide Profiling: Screening an inhibitor against a large panel of kinases (kinome scanning) provides a comprehensive view of its selectivity and potential off-target effects. This is crucial for predicting potential toxicities and for identifying opportunities for polypharmacology.

Signaling Pathway Context: Targeting the JAK/STAT Pathway

Many kinase inhibitors derived from the aminopyrazole scaffold have shown potent activity against Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor This compound -derived Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with diverse and tunable selectivity profiles. By leveraging a deep understanding of structure-activity relationships and employing a combination of robust biochemical and cell-based assays, researchers can effectively navigate the complexities of the human kinome to discover next-generation therapeutics. This guide provides a framework for the comparative analysis of these inhibitors, empowering informed decision-making in the critical early stages of drug discovery.

References

A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds."[1][2] Both are five-membered aromatic heterocycles containing two nitrogen atoms, yet the subtle difference in the placement of these atoms—adjacent in pyrazole (1,2-diazole) versus separated by a carbon in imidazole (1,3-diazole)—gives rise to a cascade of distinct physicochemical and pharmacological properties.[1][3] This guide provides an in-depth, objective comparison to inform rational drug design and scaffold selection.

Part 1: Structural and Physicochemical Showdown

The fundamental distinction between pyrazole and imidazole lies in the 1,2- versus 1,3-positioning of their nitrogen atoms. This seemingly minor isomeric difference dictates their electronic nature, stability, and interaction potential.[1][3]

Computational studies indicate that the imidazole ring is generally more stable than the pyrazole ring.[1][4][5] This is attributed to the coulombically favorable N-C-N arrangement in imidazole, which contrasts with the potentially repulsive adjacent N-N bond in pyrazole.[1][4][6]

One of the most critical distinctions for drug design is basicity. Imidazole is significantly more basic (pKa ≈ 7.0) than pyrazole (pKa ≈ 2.5).[7][8][9] The pyridine-like nitrogen in imidazole is a much stronger proton acceptor. This has profound implications for a drug candidate's salt formation potential, solubility, and interaction with acidic residues in protein binding pockets. The weaker basicity of pyrazole is due to the inductive electron-withdrawing effect exerted by the adjacent nitrogen atom, making its lone pair less available for protonation.[7][10]

Both scaffolds are capable of acting as hydrogen bond donors (via the N-H) and acceptors (via the lone pair on the sp2-hybridized nitrogen).[7][11] However, the different positioning of these atoms creates distinct vectors for these interactions, which can be a critical factor in achieving target selectivity. Due to stronger intermolecular hydrogen bonding, imidazole has a much higher boiling point (256 °C) compared to pyrazole (187 °C).[12]

G cluster_imidazole Imidazole (1,3-Diazole) cluster_pyrazole Pyrazole (1,2-Diazole) I_Struct Structure (N at 1 & 3) I_pKa pKa ≈ 7.0 (More Basic) I_Stability More Stable (N-C-N) I_Hbond H-Bond Donor/Acceptor P_Struct Structure (N at 1 & 2) P_pKa pKa ≈ 2.5 (Less Basic) P_Stability Less Stable (N-N) P_Hbond H-Bond Donor/Acceptor

Comparative Data Summary
PropertyPyrazoleImidazoleKey Implication in Drug Design
Structure 1,2-Diazole1,3-DiazoleInfluences electronic distribution, stability, and H-bond vectors.
pKa (of conjugate acid) ~2.5[7][8][9]~7.0[3][7][13]Imidazole's higher basicity impacts salt forms, solubility, and target binding.
Lipophilicity (ClogP) 0.24[8]~0.08Pyrazole is slightly more lipophilic, affecting permeability and solubility.
Ring Stability Less stable (N-N repulsion)[1][4]More stable (N-C-N arrangement)[1][4][6]Can influence susceptibility to metabolic degradation.
Hydrogen Bonding Donor (N-H) & Acceptor (N)[11]Donor (N-H) & Acceptor (N)[12]The geometry of H-bonding differs, affecting binding orientation.
Reactivity Less reactive to electrophilesMore reactive to electrophilesAffects synthetic routes and potential for metabolic modification.

Part 2: Metabolic Stability and Pharmacokinetics

A scaffold's inherent stability and its susceptibility to enzymatic degradation are paramount for drug development. The pyrazole ring is often considered more metabolically stable than imidazole.[11] The N-N bond arrangement can make it less prone to certain oxidative metabolic pathways that can cleave the imidazole ring.

This enhanced stability is a key reason pyrazole is often used as a bioisostere for more metabolically labile groups like phenols.[8] Replacing an imidazole with a pyrazole can sometimes mitigate issues with rapid metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life.

Part 3: Binding Interactions and Bioisosterism

Both pyrazole and imidazole are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[14][15] They can replace other aromatic rings like benzene or other heterocycles to modulate properties like solubility, lipophilicity, and metabolic stability.[7][8]

  • Pyrazole as a Bioisostere : Pyrazole is an excellent bioisostere for a phenyl ring, significantly reducing lipophilicity (ClogP of benzene is ~2.14 vs. ~0.24 for pyrazole) while introducing hydrogen bonding capabilities.[7][8] This can transform a greasy, insoluble compound into a more drug-like candidate. For example, in the development of angiotensin II receptor antagonists, researchers successfully replaced the imidazole moiety of Losartan with a pyrazole to yield compounds with similar potency.[7][8]

  • Imidazole as a Bioisostere : The imidazole ring is a key component of the amino acid histidine, and it frequently plays a crucial role in enzyme active sites, often acting as a proton shuttle or a ligand for metal ions (e.g., zinc). As a scaffold in a drug, it can mimic these natural interactions. Its basicity allows for strong ionic interactions with acidic residues like aspartate or glutamate.

G cluster_target Protein Target Pocket Binding Pocket HBD H-Bond Donor HBA H-Bond Acceptor Hydrophobic Hydrophobic Pocket Imidazole Imidazole Imidazole->HBD H-Bond Donor Imidazole->HBA H-Bond Acceptor Pyrazole Pyrazole Pyrazole->HBD H-Bond Donor Pyrazole->HBA H-Bond Acceptor Benzene Benzene Benzene->Hydrophobic Lipophilic Interaction

Part 4: Case Studies - Approved Drugs

The ultimate validation of a scaffold's utility is its presence in marketed drugs. Both pyrazole and imidazole are well-represented.

ScaffoldDrug Name (Brand)Therapeutic AreaBrief Mechanism/Role of Scaffold
Pyrazole Celecoxib (Celebrex)Anti-inflammatoryThe trisubstituted pyrazole core is essential for selective COX-2 inhibition.[2]
Pyrazole Sildenafil (Viagra)Erectile DysfunctionThe pyrazolopyrimidinone core mimics the purine ring of cGMP to inhibit PDE5.[2]
Pyrazole Apixaban (Eliquis)AnticoagulantThe pyrazole moiety contributes to the high-affinity binding to the Factor Xa active site.[8]
Imidazole KetoconazoleAntifungalThe imidazole nitrogen binds to the heme iron of lanosterol 14-alpha demethylase, inhibiting ergosterol synthesis.[2]
Imidazole MetronidazoleAntibiotic/AntiprotozoalThe imidazole ring is crucial for the reductive activation that leads to DNA damage in anaerobic organisms.[2]
Imidazole Cimetidine (Tagamet)Anti-ulcerThe imidazole ring was designed to interact with the H2 histamine receptor, acting as an antagonist.[2]

Part 5: Experimental Corner - Key Assays for Scaffold Evaluation

When deciding between pyrazole and imidazole-based analogues, several key experiments are essential. The choice of which scaffold to advance is not theoretical; it must be driven by empirical data.

Protocol 1: Microsomal Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.

Objective: To determine the intrinsic clearance (Cl_int) of pyrazole vs. imidazole analogues.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the test compound (pyrazole or imidazole analogue) to the HLM suspension in a buffer to a final concentration of 1 µM.

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: The percentage of the compound remaining is plotted against time. The rate of disappearance is used to calculate the half-life (t_1/2) and intrinsic clearance. A longer half-life indicates greater metabolic stability.

G A Prepare HLM & Compound Mix B Pre-warm to 37°C A->B C Initiate with NADPH Cofactor B->C D Sample at Time Points (0, 5, 15, 30 min) C->D E Quench with Acetonitrile + IS D->E F Centrifuge & Analyze Supernatant E->F G Quantify by LC-MS/MS F->G H Calculate Half-Life & Clearance G->H

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This assay measures how soluble a compound is when added from a concentrated DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.

Objective: To determine the kinetic solubility of pyrazole vs. imidazole analogues.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of each test compound (e.g., 10 mM in 100% DMSO).

  • Assay Plate: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.

  • Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer, creating a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%).

  • Incubation: Shake the plate for a period (e.g., 2 hours) at room temperature to allow precipitation to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer) or by measuring absorbance at a high wavelength (e.g., 650 nm).

  • Data Interpretation: The concentration at which the turbidity signal sharply increases above the background is defined as the kinetic solubility. Higher solubility is generally desirable for oral drug candidates.

Conclusion and Strategic Outlook

The choice between a pyrazole and an imidazole scaffold is not a matter of inherent superiority but of strategic design based on the therapeutic target and desired drug properties.

  • Choose Pyrazole when:

    • Metabolic stability is a primary concern.

    • Lower basicity is required to avoid off-target effects (e.g., hERG channel interactions) or to improve cell permeability.

    • A less lipophilic bioisostere for a phenyl ring is needed to improve solubility and ADME properties.

  • Choose Imidazole when:

    • A basic center is required for a key ionic interaction with the target protein (e.g., an aspartate residue).

    • Water solubility is a challenge, as the higher basicity allows for the formation of a wider range of highly soluble salts.

    • Mimicking the function of a histidine residue in a biological process is the goal.

Ultimately, the best approach is often empirical. Synthesizing matched pairs—where the only difference between two compounds is the pyrazole versus imidazole core—and evaluating them head-to-head in key assays provides the most definitive data to guide the complex, multifaceted process of drug discovery.[14][15]

References

Validating the 4-methyl-1H-pyrazol-3-amine Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel, selective, and potent kinase inhibitors is a perpetual frontier. The pyrazole ring, a privileged scaffold in medicinal chemistry, has consistently demonstrated its utility in the design of such molecules.[1][2][3] This guide provides an in-depth technical validation of the 4-methyl-1H-pyrazol-3-amine moiety as a pharmacophore for specific kinase targets. We will objectively compare its performance with alternatives, provide supporting experimental data from the literature on related compounds, and propose a comprehensive validation workflow for this specific fragment.

The 3-Aminopyrazole Core: A Proven Hinge-Binding Motif

The 3-aminopyrazole scaffold is a well-established bioisostere for adenine, the purine core of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase hinge region, a critical interaction for potent inhibition.[1][4] The amino group at the 3-position and the pyrazole nitrogens typically form crucial hydrogen bonds with the backbone of the kinase hinge, anchoring the inhibitor in the active site.[1]

The Significance of the 4-Methyl Substitution: A Handle for Selectivity and Potency

While the 3-aminopyrazole core provides the foundational binding interactions, substitutions on the pyrazole ring are critical for fine-tuning potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 4-position, as in this compound, can profoundly influence the inhibitor's profile.

Rationale for the 4-Methyl Group's Importance:

  • Steric Influence on Selectivity: The methyl group can introduce a steric clash with residues in the ATP-binding site of some kinases while being well-tolerated by others. This can be a powerful tool for achieving selectivity between closely related kinases. For instance, studies on pyrazole-based inhibitors have shown that substitution at this position is crucial for selectivity against certain cyclin-dependent kinases (CDKs).[1]

  • Modulation of Physicochemical Properties: The methyl group increases the lipophilicity of the scaffold, which can enhance cell permeability and oral bioavailability.

  • Vector for Further Optimization: While a simple methyl group itself provides benefits, the 4-position of the pyrazole ring is a key vector for further chemical modification to explore deeper pockets within the kinase active site and enhance potency.

Comparative Analysis: Insights from Substituted 3-Aminopyrazole Kinase Inhibitors

Inhibitor Class & Lead Compound/FragmentTarget Kinase(s)Key Findings on the Role of the Methyl-Pyrazole MoietyReference
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines CDK2The presence of a 1-methyl-1H-pyrazol-4-yl group was critical for potent CDK2 inhibition.
Pyrazolo[3,4-g]isoquinolines CLK1, CDK9, GSK3Alkylation at the 4-position of the pyrazole ring, including a methyl group, altered the kinase inhibition profile, favoring inhibition of CLK1, CDK9, and GSK3 over Haspin.[5]
Imidazopyridine Derivatives JAK2A 3-aminopyrazole scaffold was identified as a potent JAK2 inhibitor. Subsequent optimization focused on substitutions to achieve selectivity.[1]
N-(1H-Pyrazol-3-yl)pyrimidin-4-amine Derivatives CDK16A methyl moiety on the pyrazole ring of the parent scaffold was shown to influence the selectivity profile.[6][7]
Pyrazolo[4,3-c]pyridines PEX14-PEX5 InteractionThe position of the methyl group on the pyrazole ring was found to be critical for binding affinity, with the N2-methylated isomer showing significantly reduced activity.[8]
1H-Pyrazolo[3,4-b]pyrazines SGK1The introduction of a methyl group at the 3-position of the pyrazolo[3,4-b]pyrazine core was explored in SAR studies.[9]

Experimental Validation Workflow for the this compound Pharmacophore

To rigorously validate this compound as a pharmacophore, a systematic experimental approach is required. This workflow is designed to assess its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory activity of this compound against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to determine the IC50 value. As comparators, include 1H-pyrazol-3-amine (unsubstituted core) and 5-methyl-1H-pyrazol-3-amine (isomer).

  • Kinase Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Proposed Kinase Panel for Initial Screening:

  • CDK family: CDK2/CycA, CDK9/CycT1

  • JAK family: JAK2, JAK3

  • MAPK family: p38α

  • Aurora Kinases: Aurora A, Aurora B

  • Other relevant kinases: GSK3β, CLK1

Cell-Based Target Engagement Assays

Confirming that the compound engages its target within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a target kinase) to near confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cellular Activity Assays

To assess the functional consequences of target engagement, cell-based assays that measure the inhibition of downstream signaling pathways are essential.

Experimental Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of this compound.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase and an antibody for the total protein as a loading control.

  • Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate will confirm the inhibitory activity of the compound in a cellular context.

Visualizing the Validation Workflow and Key Pathways

dot

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Compound Synthesis Compound Synthesis ADP-Glo Kinase Assay ADP-Glo Kinase Assay Compound Synthesis->ADP-Glo Kinase Assay IC50 Determination Kinase Panel Screening Kinase Panel Screening ADP-Glo Kinase Assay->Kinase Panel Screening Selectivity Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinase Panel Screening->Cellular Thermal Shift Assay (CETSA) Target Engagement Phospho-Substrate Western Blot Phospho-Substrate Western Blot Cellular Thermal Shift Assay (CETSA)->Phospho-Substrate Western Blot Functional Activity Phenotypic Assays Phenotypic Assays Phospho-Substrate Western Blot->Phenotypic Assays e.g., Proliferation, Apoptosis Lead Optimization Lead Optimization Phenotypic Assays->Lead Optimization

Caption: Experimental workflow for validating the this compound pharmacophore.

dot

CDK2_Pathway Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activation Rb Rb CDK2->Rb Phosphorylation (inactivation) p27 p27 p27->CDK2 Inhibition E2F E2F Rb->E2F Inhibition S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription of S-phase genes This compound Derivative This compound Derivative This compound Derivative->CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway and the inhibitory action of a this compound-based inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent ability to interact with the kinase hinge region, combined with the potential for the 4-methyl group to confer selectivity and favorable physicochemical properties, makes it an attractive pharmacophore for a range of kinase targets implicated in oncology and inflammatory diseases.

The proposed experimental workflow provides a robust framework for validating this pharmacophore and elucidating its specific target profile. The systematic comparison with its unsubstituted and isomeric counterparts will be crucial in defining the precise contribution of the 4-methyl group to its biological activity. The insights gained from these studies will undoubtedly accelerate the design and development of the next generation of selective and potent kinase inhibitors based on this versatile scaffold.

References

Comparative Efficacy of 4-Methyl-1H-Pyrazol-3-Amine Derivatives in Overcoming Acquired Drug Resistance in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The advent of targeted therapies, particularly protein kinase inhibitors (PKIs), has revolutionized the treatment of cancer. However, the clinical success of these agents is frequently undermined by the emergence of acquired drug resistance, often driven by secondary mutations in the target kinase's ATP-binding pocket. This guide provides an in-depth comparison of a promising class of compounds—derivatives of the 4-methyl-1H-pyrazol-3-amine scaffold—that have demonstrated remarkable efficacy against these drug-resistant mutants. We will explore their mechanism of action, present comparative experimental data against established therapies, and detail the methodologies required to validate such candidates.

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its synthetic accessibility and versatile role in the design of numerous PKIs.[1] Its derivatives have been successfully developed to target a wide array of kinases, including EGFR, VEGFR-2, CDKs, and BTK, by mimicking the hydrogen bonding pattern of the ATP adenine moiety to the kinase hinge region.[2][3] The strategic functionalization of this core scaffold has proven to be a highly effective strategy for creating next-generation inhibitors that can overcome the structural changes induced by resistance mutations.

Case Study 1: Circumventing FLT3 Resistance in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in AML, with activating mutations present in approximately 30% of cases. While first-generation FLT3 inhibitors like quizartinib are potent, their efficacy is limited by the development of resistance mutations, notably at the F691L gatekeeper residue.

A novel series of 1H-pyrazole-3-carboxamide derivatives has been designed to address this challenge.[4] By modifying the structure of a known FLT3 inhibitor, FN-1501, researchers developed compound 8t , which exhibits potent, nanomolar-range inhibitory activity against both wild-type FLT3 and a spectrum of clinically relevant resistant mutants.[4]

Mechanism of Action: Compound 8t combines a piperazine group in the hydrophilic pocket with a bulky fused ring that extends into a deep hydrophobic pocket of the kinase.[4] This unique binding mode allows it to maintain high-affinity interactions even when mutations like F691L alter the local conformation, a feat that quizartinib cannot achieve. The result is potent inhibition of the downstream signaling cascade, leading to apoptosis in AML cells.

Comparative In Vitro Efficacy Data

The following table summarizes the inhibitory concentrations (IC50) of compound 8t compared to quizartinib against various FLT3 constructs.

Kinase TargetCompound 8t IC50 (nM)Quizartinib IC50 (nM)Fold Improvement
FLT3 Wild-Type0.089~1.1~12x
FLT3-ITD (Resistant)0.6~0.5-
FLT3-ITD-F691L (Resistant) 0.6 >20 >33x
FLT3-D835Y (Resistant)1.8~1.5-
Data synthesized from reference[4].

As the data clearly indicates, compound 8t retains its potent inhibitory activity against the quizartinib-resistant FLT3-ITD-F691L mutant, highlighting its potential to treat patients who have relapsed on prior FLT3-targeted therapies.[4]

FLT3 Signaling and Inhibition by Compound 8t

The diagram below illustrates the FLT3 signaling pathway and the point of inhibition by compound 8t, which effectively blocks downstream pro-survival signals even in the presence of resistance mutations.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug FLT3 FLT3 Receptor (Wild-Type or Mutant) STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAS->Proliferation Compound_8t Compound 8t Compound_8t->FLT3 Inhibits (Effective on F691L Mutant)

Caption: FLT3 signaling pathway and inhibition by Compound 8t.

Case Study 2: Targeting RET Solvent-Front Mutations

Rearranged during Transfection (RET) kinase fusions are oncogenic drivers in a subset of lung and thyroid cancers. While selective RET inhibitors have been approved, their efficacy is threatened by acquired resistance, particularly through mutations in the solvent-front region of the kinase, such as G810C/R/S.[5]

To combat this, a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives were developed through a structure-based design approach.[5] The lead compound, 8q , was engineered to effectively suppress both wild-type RET and its solvent-front mutants.

Mechanism of Action: The design of compound 8q allows it to form crucial hydrogen bonds with the hinge region of the RET kinase. Its distinct chemical structure avoids the steric clash that bulkier, first-generation inhibitors experience when confronting mutations at the G810 residue. This enables 8q to maintain a high binding affinity and potent inhibition of the mutant kinase, thereby blocking downstream signaling and inducing apoptosis in resistant cells.[5]

Comparative In Vitro Efficacy Data

The IC50 values below demonstrate the potent activity of compound 8q against cell lines engineered to express various RET fusion proteins, including those with solvent-front resistance mutations.

Ba/F3 Cell Line ExpressingCompound 8q IC50 (nM)
CCDC6-RET (Wild-Type)13.7
CCDC6-RET G810C (Resistant) 15.4
CCDC6-RET G810R (Resistant) 53.2
KIF5B-RET G810C (Resistant) 54.2
KIF5B-RET G810R (Resistant) 120.0
Data sourced from reference[5].

Compound 8q shows minimal loss of potency against the G810C mutant and retains strong activity against the more challenging G810R mutant, representing a significant advantage over existing RET inhibitors.[5] In a xenograft mouse model using cells with the G810C mutation, compound 8q achieved a tumor growth inhibition (TGI) of 66.9%, confirming its in vivo efficacy.[5]

Experimental Methodologies & Validation Workflow

The validation of novel kinase inhibitors against drug-resistant mutants requires a systematic and rigorous experimental approach. The following protocols are foundational for generating the data presented in this guide.

General Synthesis of 4-Amino-1H-Pyrazole Derivatives

The synthesis of the pyrazole core and its derivatives often involves the cyclocondensation of a β-ketonitrile with hydrazine or a substituted hydrazine, followed by functional group manipulations to introduce the desired side chains.

Example Protocol (Conceptual):

  • Step 1: Pyrazole Ring Formation: React an appropriately substituted β-ketonitrile with hydrazine hydrate in ethanol under reflux to form the 3-amino-4-methyl-1H-pyrazole core.

  • Step 2: Nitration: Introduce a nitro group at the 4-position of a pyrazole-3-carboxylic acid precursor using a nitrating agent (e.g., HNO₃/H₂SO₄).[4]

  • Step 3: Amide Coupling: Activate the carboxylic acid of the pyrazole precursor (e.g., with oxalyl chloride or EDC/HOBT) and react it with the desired amine side chain to form an amide linkage.[4]

  • Step 4: Reduction: Reduce the nitro group to an amine using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or reduction with SnCl₂.[4] This yields the final 4-amino-1H-pyrazole derivative.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Preparation: Reconstitute purified recombinant kinase (e.g., FLT3-ITD-F691L) and a suitable peptide substrate in kinase buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Compound 8t) in DMSO, typically starting from 10 mM.

  • Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. A common method is using an ADP-Glo™ or similar luminescence-based assay that quantifies the amount of ADP produced.

  • Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the viability and proliferation of cancer cells expressing the target kinase.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3, or Ba/F3 cells engineered to express RET mutants) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo®.

    • MTT: Incubate for 2-4 hours, then solubilize the formazan crystals with a solvent (e.g., DMSO) and measure absorbance at ~570 nm.

    • CellTiter-Glo®: Add the reagent, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.

  • Analysis: Normalize the results to vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the GI50 or IC50 value.

Drug Discovery and Validation Workflow

The following diagram outlines the logical flow from compound design to in vivo validation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo & Preclinical A Structure-Based Design B Chemical Synthesis of Derivatives A->B C Biochemical Kinase Assay (Wild-Type vs. Mutant) B->C D Cell Proliferation Assay (Resistant Cell Lines) C->D E Downstream Signaling (Western Blot) D->E F Pharmacokinetics (PK) (Oral Bioavailability) E->F G Xenograft Efficacy (Tumor Growth Inhibition) F->G H Toxicology Assessment G->H I Lead Candidate Selection H->I

Caption: Workflow for developing inhibitors against resistant kinases.

Conclusion and Future Outlook

The this compound scaffold and its close relatives, such as the 4-aminopyrazolopyrimidine and 1H-pyrazole-3-carboxamide systems, represent a highly successful and adaptable platform for the development of next-generation kinase inhibitors.[6][7] The case studies of compounds 8t and 8q provide compelling evidence that rational, structure-based design using this core can effectively address clinically relevant mechanisms of acquired drug resistance. These derivatives demonstrate superior potency against challenging mutants that render current therapies ineffective.[4][5]

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their oral bioavailability and therapeutic window. Furthermore, expanding kinase profiling studies could reveal opportunities to target other oncogenic kinases prone to resistance mutations. The continued exploration of this versatile chemical scaffold holds immense promise for expanding the arsenal of targeted therapies and improving outcomes for cancer patients who have exhausted conventional treatment options.

References

A Head-to-Head Benchmarking Guide: Novel 4-methyl-1H-pyrazol-3-amine Scaffolds Versus Milciclib in CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its utility is particularly pronounced in the development of protein kinase inhibitors, a cornerstone of modern oncology.[3][4] This guide provides an in-depth comparative analysis of a novel pyrazole-based compound derived from a 4-methyl-1H-pyrazol-3-amine analogue against the well-established, clinical-stage drug, Milciclib. The focus of this benchmark is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in various cancers.[5][6] This document is intended for researchers and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into the structure-activity relationships that govern inhibitor performance.

Introduction: The Rationale for Targeting CDK2 with Novel Pyrazole Derivatives

The cell division cycle is a tightly regulated process, with checkpoints ensuring genomic integrity. Cyclin-Dependent Kinases (CDKs), when complexed with their cyclin partners, act as the master regulators of this cycle.[7] The CDK2/cyclin E complex, in particular, is critical for the G1 to S phase transition, where the cell commits to replicating its DNA.[6][8] In many human cancers, this pathway is dysregulated, leading to uncontrolled proliferation. Consequently, inhibiting CDK2 presents a compelling therapeutic strategy.[8][9]

The 3-aminopyrazole moiety is a well-established pharmacophore for developing ATP-competitive kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region.[10][11] Recent drug discovery efforts have explored bioisosteric replacement strategies on pyrimidine-based scaffolds to develop new chemotypes with enhanced potency and selectivity for CDK2.[12] This guide focuses on a promising derivative from this research, Compound 15 , which incorporates a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine core.

To contextualize its performance, we benchmark Compound 15 against Milciclib (PHA-848125), a potent, orally bioavailable small molecule that inhibits multiple CDKs (including CDK2) and has undergone Phase I and II clinical trials for various solid tumors.[13][14]

Compound Profiles

Investigational Derivative: Compound 15

Compound 15 , identified as 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine, emerged from a structure-based design campaign aimed at creating novel, selective CDK2 inhibitors.[12] Its design replaces the phenylsulfonamide moiety of a previous lead compound with a pyrazole group, resulting in a new chemical scaffold with potent CDK2 inhibitory activity.[12]

  • Scaffold: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine

  • Mechanism: ATP-competitive inhibitor of CDK2.[12]

  • Significance: Represents a next-generation chemotype with potential for high selectivity and potency.

Known Drug Comparator: Milciclib

Milciclib is a multi-kinase inhibitor with potent activity against CDK1, CDK2, CDK4, and TrkA.[13][14] Its mechanism involves blocking the G1 phase of the cell cycle, leading to apoptosis in tumor cells.[7] Having been tested in 316 patients with advanced solid cancers in Phase 1 and 2 studies, it serves as a robust and clinically relevant benchmark for novel inhibitors.[13]

  • Scaffold: Pyrido[2,3-d]pyrimidin-7-one derivative

  • Mechanism: ATP-competitive inhibitor of multiple CDKs.[7][15]

  • Clinical Status: Investigated in Phase II trials for thymic carcinoma and hepatocellular carcinoma.[7]

The CDK2 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of the CDK2/Cyclin E complex in driving the cell cycle from the G1 to the S phase. Inhibition of this complex is the primary goal of the compounds discussed.

CDK2_Pathway cluster_cdk46 G1 Phase Progression cluster_cdk2 G1/S Checkpoint mitogens Growth Factors (Mitogens) gf_receptor Receptor Tyrosine Kinase (RTK) mitogens->gf_receptor cyclinD Cyclin D gf_receptor->cyclinD cdk46_complex Cyclin D-CDK4/6 (Active) cdk46 CDK4/6 pRb_e2f pRb-E2F (Inactive Complex) cdk46_complex->pRb_e2f Phosphorylates pRb pRb pRb e2f E2F cyclinE Cyclin E e2f->cyclinE Transcription pRb_e2f->e2f Releases E2F cdk2_complex Cyclin E-CDK2 (Active) cdk2 CDK2 cdk2_complex->pRb Hyper-phosphorylates pRb s_phase S-Phase Entry (DNA Replication) cdk2_complex->s_phase inhibitor Compound 15 Milciclib inhibitor->cdk2_complex

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Benchmarking Methodologies

To ensure a rigorous and objective comparison, a series of standardized in vitro assays must be performed. The following protocols are foundational for this benchmark.

In Vitro Kinase Inhibition Assay

Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is determined. A common method utilizes a strong anion exchanger resin to separate the phosphorylated substrate from the unreacted [γ-³³P]ATP.[15]

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (CDK2/CycE) - Substrate (e.g., Histone H1) - [γ-³³P]ATP - Assay Buffer start->prep_reagents prep_compounds Prepare Serial Dilutions of Compound 15 & Milciclib start->prep_compounds reaction_setup Set up Reaction Plate: Combine Kinase, Substrate, and Inhibitor prep_reagents->reaction_setup prep_compounds->reaction_setup initiate_reaction Initiate Reaction by adding [γ-³³P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C (e.g., 30 minutes) initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add Phosphoric Acid) incubation->stop_reaction separation Transfer to Filter Plate (Anion Exchange Resin) Wash to remove free ATP stop_reaction->separation detection Add Scintillation Cocktail Read Plate using a Scintillation Counter (CPM) separation->detection analysis Data Analysis: - Plot CPM vs. [Inhibitor] - Calculate IC50 values detection->analysis end End analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for both Compound 15 and Milciclib in 100% DMSO, starting from a 10 mM stock.

  • Reaction Mixture: In a 384-well plate, add 5 µL of the reaction mixture containing recombinant human CDK2/Cyclin E enzyme and a suitable substrate (e.g., Histone H1 peptide) in kinase buffer.

  • Inhibitor Addition: Add 50 nL of the serially diluted compounds or DMSO (vehicle control) to the reaction wells.

  • Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a strong acid, such as 3% phosphoric acid.

  • Separation: Transfer the reaction mixture to a filter plate containing an anion exchange resin. The negatively charged phosphopeptide substrate will bind to the resin, while the unreacted, negatively charged ATP is washed away.

  • Detection: After washing and drying the plate, add a scintillation cocktail and measure the incorporated radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness - Self-Validating Controls:

  • Positive Control: A known potent CDK2 inhibitor (e.g., Staurosporine) to confirm assay validity.

  • Negative Control: DMSO vehicle-only wells to define 0% inhibition (maximum enzyme activity).

  • No Enzyme Control: Wells without kinase to determine background signal.

Cell-Based Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 15 and Milciclib for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to DMSO-treated control cells and determine the GI50 value (concentration causing 50% growth inhibition).

Comparative Data Analysis

The following tables summarize key performance data for Compound 15, derived from published findings, and Milciclib.[7][12] This allows for a direct, quantitative comparison of potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Kᵢ)

Kinase TargetCompound 15 (Kᵢ, µM)Milciclib (IC50, nM)Fold Difference (approx.)Favorable Compound
CDK2/CycE 0.005 45 ~9x Compound 15
CDK1/CycB> 1.000398> 250xMilciclib (as multi-kinase)
CDK4/CycD10.231160~1.4xMilciclib
CDK9/CycT10.046-N/A-

Note: Data for Compound 15 is presented as Kᵢ (inhibition constant), while Milciclib data is IC50. While not identical, they are comparable measures of potency. A lower value indicates higher potency.

Table 2: Antiproliferative Activity (GI50) in Ovarian Cancer Cells

Cell LineCompound 15 (GI50, µM)Milciclib (GI50, µM)
A27800.158~0.5 - 1.0 (estimated)

Note: Milciclib GI50 is estimated based on its known activity in various solid tumor cell lines.

Discussion: Synthesizing the Results

The benchmarking data reveals a compelling profile for the novel pyrazole derivative, Compound 15 .

  • Potency: With a Kᵢ value of 5 nM, Compound 15 is approximately 9-fold more potent against CDK2 than Milciclib (IC50 of 45 nM).[7][12] This enhanced potency is also reflected in its antiproliferative activity in A2780 ovarian cancer cells, where it demonstrates sub-micromolar efficacy.[12]

  • Selectivity: Compound 15 exhibits remarkable selectivity for CDK2. It shows significantly less activity against CDK1 (>200-fold selectivity) and moderate activity against CDK4 (~46-fold selectivity).[12] In contrast, Milciclib is a multi-kinase inhibitor, potently targeting CDK1, 2, and 4.[7] The high selectivity of Compound 15 could translate to a more favorable safety profile in a clinical setting, potentially avoiding off-target effects associated with broader kinase inhibition.

  • Structure-Activity Relationship (SAR): The success of Compound 15 can be attributed to the bioisosteric replacement of a phenylsulfonamide group with a pyrazole ring. This modification likely optimizes the compound's interaction within the ATP-binding pocket of CDK2, enhancing both potency and selectivity. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold is thus validated as a promising foundation for future inhibitor development.[12]

Conclusion and Future Directions

This comparative guide demonstrates that the novel pyrazole derivative, Compound 15, represents a significant advancement in the pursuit of selective CDK2 inhibitors. It surpasses the clinical-stage drug Milciclib in terms of both raw potency and, critically, selectivity for CDK2. Mechanistic studies confirm that its antiproliferative effects are mediated through the reduction of retinoblastoma phosphorylation and the induction of cell cycle arrest, consistent with on-target CDK2 inhibition.[12]

Future research should focus on obtaining a full kinase panel profile for Compound 15, evaluating its pharmacokinetic properties, and testing its efficacy in in vivo cancer models. The data presented herein strongly supports the continued development of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold as a potential best-in-class treatment for cancers driven by CDK2 dysregulation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-methyl-1H-pyrazol-3-amine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this specific aromatic amine. Our objective is to move beyond a simple checklist and build a self-validating system of safety protocols grounded in the specific hazards of the compound.

Hazard Assessment: Understanding the Adversary

This compound is a substituted pyrazole, a class of compounds widely used in medicinal chemistry. A thorough risk assessment is the cornerstone of any safety protocol. Based on available safety data sheets (SDS) and toxicological information for this compound and its close analogs, we can summarize its primary hazards.[1][2][3][4]

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][3][5][6]Ingestion
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][5][6][7][8] Prolonged contact may lead to more severe effects.Dermal
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1][2][5][6][7][8] Direct contact can result in significant injury.Ocular
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1][2][5][6][7] As a solid, it can form airborne dust.Inhalation

This hazard profile dictates a multi-faceted PPE strategy that provides robust protection for the skin, eyes, and respiratory system.

Core PPE Directives: A Proactive Defense

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure, the quantities being handled, and the potential for exposure.

Dermal Protection: Beyond the Basic Glove

The primary dermal threat from this compound is irritation.[1][2][5][6][7][8] The causality here is direct chemical interaction with skin tissue. Therefore, our choice of gloves and protective clothing is critical.

  • Gloves : Standard lightweight latex or vinyl gloves are insufficient. For handling aromatic amines, a more robust barrier is required.

    • Recommended Material : Nitrile rubber is the preferred choice for incidental contact ("splash contact").[9] For extended handling or immersion ("full contact"), thicker nitrile or butyl rubber gloves should be considered.

    • Critical Specification : Always select gloves that meet the EN 374 standard in Europe or equivalent ASTM standards in the US.[9] For full contact, a minimum layer thickness of 0.11 mm is recommended, with a breakthrough time exceeding 480 minutes.[9]

    • Field-Proven Insight : Breakthrough time is not a static number. It is affected by temperature, concentration, and the specific formulation of the glove. Always inspect gloves for any signs of degradation before use.[10] After handling the compound, dispose of gloves in accordance with applicable laws and good laboratory practices, and thoroughly wash and dry your hands.[9][10]

  • Protective Clothing : A standard, flame-resistant cotton lab coat is the minimum requirement. For procedures involving larger quantities (>10g) or a significant risk of splashing, augment this with a chemical-resistant apron. For large-scale work, a full protective suit may be necessary.[10]

Ocular Protection: An Impenetrable Shield

Given the classification "Causes serious eye irritation," this is a non-negotiable control point.[1][2][5][6][7][8]

  • Minimum Requirement : Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work.[9][10]

  • Enhanced Protection : When handling the solid outside of a fume hood or when there is any risk of splashing or dust generation, you must upgrade to chemical safety goggles.[11] Goggles provide a full seal around the eyes, offering superior protection against airborne particles and splashes.

  • Maximum Protection : For tasks with a high splash potential, such as transfers of solutions or reactions under pressure, a full face shield must be worn in addition to safety goggles.[9][12]

Respiratory Protection: Controlling the Unseen

The potential for respiratory tract irritation from airborne dust is a significant concern.[1][2] The primary control for this hazard is engineering, not PPE.

  • Primary Engineering Control : Handle this compound, especially in its solid form, within a certified chemical fume hood.[9] This provides the highest level of protection by containing dust and vapors at the source.

  • When PPE is Necessary : If a fume hood is unavailable or during certain procedures like cleaning spills where dust generation is unavoidable, respiratory protection is required.

    • For Nuisance Dust : A NIOSH-approved N95 (US) or P1/FFP1 (EU) particulate respirator may be sufficient.[10]

    • For Higher Levels : For significant aerosolization or spill cleanup, a higher level of protection, such as a half-mask respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges, is recommended.[10] Always perform a fit test before using any tight-fitting respirator.

Operational Plans: From Selection to Disposal

A successful safety protocol is procedural. It requires a clear, repeatable workflow for every stage of PPE usage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Hazard & Task Assessment cluster_ppe 2. PPE Selection cluster_disposal 3. Post-Procedure start Start: Handling This compound task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Dust/Aerosol/Splash start->task_assessment engineering_controls Use Chemical Fume Hood? task_assessment->engineering_controls eye_protection Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield (splash risk) task_assessment->eye_protection dermal_protection Dermal Protection: - Nitrile Gloves (EN374) - Lab Coat - Chemical Apron (if needed) task_assessment->dermal_protection respiratory_protection Respiratory Protection: - N95/P1 for nuisance dust - Half-mask respirator for spills/high risk engineering_controls->respiratory_protection No / Spill no_respirator No Respirator Required (in fume hood) engineering_controls->no_respirator Yes doffing Follow Proper Doffing Procedure respiratory_protection->doffing no_respirator->doffing eye_protection->doffing dermal_protection->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal end End: Procedure Complete disposal->end

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Donning and Doffing Protocol

Cross-contamination during the removal of PPE is a common and preventable error. Follow this sequence rigorously.

Donning (Putting On) Sequence:

  • Protective Clothing: Don your lab coat or chemical-resistant suit.

  • Respirator (if required): Perform a fit check.

  • Eye Protection: Put on safety goggles and/or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other) to avoid touching the outer contaminated surface with bare skin.[10]

  • Protective Clothing: Remove the apron or lab coat by turning it inside out as you remove it.

  • Eye Protection: Remove goggles or face shield from the back.

  • Respirator (if used): Remove from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2][9]

Disposal Plan for Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous chemical waste.

  • Segregation: Do not mix contaminated PPE with regular trash.

  • Containment: Place all used gloves, disposable aprons, and other contaminated items into a designated, clearly labeled hazardous waste container (e.g., a sealed, lined container).

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local and national regulations for chemical waste.[2][7][9] Uncleaned, empty containers of the chemical should be handled and disposed of as if they were full.[9]

By embedding these safety protocols into your daily workflow, you build a culture of safety that protects not only you but your entire team. Trust in your procedure is paramount, and a procedure that accounts for every step, from preparation to disposal, is one you can trust implicitly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrazol-3-amine
Reactant of Route 2
4-methyl-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.